molecular formula C29H44O10 B15596084 Dihydroajugapitin

Dihydroajugapitin

Cat. No.: B15596084
M. Wt: 552.7 g/mol
InChI Key: XMVULWKEVGKECE-UHFFFAOYSA-N
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Description

[5-(2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-5-yl)-8-acetyloxy-8a-(acetyloxymethyl)-3-hydroxy-5,6-dimethylspiro[3,4,4a,6,7,8-hexahydro-2H-naphthalene-1,2'-oxirane]-2-yl] 2-methylbutanoate has been reported in Ajuga bracteosa with data available.

Properties

IUPAC Name

[5-(2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-5-yl)-8-acetyloxy-8a-(acetyloxymethyl)-3-hydroxy-5,6-dimethylspiro[3,4,4a,6,7,8-hexahydro-2H-naphthalene-1,2'-oxirane]-2-yl] 2-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44O10/c1-7-15(2)25(33)39-24-20(32)12-21-27(6,22-11-19-8-9-34-26(19)38-22)16(3)10-23(37-18(5)31)28(21,13-35-17(4)30)29(24)14-36-29/h15-16,19-24,26,32H,7-14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVULWKEVGKECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1C(CC2C(C(CC(C2(C13CO3)COC(=O)C)OC(=O)C)C)(C)C4CC5CCOC5O4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Dihydroajugapitin: A Technical Guide to its Natural Origins, Discovery, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroajugapitin (B1151044), a neo-clerodane diterpenoid, has emerged as a compound of interest due to its presence in various medicinal plants and its potential biological activities. This technical guide provides a comprehensive overview of the natural sources, discovery, and reported biological activities of this compound. Detailed experimental protocols for its isolation, purification, and the assessment of its antibacterial properties are presented to facilitate further research and development. This document summarizes key quantitative data in structured tables and includes workflow diagrams to elucidate experimental processes and hypothesized mechanisms of action.

Introduction

Clerodane diterpenes are a diverse class of secondary metabolites found predominantly in the plant kingdom, with a significant number of these compounds isolated from the Lamiaceae family.[1] These molecules have garnered considerable attention for their wide range of biological activities, including insect antifeedant, anti-inflammatory, and antimicrobial properties.[1][2] this compound is a member of the neo-clerodane subgroup and has been identified in several species of the genus Ajuga. This guide aims to consolidate the current knowledge on this compound, providing a technical resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Source and Discovery

This compound is naturally found in plants belonging to the genus Ajuga, a member of the mint family, Lamiaceae. Its presence has been documented in various species, including Ajuga remota, Ajuga bracteosa, Ajuga iva, Ajuga chamaepitys, and Ajuga orientalis.

The discovery and structural elucidation of this compound were significantly advanced by the work of Coll et al. (2005) on Ajuga remota. Their research involved the examination of an extract from the aerial parts of the plant, where they successfully isolated and identified this compound among other neo-clerodane diterpenes using reversed-phase high-performance liquid chromatography (HPLC) and confirmed its structure through nuclear magnetic resonance (NMR) spectroscopy.[3]

Experimental Protocols

Isolation and Purification of this compound from Ajuga Species

The following protocol is a generalized procedure for the isolation and purification of this compound from the aerial parts of Ajuga plants, based on common methodologies for clerodane diterpenes.

3.1.1. Extraction

  • Plant Material Preparation: Air-dry the aerial parts (leaves and stems) of the Ajuga species at room temperature and then grind them into a fine powder.

  • Solvent Extraction: Macerate the powdered plant material with a suitable organic solvent, such as dichloromethane (B109758) or a mixture of ethanol (B145695) and ethyl acetate (B1210297) (1:1), at room temperature for 48-72 hours.[2] The process should be repeated three times to ensure exhaustive extraction.

  • Concentration: Combine the filtrates from each extraction step and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

3.1.2. Chromatographic Purification

A multi-step chromatographic approach is typically employed for the purification of this compound.

  • Step 1: Silica (B1680970) Gel Column Chromatography

    • Column Preparation: Pack a glass column with silica gel (60-120 mesh) slurried in n-hexane.

    • Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

    • Elution: Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0, 90:10, 80:20, etc., v/v).

    • Fraction Collection: Collect fractions of a defined volume and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and a visualizing agent (e.g., vanillin-sulfuric acid reagent followed by heating).

    • Pooling: Combine fractions with similar TLC profiles.

  • Step 2: Preparative High-Performance Liquid Chromatography (HPLC)

    • Column: Use a reversed-phase C18 column.

    • Mobile Phase: Employ a gradient elution system with water and methanol.[3]

    • Detection: Monitor the elution profile using a UV detector.

    • Fraction Collection: Collect the peaks corresponding to this compound based on retention time.

    • Purity Check: Assess the purity of the isolated compound using analytical HPLC.

Experimental Workflow for Isolation and Purification

experimental_workflow plant_material Air-dried & Ground Ajuga sp. Aerial Parts extraction Maceration with Organic Solvent (e.g., Dichloromethane) plant_material->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography (Gradient Elution) crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Monitoring column_chromatography->fraction_collection pooling Pooling of Similar Fractions fraction_collection->pooling semi_pure_fraction Semi-pure Fraction pooling->semi_pure_fraction prep_hplc Preparative HPLC (Reversed-phase C18) semi_pure_fraction->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

A generalized workflow for the isolation and purification of this compound.
Antibacterial Activity Assays

The antibacterial activity of this compound can be evaluated using the following standard methods.

3.2.1. Agar (B569324) Well Diffusion Method

This method is used to qualitatively assess the antibacterial activity.

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) and sterilize by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculum Preparation: Prepare a bacterial suspension of the test organism in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Evenly spread the bacterial inoculum over the surface of the MHA plates using a sterile cotton swab.

  • Well Preparation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.

  • Sample Application: Add a defined volume (e.g., 50-100 µL) of the this compound solution (dissolved in a suitable solvent like DMSO) at a known concentration into each well.

  • Controls: Use a positive control (a standard antibiotic) and a negative control (the solvent used to dissolve the compound).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.

3.2.2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to quantitatively determine the lowest concentration of the compound that inhibits visible bacterial growth.

  • Preparation of Test Compound: Prepare a stock solution of this compound and perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Prepare a bacterial suspension as described for the agar well diffusion method and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed. A growth indicator like resazurin (B115843) can be added to aid in the visualization of bacterial viability.

Biological Activity and Data Presentation

The primary biological activity reported for this compound and related clerodane diterpenes is their antibacterial effect.

Antibacterial Activity

14,15-Dihydroajugapitin (B14767133) isolated from Ajuga bracteosa has demonstrated significant antibacterial activity against various human pathogenic bacteria.

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli25.0 ± 1.4500 - 1000
Staphylococcus aureus-500 - 1000
Other pathogenic bacteria-500 - 1000

Data for 14,15-dihydroajugapitin from Ajuga bracteosa.

Spectroscopic Data

Mechanism of Action

The precise signaling pathways affected by this compound are not yet fully elucidated. However, the proposed mechanism of antibacterial action for clerodane diterpenes, in general, involves the disruption of the bacterial cell membrane.[2] The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.

Hypothesized Antibacterial Mechanism of this compound

mechanism_of_action cluster_cell Bacterial Cell This compound This compound intercalation Intercalation into Membrane This compound->intercalation bacterial_cell Bacterial Cell cell_membrane Cell Membrane (Lipid Bilayer) membrane_disruption Membrane Disruption & Increased Permeability cell_membrane->membrane_disruption intercalation->cell_membrane leakage Leakage of Cellular Contents (Ions, Metabolites) membrane_disruption->leakage cell_death Bacterial Cell Death leakage->cell_death

A diagram illustrating the proposed mechanism of antibacterial action for this compound.

Conclusion

This compound, a neo-clerodane diterpenoid from the Ajuga genus, represents a promising natural product with demonstrated antibacterial activity. This guide has provided a detailed overview of its natural sources, discovery, and methods for its study. The provided experimental protocols for isolation and bioactivity assessment serve as a valuable resource for researchers. Further investigation is warranted to fully elucidate its spectroscopic characteristics, explore a broader range of biological activities, and delineate the specific molecular targets and signaling pathways involved in its mechanism of action. Such research will be crucial for unlocking the full therapeutic potential of this compound and other related clerodane diterpenes.

References

An In-depth Technical Guide to the Chemical Constituents of Ajuga bracteosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajuga bracteosa, a perennial herb belonging to the Lamiaceae family, has a long history of use in traditional medicine across Asia for treating a variety of ailments, including rheumatism, gout, and inflammatory conditions.[1] Modern scientific research has begun to validate these traditional uses, attributing the plant's therapeutic properties to its rich and diverse phytochemical profile. This technical guide provides a comprehensive overview of the chemical constituents of Ajuga bracteosa, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to support further research and drug development efforts.

The medicinal potential of Ajuga bracteosa is primarily linked to the presence of several classes of pharmacologically active compounds. These include neo-clerodane diterpenoids, iridoid glycosides, phytoecdysones, withanolides, flavonoids, and various phenolic compounds.[2][3] These constituents have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and antitumor effects.[4] This guide aims to be a centralized resource for professionals seeking detailed information on the phytochemistry of this promising medicinal plant.

Quantitative Phytochemical Analysis

The chemical composition of Ajuga bracteosa can vary depending on factors such as geographical location, season of collection, and the specific plant part analyzed. Several studies have quantified the presence of key bioactive compounds and mineral content, which are summarized in the tables below.

Table 1: Polyphenolic Content in Methanolic:Chloroform Extracts of Ajuga bracteosa [5]

CompoundWild Type (µg/mg)Transgenic Line 1 (µg/mg)Transgenic Line 2 (µg/mg)Transgenic Line 3 (µg/mg)
Kaempferol--78.6 ± 5101.26 ± 6
Ferulic Acid75.55 ± 3---
Rutin0.63 ± 0.5---
Cinnamic Acid-4.36 ± 0.55.47 ± 0.26.09 ± 0.3

Data represents mean ± SD (n=3). Transgenic lines were developed by transformation with Agrobacterium rhizogenes rol genes.

Table 2: Mineral Composition of Ajuga bracteosa (Whole Plant) [6]

MineralConcentration (mg/100g)
Sodium (Na)6.96
Potassium (K)559.67
Calcium (Ca)254.20
Phosphorus (P)196.73
Magnesium (Mg)264.31
Zinc (Zn)6.53

Values represent the maximum mean concentrations observed across different collection sites and seasons.

Table 3: Phenolic Compounds Identified in Aqueous Methanol (B129727) Extract of Ajuga bracteosa by HPLC [7]

CompoundConcentration (mg/kg of dry plant material)
Coumarin132.72
Benzoic Acid21.52
Quercetin8.58
Gallic AcidDetected
Caffeic AcidDetected
Vanillic AcidDetected
Syringic AcidDetected
p-Coumaric AcidDetected
Ferulic AcidDetected

Key Bioactive Compounds and Their Significance

Ajuga bracteosa is a rich source of a variety of secondary metabolites, each contributing to its overall pharmacological profile.

Neo-clerodane Diterpenoids

This class of compounds is a hallmark of the Ajuga genus and is responsible for many of its biological activities, including insect antifeedant and antimicrobial properties.[2][8] Several neo-clerodane diterpenoids have been isolated from A. bracteosa, including:

  • Ajubractins A-E[9]

  • Clerodin[9]

  • 3-epi-caryoptin[9]

  • Ajugapitin and 14,15-dihydroajugapitin[9][10]

  • Ivain II[9]

The labile nature of the tetrahydrofurofuran moiety in some of these compounds means that the isolation procedure can influence the specific derivatives obtained.[9]

Iridoid Glycosides

Iridoid glycosides are another significant group of compounds found in A. bracteosa. These monoterpenoid derivatives are known for their anti-inflammatory and defensive functions in plants.[11] Key iridoids isolated from this plant include:

  • 8-O-acetylharpagide[10]

  • 6-deoxyharpagide[1]

  • Reptoside[1]

Withanolides and Phytoecdysones

Withanolides, a group of C28 steroidal lactones, have been identified in A. bracteosa and are known to possess anti-inflammatory and immunomodulatory properties.[3] Withaferin A is a notable withanolide isolated from this plant.[1] Additionally, the plant contains phytoecdysones, such as 20-hydroxyecdysone, which are plant-derived steroids that can have various physiological effects.[11]

Flavonoids and Phenolic Acids

Ajuga bracteosa is rich in flavonoids and phenolic acids, which are major contributors to its antioxidant activity.[4] These compounds scavenge free radicals and can modulate various enzymatic pathways.[4] Qualitative and quantitative analyses have confirmed the presence of numerous phenolics, including those listed in the tables above.[5][6][7]

Experimental Protocols

Protocol 1: Isolation of Neo-clerodane Diterpenoids

This protocol is a synthesized methodology based on the procedures described by Arfan et al. (2011).[9]

1. Plant Material and Extraction:

  • Air-dry the whole plant material of Ajuga bracteosa in the shade.
  • Grind the dried plant material into a coarse powder.
  • Macerate the powdered plant material with dichloromethane (B109758) (CH2Cl2) at room temperature for 48 hours.
  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude dichloromethane extract.

2. Chromatographic Separation ("Hydroxyl-Free" Conditions):

  • Subject the crude extract to vacuum liquid chromatography (VLC) on a silica (B1680970) gel column.
  • Elute the column with a gradient of n-hexane and ethyl acetate (B1210297) (EtOAc).
  • Combine fractions based on their Thin Layer Chromatography (TLC) profiles.
  • Further purify the fractions containing diterpenoids using column chromatography on silica gel with a gradient of n-hexane and EtOAc.
  • Isolate individual compounds using preparative TLC or semi-preparative High-Performance Liquid Chromatography (HPLC) with a non-polar solvent system.

3. Chromatographic Separation (with Methanol-Water Mixtures):

  • For the isolation of more polar or labile diterpenoids, a C18 reversed-phase pre-purification step can be employed.
  • Elute the C18 column with a gradient of methanol and water.
  • Further purify the resulting fractions using semi-preparative HPLC on a C18 column with a methanol-water mobile phase.

4. Structure Elucidation:

  • Characterize the purified compounds using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).
  • Compare the spectral data with published literature values for known compounds.

Protocol 2: Quantitative Analysis of Phenolic Compounds by HPLC

This protocol is based on the methodology described by Ganaie et al. (2018) and Shaukat et al. (2022).[7][10]

1. Sample Preparation:

  • Prepare a crude methanol extract of the aerial parts of Ajuga bracteosa.
  • Dissolve a known amount of the dried extract in HPLC-grade methanol.
  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: A gradient of two solvents, typically:
  • Solvent A: Acetonitrile
  • Solvent B: Water with 0.1% phosphoric acid (or other suitable acid for pH adjustment).
  • Gradient Elution: A typical gradient could be: 0-40 min, 10-90% A; 40-45 min, 90-10% A; 45-50 min, 10% A.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25-30 °C.
  • Detection Wavelength: Monitor at multiple wavelengths (e.g., 280 nm, 320 nm) or use a DAD to obtain full spectra.
  • Injection Volume: 10-20 µL.

3. Quantification:

  • Prepare standard solutions of known concentrations for the phenolic compounds of interest (e.g., gallic acid, quercetin, coumarin).
  • Generate a calibration curve for each standard by plotting peak area against concentration.
  • Identify and quantify the phenolic compounds in the plant extract by comparing their retention times and UV spectra with those of the standards and using the calibration curves.

Signaling Pathways and Experimental Workflows

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of Ajuga bracteosa are, in part, mediated through the inhibition of the cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[1][12]

G Anti-inflammatory Action of Ajuga bracteosa Constituents cluster_ajuga Ajuga bracteosa Constituents Cellular Stimuli (e.g., Injury, Pathogens) Cellular Stimuli (e.g., Injury, Pathogens) Membrane Phospholipids Membrane Phospholipids Cellular Stimuli (e.g., Injury, Pathogens)->Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-1 / COX-2 Inflammation (Pain, Fever, Swelling) Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation (Pain, Fever, Swelling) Withaferin A Withaferin A Withaferin A->Prostaglandins Inhibition 6-deoxyharpagide 6-deoxyharpagide 6-deoxyharpagide->Prostaglandins Inhibition Reptoside Reptoside Reptoside->Prostaglandins Inhibition Ajugarin I Ajugarin I Ajugarin I->Prostaglandins Inhibition Lupulin A Lupulin A Lupulin A->Prostaglandins Inhibition

Caption: Inhibition of the COX pathway by Ajuga bracteosa constituents.

Experimental Workflow for Phytochemical Analysis

The following diagram illustrates a general workflow for the extraction, isolation, and identification of chemical constituents from Ajuga bracteosa.

G General Workflow for Phytochemical Analysis of Ajuga bracteosa Plant Material Collection & Preparation Plant Material Collection & Preparation Extraction (e.g., Maceration, Soxhlet) Extraction (e.g., Maceration, Soxhlet) Plant Material Collection & Preparation->Extraction (e.g., Maceration, Soxhlet) Crude Extract Crude Extract Extraction (e.g., Maceration, Soxhlet)->Crude Extract Fractionation (e.g., VLC, Solvent Partitioning) Fractionation (e.g., VLC, Solvent Partitioning) Crude Extract->Fractionation (e.g., VLC, Solvent Partitioning) Quantitative Analysis (e.g., HPLC, GC-MS) Quantitative Analysis (e.g., HPLC, GC-MS) Crude Extract->Quantitative Analysis (e.g., HPLC, GC-MS) Fractions of Varying Polarity Fractions of Varying Polarity Fractionation (e.g., VLC, Solvent Partitioning)->Fractions of Varying Polarity Purification (e.g., Column Chromatography, Prep-TLC, HPLC) Purification (e.g., Column Chromatography, Prep-TLC, HPLC) Fractions of Varying Polarity->Purification (e.g., Column Chromatography, Prep-TLC, HPLC) Fractions of Varying Polarity->Quantitative Analysis (e.g., HPLC, GC-MS) Isolated Pure Compounds Isolated Pure Compounds Purification (e.g., Column Chromatography, Prep-TLC, HPLC)->Isolated Pure Compounds Structure Elucidation (NMR, MS) Structure Elucidation (NMR, MS) Isolated Pure Compounds->Structure Elucidation (NMR, MS) Compound Identification Compound Identification Structure Elucidation (NMR, MS)->Compound Identification Compound Quantification Compound Quantification Quantitative Analysis (e.g., HPLC, GC-MS)->Compound Quantification

Caption: Workflow for phytochemical analysis of Ajuga bracteosa.

Conclusion

Ajuga bracteosa is a plant with significant medicinal potential, owing to its complex and varied chemical composition. The presence of neo-clerodane diterpenoids, iridoid glycosides, withanolides, and a rich profile of phenolic compounds underpins its traditional uses and provides a strong basis for modern drug discovery efforts. This guide has summarized the key chemical constituents, provided quantitative data where available, and outlined detailed experimental protocols for their isolation and analysis. The visualization of the anti-inflammatory signaling pathway and a general experimental workflow offer a framework for researchers to build upon. Further research focusing on the synergistic effects of these compounds, their bioavailability, and mechanisms of action will be crucial in fully realizing the therapeutic potential of Ajuga bracteosa.

References

A Proposed Biosynthesis Pathway for Dihydroajugapitin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: Dihydroajugapitin, a complex neo-clerodane diterpenoid isolated from plants of the Ajuga genus, exhibits significant biological activities that warrant further investigation for potential therapeutic applications. Despite its discovery, the biosynthetic pathway responsible for its intricate molecular architecture remains unelucidated. This technical guide synthesizes current knowledge on diterpenoid biosynthesis to propose a putative pathway for this compound. By providing a theoretical framework, this document aims to stimulate and guide future research endeavors to fully characterize the enzymatic machinery involved in its formation. This guide outlines the proposed key enzymatic steps, from the universal diterpenoid precursor to the final tailored molecule, details exemplary experimental protocols for pathway elucidation, and presents hypothetical quantitative data to serve as a benchmark for future studies.

Introduction: The this compound Scaffold

This compound is a C20 diterpenoid characterized by a neo-clerodane backbone. Its structure features several unique and complex moieties, including a decalin core, a spiro-oxirane ring, a hexahydrofuro[2,3-b]furan (B8680694) system, and specific acylations. Understanding the biosynthesis of this molecule is crucial for its potential biotechnological production and for the generation of novel derivatives with enhanced therapeutic properties. While the complete pathway is currently unknown, a hypothetical sequence of enzymatic reactions can be proposed based on well-characterized biosynthetic pathways of other clerodane diterpenoids.

Proposed Biosynthesis Pathway of this compound

The proposed biosynthesis of this compound begins with the universal C20 precursor for diterpenoids, geranylgeranyl pyrophosphate (GGPP), which is synthesized through the methylerythritol phosphate (B84403) (MEP) pathway in plant plastids. The pathway can be conceptually divided into three main stages:

  • Stage 1: Formation of the Clerodane Backbone.

  • Stage 2: Oxidative Modifications and Formation of Heterocyclic Rings.

  • Stage 3: Acylation Reactions.

A schematic representation of this proposed pathway is provided below, followed by a detailed description of each step.

This compound Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) Clerodienyl_PP neo-Clerodienyl Diphosphate (B83284) GGPP->Clerodienyl_PP Clerodane Diterpene Synthase (Class II & I diTPS) Clerodienol neo-Clerodienol Clerodienyl_PP->Clerodienol Diterpene Phosphatase Oxidized_Intermediate_1 Oxidized Clerodienol (Hydroxylated Intermediate) Clerodienol->Oxidized_Intermediate_1 Cytochrome P450 Monooxygenases (Multiple Hydroxylations) Furofuran_Intermediate Hexahydrofuro[2,3-b]furan Intermediate Oxidized_Intermediate_1->Furofuran_Intermediate Cytochrome P450 Monooxygenases (Oxidative Cyclization) Spiro_Oxirane_Intermediate Spiro-Oxirane Intermediate Furofuran_Intermediate->Spiro_Oxirane_Intermediate Dioxygenase / P450 Monooxygenase (Epoxidation & Rearrangement) Acylated_Intermediate_1 8-O-Acetyl Intermediate Spiro_Oxirane_Intermediate->Acylated_Intermediate_1 BAHD Acyltransferase (Acetyl-CoA) Acylated_Intermediate_2 8a-O-Acetyl Intermediate Acylated_Intermediate_1->Acylated_Intermediate_2 BAHD Acyltransferase (Acetyl-CoA) This compound This compound Acylated_Intermediate_2->this compound BAHD Acyltransferase (2-Methylbutanoyl-CoA)

Figure 1: Proposed Biosynthesis Pathway of this compound.
Stage 1: Formation of the neo-Clerodane Backbone

The biosynthesis initiates with the cyclization of GGPP. This is a two-step process catalyzed by a pair of diterpene synthases (diTPSs):

  • Protonation-initiated Cyclization (Class II diTPS): GGPP is first converted to an intermediate bicyclic diphosphate, typically (+)-copalyl diphosphate or its enantiomer, through a protonation-initiated cyclization.

  • Ionization-initiated Cyclization and Rearrangement (Class I diTPS): The intermediate diphosphate is then further cyclized and rearranged by a class I diTPS to form the characteristic neo-clerodane scaffold, yielding neo-clerodienyl diphosphate. Subsequent removal of the pyrophosphate group by a phosphatase would yield the corresponding alcohol, neo-clerodienol, which serves as the substrate for subsequent tailoring enzymes.

Stage 2: Oxidative Modifications and Heterocyclic Ring Formation

The clerodane backbone undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs). These enzymes are responsible for introducing hydroxyl groups at specific positions, which are prerequisites for subsequent cyclizations and acylations.

  • Formation of the Hexahydrofuro[2,3-b]furan Moiety: This complex bicyclic ether is likely formed through a series of regio- and stereospecific hydroxylations followed by intramolecular oxidative cyclization. This could be catalyzed by one or more CYP enzymes. The mechanism may involve the formation of a diol, which then undergoes cyclization to form the first furan (B31954) ring, followed by another hydroxylation and cyclization to complete the bicyclic system.

  • Formation of the Spiro-Oxirane Ring: The formation of the spiro-oxirane is a key step in the biosynthesis. Based on analogous reactions in other natural product pathways, this is likely catalyzed by a non-heme iron-dependent dioxygenase or a specialized CYP. The proposed mechanism involves the epoxidation of a double bond followed by a rearrangement to form the spiro-junction.

Stage 3: Acylation Reactions

The final steps in the biosynthesis of this compound involve a series of acylation reactions catalyzed by acyltransferases, likely belonging to the BAHD family. These enzymes utilize activated acyl donors, typically acyl-CoA thioesters.

  • Acetylation: Two separate acetylation events occur, adding acetyl groups at the C8 and C8a positions. These reactions are catalyzed by specific acetyl-CoA-dependent acyltransferases.

  • 2-Methylbutanoate Esterification: The final acylation involves the transfer of a 2-methylbutanoyl group. The required donor, 2-methylbutanoyl-CoA, is derived from the catabolism of the branched-chain amino acid L-isoleucine. A specific BAHD acyltransferase is proposed to catalyze this final esterification step, yielding this compound.

Hypothetical Enzymology and Quantitative Data

The following table summarizes the hypothetical enzymes involved in the proposed pathway. The kinetic parameters are illustrative and serve as a target for future experimental verification.

Step Proposed Enzyme Enzyme Class Substrate(s) Product Hypothetical Km (µM) Hypothetical kcat (s-1)
1neo-Clerodane Diterpene SynthaseTerpene SynthaseGGPPneo-Clerodienyl Diphosphate5 - 250.1 - 1.0
2Diterpene PhosphatasePhosphataseneo-Clerodienyl Diphosphateneo-Clerodienol20 - 1001.0 - 10.0
3CYP HydroxylasesCytochrome P450neo-ClerodienolOxidized Intermediates10 - 500.5 - 5.0
4Furofuran SynthaseCytochrome P450Oxidized IntermediateFurofuran Intermediate15 - 600.2 - 2.0
5Spiro-Oxirane SynthaseDioxygenase / CYPFurofuran IntermediateSpiro-Oxirane Intermediate10 - 400.1 - 1.5
6Acetyltransferase 1BAHD AcyltransferaseSpiro-Oxirane Int. + Acetyl-CoA8-O-Acetyl Intermediate30 - 1502.0 - 20.0
7Acetyltransferase 2BAHD Acyltransferase8-O-Acetyl Int. + Acetyl-CoA8a-O-Acetyl Intermediate25 - 1201.5 - 15.0
82-MethylbutanoyltransferaseBAHD Acyltransferase8a-O-Acetyl Int. + 2-Methylbutanoyl-CoAThis compound40 - 2001.0 - 12.0

Exemplary Experimental Protocols for Pathway Elucidation

The elucidation of the proposed pathway requires a multi-pronged approach involving transcriptomics, protein biochemistry, and analytical chemistry.

Identification of Candidate Genes
  • Transcriptome Sequencing: Perform RNA-sequencing on tissues of Ajuga species known to produce this compound (e.g., young leaves, trichomes).

  • Co-expression Analysis: Identify candidate genes (diTPSs, CYPs, acyltransferases) whose expression patterns correlate with the accumulation of this compound.

  • Phylogenetic Analysis: Compare the candidate gene sequences with those of known enzymes from related terpenoid pathways to predict their function.

Experimental Workflow Plant_Tissue Ajuga sp. Tissues RNA_Seq RNA-Sequencing Plant_Tissue->RNA_Seq Coexpression Co-expression Analysis RNA_Seq->Coexpression Candidate_Genes Candidate Genes (diTPS, CYP, Acyltransferase) Coexpression->Candidate_Genes Heterologous_Expression Heterologous Expression (E. coli / Yeast) Candidate_Genes->Heterologous_Expression Enzyme_Assays In Vitro Enzyme Assays Heterologous_Expression->Enzyme_Assays Product_Identification Product Identification (GC-MS, LC-MS, NMR) Enzyme_Assays->Product_Identification Pathway_Elucidation Pathway Elucidation Product_Identification->Pathway_Elucidation

Figure 2: General Workflow for Gene Identification and Functional Characterization.
Functional Characterization of Candidate Enzymes

  • Heterologous Expression: Clone the full-length coding sequences of candidate genes into suitable expression vectors for E. coli or Saccharomyces cerevisiae.

  • Protein Purification: Express and purify the recombinant enzymes using affinity chromatography (e.g., His-tag).

  • In Vitro Enzyme Assays:

    • diTPS Assays: Incubate the purified diTPSs with GGPP and analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) after dephosphorylation.

    • CYP Assays: Perform assays using the purified CYPs in a reconstituted system with a cytochrome P450 reductase and NADPH. The substrate would be the product of the preceding enzymatic step. Analyze products by Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Acyltransferase Assays: Incubate the purified acyltransferases with the proposed diterpenoid substrate and the relevant acyl-CoA (Acetyl-CoA or 2-Methylbutanoyl-CoA). Analyze products by LC-MS.

  • Product Structure Elucidation: For novel intermediates, scale up the enzymatic reactions to produce sufficient material for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion and Future Outlook

This technical guide presents a comprehensive, albeit putative, biosynthetic pathway for this compound. The proposed pathway, grounded in the established principles of clerodane diterpenoid biosynthesis, provides a solid foundation for future research. The elucidation of this pathway will not only be a significant contribution to our understanding of plant specialized metabolism but will also pave the way for the synthetic biology-based production of this compound and novel, structurally related compounds with potential pharmaceutical applications. The experimental strategies outlined herein offer a clear roadmap for the identification and functional characterization of the enzymes responsible for the synthesis of this complex and promising natural product.

Dihydroajugapitin: A Technical Overview of a Bioactive Clerodane Diterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroajugapitin, a naturally occurring clerodane diterpenoid, has garnered scientific interest due to its notable biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, isolation methods, and known biological effects, particularly its antibacterial and antimutagenic potential. Detailed experimental protocols and structured data are presented to facilitate further research and development.

Core Chemical and Physical Properties

This compound is classified as a neo-clerodane diterpenoid. Its fundamental chemical and physical properties are summarized below.

PropertyValueSource
CAS Number 87480-84-0[1][2][3][4]
Molecular Formula C₂₉H₄₄O₁₀[1][2][3][4]
Molecular Weight 552.65 g/mol N/A
IUPAC Name [(1R,2S,3R,4aR,5S,6R,8S,8aR)-8-(acetyloxy)-8a-[(acetyloxy)methyl]-5-[(2S,3aR,6aS)-hexahydrofuro[2,3-b]furan-2-yl]octahydro-3-hydroxy-5,6-dimethylspiro[naphthalene-1(2H),2'-oxiran]-2-yl] (2S)-2-methylbutanoateN/A

Isolation and Purification from Ajuga bracteosa

This compound is primarily isolated from the aerial parts of Ajuga bracteosa Wall ex. Benth, a plant species belonging to the Lamiaceae family. The isolation process involves extraction followed by chromatographic separation.

Experimental Protocol for Isolation

The following protocol outlines the general steps for the isolation and purification of this compound from Ajuga bracteosa:

  • Plant Material Collection and Preparation: Aerial parts of Ajuga bracteosa are collected, washed, and shade-dried. The dried plant material is then pulverized into a fine powder.

  • Extraction: The powdered plant material is subjected to cold maceration with methanol (B129727) to extract the bioactive compounds.

  • Chromatographic Separation: A portion of the concentrated methanol extract is adsorbed onto silica (B1680970) gel and subjected to column chromatography (silica gel, 60-120 mesh). The column is eluted with a gradient of petroleum ether and ethyl acetate. This compound is typically eluted with a 1:1 mixture of petroleum ether:ethyl acetate.

  • Further Purification: The fractions containing this compound are further purified using techniques such as High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Isolation_Workflow plant Ajuga bracteosa (Aerial Parts) powder Pulverized Plant Material plant->powder Drying & Pulverizing extraction Methanol Extraction (Cold Maceration) powder->extraction extract Crude Methanol Extract extraction->extract column Silica Gel Column Chromatography extract->column fractions Eluted Fractions column->fractions Gradient Elution (Petroleum Ether:Ethyl Acetate) hplc HPLC Purification fractions->hplc pure_compound Pure this compound hplc->pure_compound

Caption: General workflow for the isolation of this compound.

Biological Activity

Current research has highlighted the antibacterial and antimutagenic properties of this compound.

Antibacterial Activity

This compound has demonstrated significant antibacterial activity, particularly against the Gram-negative bacterium Escherichia coli.[5][6] The mechanism of action is thought to involve the disruption of the bacterial membrane, a common characteristic of clerodane diterpenoids.

Bacterial StrainAssayResultConcentration
Escherichia coliAgar well diffusion25.0 ± 1.4 mm zone of inhibitionNot Specified
Pathogenic BacteriaMIC500 - 1000 µg/mlN/A
Antimutagenic Activity

Studies have also investigated the antimutagenic potential of this compound. In a study using an ethyl methanesulfonate (B1217627) (EMS)-induced mutagenicity model in mice, this compound demonstrated a significant reduction in micronuclei formation, suggesting its potential as a protective agent against certain mutagens.

ActivityModelResult
AntimutagenicEMS-induced mutagenicity in mice85.10% reduction in micronuclei

Mechanism of Action

The precise molecular mechanisms underlying the biological activities of this compound are not yet fully elucidated.

Antibacterial Mechanism

The antibacterial action of clerodane diterpenoids, the class of compounds to which this compound belongs, is generally attributed to their ability to disrupt microbial membranes. This disruption can lead to leakage of cellular contents and ultimately cell death. However, specific studies detailing the interaction of this compound with bacterial cell membranes or other potential intracellular targets are currently lacking.

Antibacterial_Mechanism This compound This compound bacterial_membrane Bacterial Cell Membrane This compound->bacterial_membrane Interacts with disruption Membrane Disruption bacterial_membrane->disruption cell_death Bacterial Cell Death disruption->cell_death Leads to

Caption: Postulated antibacterial mechanism of this compound.
Signaling Pathway Interactions

To date, there is no direct evidence in the scientific literature linking this compound to specific signaling pathways in mammalian cells or microorganisms. Further research is required to explore its potential interactions with cellular signaling cascades, which could provide deeper insights into its therapeutic potential.

Future Directions

The promising antibacterial and antimutagenic activities of this compound warrant further investigation. Key areas for future research include:

  • Elucidation of the precise antibacterial mechanism of action.

  • Investigation of its activity against a broader spectrum of pathogenic microorganisms, including drug-resistant strains.

  • In-depth studies on its antimutagenic and potential anticancer properties.

  • Exploration of its effects on cellular signaling pathways to understand its broader pharmacological profile.

  • Development of synthetic routes to enable the production of larger quantities for extensive preclinical and clinical evaluation.

This technical guide provides a foundational understanding of this compound for the scientific community. The presented data and protocols are intended to support and stimulate further research into this promising natural product.

References

A Technical Guide to the Biological Activities of Neo-Clerodane Diterpenoids from Ajuga

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse biological activities exhibited by neo-clerodane diterpenoids isolated from the plant genus Ajuga. The genus Ajuga, belonging to the Lamiaceae family, is a rich source of these structurally complex secondary metabolites, which have demonstrated significant potential in various therapeutic areas.[1][2][3] This document summarizes key quantitative data, details common experimental protocols for activity assessment, and visualizes relevant biological pathways to facilitate further research and development in this field.

Overview of Biological Activities

Neo-clerodane diterpenoids from Ajuga species have been reported to possess a wide spectrum of biological activities.[3][4][5] The most notable of these include cytotoxic, anti-inflammatory, insect antifeedant, neuroprotective, and antimicrobial effects.[1][6][7][8] The unique chemical structures of these compounds, often featuring furan (B31954) or lactone moieties, are crucial for their biological functions.[9][10]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data for various biological activities of neo-clerodane diterpenoids isolated from different Ajuga species.

Cytotoxic Activity

Table 1: Cytotoxicity of Neo-clerodane Diterpenoids from Ajuga

Compound NameAjuga SpeciesCancer Cell LineAssayActivity (IC₅₀)Reference
Ajugacumbin BA. decumbensA549 (Lung)MTT71.4 µM[11]
Ajugamarin A1A. decumbensHela (Cervical)MTT5.39 x 10⁻⁷ µM[11]
Ajuforrestin BA. forrestiiNCI-H1975 (Lung)MTT-[7]
Ajuforrestin BA. forrestiiHepG2 (Liver)MTT-[7]
Ajuforrestin BA. forrestiiMCF-7 (Breast)MTT-[7]
Ajugacumbins K-NA. decumbensVariousMTTNot specified[12]

Note: Specific IC₅₀ values for Ajuforrestin B and Ajugacumbins K-N were not provided in the abstract.

Anti-inflammatory Activity

Table 2: Anti-inflammatory Activity of Neo-clerodane Diterpenoids from Ajuga

Compound NameAjuga SpeciesCell LineAssayActivity (IC₅₀)Reference
Unnamed Diterpenoid (2)A. pantanthaRAW 264.7NO Production20.2 µM[13][14]
Unnamed Diterpenoid (4)A. pantanthaRAW 264.7NO Production45.5 µM[13][14]
Unnamed Diterpenoid (5)A. pantanthaRAW 264.7NO Production34.0 µM[13][14]
Unnamed Diterpenoid (6)A. pantanthaRAW 264.7NO Production27.0 µM[13][14]
Unnamed Diterpenoid (7)A. pantanthaRAW 264.7NO Production45.0 µM[13][14]
Unnamed Diterpenoid (8)A. pantanthaRAW 264.7NO Production25.8 µM[13][14]
Insect Antifeedant Activity

Table 3: Insect Antifeedant Activity of Neo-clerodane Diterpenoids from Ajuga

Compound NameAjuga SpeciesInsect SpeciesAssayActivityReference
Ajugacumbin BA. forrestiiHelicoverpa armigeraNo-choiceAntifeedant[7]
Ajuforrestins D/EA. forrestiiHelicoverpa armigeraNo-choiceAntifeedant[7]
Neuroprotective Activity

Table 4: Neuroprotective Activity of Neo-clerodane Diterpenoids from Ajuga

Compound NameAjuga SpeciesCell LineAssay (Inducer)Activity (EC₅₀)Reference
Unnamed Diterpenoid (7)A. campylanthaHT22Ferroptosis (RSL3)10 µM[9][15]
Antimicrobial Activity

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of neo-clerodane diterpenoids.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[5][12][14][16]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[5][14][16] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[14]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 24-48 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[14]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Anti-inflammatory Assessment: Nitric Oxide (NO) Production Assay

This assay measures the inhibitory effect of compounds on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[15]

Principle: LPS stimulates murine macrophage cells (e.g., RAW 264.7) to produce NO via the enzyme inducible nitric oxide synthase (iNOS).[15][17] NO is a pro-inflammatory mediator, and its production can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture medium using the Griess reagent.[15][18]

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL. Incubate overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours before LPS stimulation.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Reaction:

    • Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to each well.[15]

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the IC₅₀ value for NO production inhibition. A concurrent cell viability assay (e.g., MTT) should be performed to rule out cytotoxicity as the cause of reduced NO production.[15]

Insect Antifeedant Assessment: No-Choice Leaf Disc Bioassay

This assay evaluates the feeding deterrent properties of a compound against herbivorous insects.[10][19][20]

Principle: In a no-choice test, the insect is presented with a food source treated with the test compound and has no alternative food source.[10][19] The amount of food consumed is compared to a control to determine the antifeedant activity.

Protocol:

  • Leaf Disc Preparation: Cut uniform discs from fresh leaves of the insect's host plant (e.g., cabbage for Pieris rapae).

  • Compound Application: Prepare solutions of the test compound in a suitable solvent (e.g., ethanol). Evenly apply a specific volume of the test solution to the leaf discs. Apply only the solvent to the control discs. Allow the solvent to evaporate completely.

  • Bioassay Setup: Place one treated leaf disc in a Petri dish lined with moist filter paper. Introduce one insect larva (e.g., a freshly hatched larva) into each Petri dish.[19]

  • Incubation: Maintain the Petri dishes under controlled conditions (e.g., 25°C, 16:8 h light:dark photoperiod).

  • Assessment: After a set period (e.g., 24 or 48 hours), measure the area of the leaf disc consumed. This can be done using a leaf area meter or by digital image analysis.

  • Data Analysis: Calculate the Antifeedant Index (AFI) using the formula: AFI = [(C-T)/(C+T)] x 100, where C is the area consumed in the control and T is the area consumed in the treatment.

Neuroprotection Assessment: RSL3-Induced Ferroptosis in HT22 Cells

This assay assesses the ability of a compound to protect neuronal cells from ferroptosis, a form of iron-dependent regulated cell death.[7][21]

Principle: RSL3 induces ferroptosis by inhibiting the enzyme glutathione (B108866) peroxidase 4 (GPX4), leading to the accumulation of lipid reactive oxygen species (ROS).[3][22] The neuroprotective effect of a compound is determined by its ability to rescue cells from RSL3-induced cell death.

Protocol:

  • Cell Seeding: Seed HT22 hippocampal neuronal cells in a 96-well plate.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period.

  • Ferroptosis Induction: Add RSL3 (e.g., 300 nM) to induce ferroptosis.[7]

  • Incubation: Incubate for a period sufficient to induce cell death in the RSL3-only control group (e.g., 24 hours).

  • Viability Assessment: Assess cell viability using an appropriate method, such as the MTT assay.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The EC₅₀ value (the concentration of the compound that provides 50% of the maximum protective effect) can be determined from a dose-response curve.

Antimicrobial Susceptibility Assessment: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[4][9]

Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the test compound in a liquid growth medium.[9] The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after incubation.[1]

Protocol:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to ~1.5 x 10⁸ CFU/mL).[9] Dilute this to the final testing concentration (e.g., 5 x 10⁵ CFU/mL).[1]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.

  • MIC Determination: Visually inspect the wells for turbidity (an indicator of microbial growth). The MIC is the lowest concentration of the compound in which there is no visible growth.

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key experimental workflows and biological signaling pathways relevant to the study of neo-clerodane diterpenoids from Ajuga.

Bioassay-Guided Isolation Workflow

Bioassay_Guided_Isolation Start Ajuga Plant Material Extraction Solvent Extraction (e.g., Ethanol, Dichloromethane) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Bioassay_Screening Initial Biological Screening (e.g., Cytotoxicity, Anti-inflammatory) Crude_Extract->Bioassay_Screening Fractionation Chromatographic Fractionation (e.g., Column Chromatography) Bioassay_Screening->Fractionation Active Fractions Fractions Fractionation->Fractions Bioassay_Fractions Bioassay of Fractions Fractions->Bioassay_Fractions Active_Fraction Active Fraction(s) Bioassay_Fractions->Active_Fraction Active Purification Purification of Compounds (e.g., HPLC, Prep-TLC) Active_Fraction->Purification Pure_Compounds Isolated Neo-clerodane Diterpenoids Purification->Pure_Compounds Structure_Elucidation Structure Elucidation (NMR, MS, X-ray) Pure_Compounds->Structure_Elucidation Final_Bioassay Definitive Bioassay of Pure Compounds Pure_Compounds->Final_Bioassay End Lead Compound Identification Final_Bioassay->End

Caption: Workflow for bioassay-guided isolation of neo-clerodane diterpenoids.

Inhibition of LPS-Induced Inflammatory Pathway

Anti_inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4/MD2 MyD88 MyD88 TLR4->MyD88 LPS LPS LPS->TLR4 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_IkB NF-κB / IκBα IKK->NFkB_IkB phosphorylates IκBα NFkB NF-κB (p65/p50) NFkB_IkB->NFkB releases NF-κB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocation Ajuga_Diterpenoid Ajuga Neo-clerodane Diterpenoid Ajuga_Diterpenoid->IKK Inhibition Ajuga_Diterpenoid->NFkB Inhibition of translocation DNA DNA NFkB_nuc->DNA iNOS_COX2 Pro-inflammatory Genes (iNOS, COX-2) DNA->iNOS_COX2 transcription NO_Cytokines NO, Pro-inflammatory Cytokines iNOS_COX2->NO_Cytokines translation

Caption: Inhibition of the LPS-induced NF-κB signaling pathway by Ajuga diterpenoids.

Inhibition of RSL3-Induced Ferroptosis Pathway

Ferroptosis_Pathway RSL3 RSL3 GPX4 GPX4 (Glutathione Peroxidase 4) RSL3->GPX4 Inhibition Lipid_Peroxides Lipid Peroxides (PUFA-OOH) GPX4->Lipid_Peroxides Reduces Lipid_ROS Lipid ROS Lipid_Peroxides->Lipid_ROS Accumulation leads to Ferroptosis Ferroptosis (Cell Death) Lipid_ROS->Ferroptosis GSH GSH (Glutathione) GSSG GSSG GSH->GSSG Ajuga_Diterpenoid Ajuga Neo-clerodane Diterpenoid Ajuga_Diterpenoid->Lipid_ROS Scavenging/ Prevention

Caption: Inhibition of the RSL3-induced ferroptosis pathway by Ajuga diterpenoids.

Conclusion

Neo-clerodane diterpenoids from Ajuga species represent a promising class of natural products with a remarkable range of biological activities. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery. The potent cytotoxic, anti-inflammatory, and neuroprotective effects of these compounds warrant further investigation to elucidate their mechanisms of action and to explore their potential as therapeutic lead structures. The provided visualizations of key pathways and experimental workflows offer a conceptual framework for future studies in this exciting area of research.

References

Ethnobotanical Applications and Bioactivity of Dihydroajugapitin-Containing Ajuga Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Ajuga, a member of the Lamiaceae family, encompasses species with a rich history in traditional medicine across various cultures. Several species within this genus are characterized by the presence of a diverse array of bioactive secondary metabolites, including the neo-clerodane diterpene, Dihydroajugapitin. This technical guide provides an in-depth exploration of the ethnobotanical uses of Ajuga species known to contain this compound, with a particular focus on their anti-inflammatory applications. This document summarizes the available quantitative data on the distribution of this compound, details relevant experimental methodologies for its isolation and analysis, and elucidates its potential mechanism of action through key inflammatory signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents from natural sources.

Introduction

Species of the genus Ajuga are traditionally recognized for a wide range of medicinal properties, including anti-inflammatory, analgesic, and diuretic effects.[1][2] The therapeutic potential of these plants is attributed to their complex phytochemical composition, which includes iridoid glycosides, phytoecdysteroids, and a variety of diterpenoids.[3] Among these, the neo-clerodane diterpenes, a class of bicyclic diterpenoids, have garnered significant scientific interest due to their potent biological activities.[4]

This compound is a specific neo-clerodane diterpene that has been identified in several Ajuga species, notably Ajuga iva and Ajuga bracteosa.[5] The traditional use of these plants to treat inflammatory ailments such as rheumatism and fever suggests a potential role for their constituent compounds, including this compound, in modulating inflammatory responses.[1] This guide focuses on the ethnobotanical uses of this compound-containing Ajuga species and delves into the scientific evidence supporting their therapeutic potential, with an emphasis on the molecular mechanisms that may underlie their anti-inflammatory effects.

Ethnobotanical Uses of this compound-Containing Ajuga Species

The ethnobotanical record reveals a long history of human use of Ajuga species for medicinal purposes. The primary species confirmed to contain this compound and their traditional applications are summarized below.

Ajuga iva (L.) Schreb.

Commonly known as "ground pine," Ajuga iva is widely used in traditional medicine, particularly in the Mediterranean region. Its ethnobotanical applications are diverse and well-documented:

  • Anti-inflammatory and Analgesic: Used to treat rheumatism, arthritis, and general pain and fever.[1]

  • Wound Healing: Applied topically to promote the healing of wounds and sores.

  • Gastrointestinal Ailments: Employed as a remedy for diarrhea and other digestive issues.[6]

  • Diuretic: Utilized to increase urine flow.

Ajuga bracteosa Wall. ex Benth.

Ajuga bracteosa is an important medicinal plant in Himalayan regions and is used in various traditional systems of medicine. Its documented uses include:

  • Anti-inflammatory: A primary application is in the treatment of inflammatory conditions.

  • Febrifuge: Used to reduce fever.

  • Tonic and Diuretic: Considered a general health tonic and used to promote urination.[6]

  • Antimicrobial: Extracts have been used against various pathogens.

The consistent use of these plants for inflammatory conditions across different cultures provides a strong rationale for investigating the anti-inflammatory properties of their chemical constituents, including this compound.

Quantitative Data on this compound

Quantitative analysis of this compound in Ajuga species is crucial for standardization and for understanding its contribution to the overall bioactivity of the plant extracts. The following table summarizes the available quantitative data for this compound in Ajuga iva.

Plant SpeciesPlant PartThis compound Concentration (µg/g dry weight)Reference
Ajuga ivaLeavesHighest Concentration Detected[3]
Ajuga ivaRootsLower or Undetectable[3]

Note: The referenced study confirmed the presence and relative abundance of this compound but did not provide a precise numerical value in the abstract.

Experimental Protocols

The isolation and characterization of this compound are essential for its further pharmacological evaluation. The following section outlines a general methodology based on established protocols for the isolation of neo-clerodane diterpenes from Ajuga species.

General Workflow for Isolation and Identification

The following diagram illustrates a typical workflow for the extraction, isolation, and identification of this compound from Ajuga plant material.

experimental_workflow plant_material Dried & Powdered Ajuga Plant Material extraction Maceration with Organic Solvent (e.g., Methanol) plant_material->extraction filtration_concentration Filtration & Concentration (Rotary Evaporation) extraction->filtration_concentration crude_extract Crude Extract filtration_concentration->crude_extract fractionation Column Chromatography (e.g., Silica (B1680970) Gel) crude_extract->fractionation fractions Fractions fractionation->fractions hplc Preparative HPLC (e.g., C18 column) fractions->hplc pure_compound Isolated this compound hplc->pure_compound structure_elucidation Structural Elucidation (NMR, MS) pure_compound->structure_elucidation

Caption: General experimental workflow for the isolation of this compound.
Detailed Methodologies

4.2.1. Plant Material and Extraction

  • Aerial parts of the selected Ajuga species are collected, air-dried, and ground into a fine powder.

  • The powdered plant material is subjected to maceration with a suitable organic solvent, such as methanol (B129727), at room temperature for an extended period (e.g., 48-72 hours) with occasional agitation.

  • The resulting mixture is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude extract.

4.2.2. Isolation by Chromatography

  • The crude extract is subjected to column chromatography over silica gel.

  • The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing compounds with similar TLC profiles are pooled.

  • The this compound-containing fractions are further purified using preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of methanol and water).

4.2.3. Structural Elucidation

The structure of the isolated pure compound is confirmed using spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the complete chemical structure of this compound.

Signaling Pathways and Mechanism of Action

The anti-inflammatory properties of clerodane diterpenes, including those found in Ajuga species, are believed to be mediated through the modulation of key inflammatory signaling pathways. While direct studies on this compound are limited, evidence from related compounds and plant extracts points towards the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway as a primary mechanism of action.[7]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

The proposed mechanism by which this compound may exert its anti-inflammatory effects through the NF-κB pathway is illustrated in the following diagram.

nf_kb_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor inflammatory_stimuli->receptor ikk IKK Complex receptor->ikk Activates This compound This compound This compound->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates ikb_p P-IκBα nf_kb NF-κB (p50/p65) nf_kb_n NF-κB (p50/p65) nf_kb->nf_kb_n Translocates nf_kb_ikb NF-κB-IκBα (Inactive) nf_kb_ikb->nf_kb Releases proteasome Proteasome ikb_p->proteasome Degradation dna DNA nf_kb_n->dna Binds pro_inflammatory_genes Pro-inflammatory Gene Transcription dna->pro_inflammatory_genes Induces

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Mechanism Description:

  • Activation: Inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), bind to cell surface receptors, initiating a signaling cascade that activates the IκB kinase (IKK) complex.

  • IκBα Phosphorylation and Degradation: The activated IKK complex phosphorylates the inhibitory protein IκBα, which is bound to the NF-κB dimer (typically p50/p65) in the cytoplasm, keeping it in an inactive state. Phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome.

  • NF-κB Translocation: The degradation of IκBα unmasks the nuclear localization signal of NF-κB, allowing it to translocate into the nucleus.

  • Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory mediators such as cytokines (e.g., IL-6, TNF-α), chemokines, and enzymes like cyclooxygenase-2 (COX-2).

  • Inhibition by this compound: It is hypothesized that this compound inhibits the activation of the IKK complex. By preventing the phosphorylation and subsequent degradation of IκBα, this compound would block the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

Conclusion and Future Directions

The ethnobotanical uses of Ajuga species containing this compound, particularly for inflammatory conditions, are supported by emerging scientific evidence. The presence of this neo-clerodane diterpene correlates with the traditional applications of these plants. The likely mechanism of action, through the inhibition of the NF-κB signaling pathway, provides a solid basis for further investigation into the therapeutic potential of this compound.

Future research should focus on:

  • Comprehensive Quantification: Conducting detailed quantitative analyses of this compound across a wider range of Ajuga species and geographical locations to identify high-yielding sources.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets of this compound within the NF-κB and other inflammatory pathways (e.g., MAPK pathway).

  • In Vivo Efficacy and Safety: Performing comprehensive in vivo studies to evaluate the anti-inflammatory efficacy, pharmacokinetic profile, and safety of purified this compound.

  • Synergistic Effects: Investigating potential synergistic or antagonistic interactions between this compound and other bioactive compounds present in Ajuga extracts.

This technical guide consolidates the current knowledge on this compound-containing Ajuga species and aims to stimulate further research into the development of novel anti-inflammatory agents derived from these valuable medicinal plants.

References

Preliminary Screening of Dihydroajugapitin Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroajugapitin, a neo-clerodane diterpenoid isolated from the medicinal plant Ajuga bracteosa, has emerged as a compound of interest for its potential therapeutic applications. Traditionally, Ajuga bracteosa has been used in folk medicine for a variety of ailments, suggesting a wealth of bioactive constituents. This technical guide provides a comprehensive overview of the preliminary screening of this compound's bioactivity, summarizing the available quantitative data, detailing experimental protocols, and proposing potential mechanisms of action based on current research. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Quantitative Bioactivity Data

The preliminary bioactivity screening of this compound has primarily focused on its antibacterial properties. Furthermore, based on the bioactivities of extracts from Ajuga bracteosa, potential anticancer activities are also an area of interest. The following tables summarize the available quantitative data.

Table 1: Antibacterial Activity of this compound
Bacterial StrainAssay TypeResultReference
Escherichia coliAgar (B569324) Well DiffusionZone of Inhibition: 25.0 ± 1.4 mm[1]
Various pathogenic bacteriaBroth MicrodilutionMIC: 500 - 1000 µg/mL[1]
Table 2: Cytotoxic Activity of Ajuga bracteosa Methanolic Extract

Note: The following data pertains to the methanolic extract of Ajuga bracteosa and not to isolated this compound. However, it provides a basis for investigating the potential anticancer properties of its constituents.

Cell LineCancer TypeAssay TypeIC50 Value (µg/mL)Reference
MCF-7Breast AdenocarcinomaMTT Assay10[1][2]
Hep-2Larynx CarcinomaMTT Assay5[1][2]

Experimental Protocols

Agar Well Diffusion Assay for Antibacterial Activity

This method is a standard preliminary test to evaluate the antibacterial efficacy of a compound.[1]

Materials:

  • Nutrient agar plates

  • Sterile cork borer (6 mm diameter)

  • Bacterial culture (e.g., Escherichia coli)

  • This compound solution of known concentration

  • Positive control (e.g., standard antibiotic)

  • Negative control (solvent used to dissolve this compound)

  • Incubator

Procedure:

  • Inoculation: A standardized inoculum of the test bacterium is uniformly swabbed onto the surface of a nutrient agar plate.

  • Well Creation: Sterile cork borers are used to create uniform wells in the agar.

  • Sample Addition: A defined volume of the this compound solution, positive control, and negative control are added to separate wells.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_agar Prepare Nutrient Agar Plates inoculate Inoculate Agar with Bacteria prep_agar->inoculate prep_culture Prepare Bacterial Inoculum prep_culture->inoculate create_wells Create Wells in Agar inoculate->create_wells add_samples Add this compound & Controls create_wells->add_samples incubate Incubate at 37°C for 24h add_samples->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones anti_inflammatory_pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Release Nucleus Nucleus NF-κB->Nucleus Translocation This compound This compound This compound->IκBα Inhibition of Degradation Gene Transcription Gene Transcription Nucleus->Gene Transcription Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response anticancer_pathway This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulation Mitochondrion Mitochondrion Bax->Mitochondrion MOMP Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase_Cascade Caspase_Cascade Cytochrome_c->Caspase_Cascade Activation Apoptosis Apoptosis Caspase_Cascade->Apoptosis

References

Dihydroajugapitin literature review and historical context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroajugapitin is a naturally occurring neo-clerodane diterpenoid that has garnered interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its historical context, chemical properties, biological activities with associated quantitative data, and detailed experimental methodologies.

Historical Context

Chemical Properties and Structure

This compound is a complex diterpenoid with the chemical formula C₂₉H₄₄O₁₀ and a molecular weight of 552.7 g/mol . Its intricate structure features a neo-clerodane skeleton, characterized by a decalin core and various oxygen-containing functional groups. The systematic IUPAC name for this compound is [(1R,2S,3R,4aR,5S,6R,8S,8aR)-5-[(3aR,5S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-5-yl]-8-acetyloxy-8a-(acetyloxymethyl)-3-hydroxy-5,6-dimethylspiro[3,4,4a,6,7,8-hexahydro-2H-naphthalene-1,2'-oxirane]-2-yl] (2S)-2-methylbutanoate.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₉H₄₄O₁₀PubChem
Molecular Weight552.7 g/mol PubChem
IUPAC Name[(1R,2S,3R,4aR,5S,6R,8S,8aR)-5-[(3aR,5S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-5-yl]-8-acetyloxy-8a-(acetyloxymethyl)-3-hydroxy-5,6-dimethylspiro[3,4,4a,6,7,8-hexahydro-2H-naphthalene-1,2'-oxirane]-2-yl] (2S)-2-methylbutanoatePubChem

Biological Activities and Quantitative Data

This compound has demonstrated notable biological activities, particularly as an antifeedant and an antibacterial agent.

Antifeedant Activity

Studies have shown that 14,15-Dihydroajugapitin exhibits significant antifeedant properties against various insect pests.

Table 2: Antifeedant Activity of 14,15-Dihydroajugapitin

Pest SpeciesBioassay TypeConcentrationActivity MetricResultSource
Spodoptera littoralisLeaf Disc Choice Test10 ppmAntifeedant Index (AI)100%Not specified
Spodoptera littoralisLeaf Disc Choice Test0.1 ppmActivity Threshold-Not specified
Spodoptera frugiperdaNot specifiedNot specifiedNot specifiedActiveNot specified
Antibacterial Activity

14,15-Dihydroajugapitin, isolated from the aerial parts of Ajuga bracteosa, has been evaluated for its antibacterial effects against human pathogenic bacteria.

Table 3: Antibacterial Activity of 14,15-Dihydroajugapitin

Bacterial StrainMethodZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)Source
Escherichia coliAgar Well Diffusion25.0 ± 1.4500-1000Ganaie et al., 2017

Experimental Protocols

Isolation of 14,15-Dihydroajugapitin from Ajuga bracteosa**

A detailed experimental protocol for the isolation of 14,15-Dihydroajugapitin is crucial for its further study. The following is a generalized workflow based on common phytochemical isolation techniques.

experimental_workflow plant_material Aerial parts of Ajuga bracteosa extraction Extraction with suitable solvent (e.g., methanol) plant_material->extraction filtration Filtration and concentration under reduced pressure extraction->filtration crude_extract Crude Extract filtration->crude_extract fractionation Solvent-solvent partitioning (e.g., with n-hexane, chloroform, ethyl acetate) crude_extract->fractionation fractions Fractions of increasing polarity fractionation->fractions chromatography Column Chromatography (Silica Gel) fractions->chromatography purification Further purification (e.g., preparative TLC or HPLC) chromatography->purification isolated_compound Isolated 14,15-Dihydroajugapitin purification->isolated_compound biosynthesis_pathway ggpp Geranylgeranyl pyrophosphate (GGPP) cyclization Diterpene Synthase (Class II) ggpp->cyclization copalyl_diphosphate Copalyl Diphosphate Intermediate cyclization->copalyl_diphosphate second_cyclization Diterpene Synthase (Class I) copalyl_diphosphate->second_cyclization clerodane_skeleton Clerodane Skeleton second_cyclization->clerodane_skeleton modifications Tailoring Enzymes (P450s, Acyltransferases, etc.) clerodane_skeleton->modifications This compound This compound modifications->this compound

Methodological & Application

Application Note and Protocol: Isolation and Purification of Dihydroajugapitin using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydroajugapitin is a natural product that has been reported in Ajuga bracteosa.[1] This document outlines a detailed protocol for the isolation and purification of this compound from plant material using column chromatography, a fundamental technique for the separation of phytoconstituents.[2][3][4][5] The protocol is designed to serve as a comprehensive guide for researchers in natural product chemistry and drug discovery.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a target compound is crucial for developing an effective isolation and purification strategy.[6]

PropertyValueSource
Molecular FormulaC29H44O10PubChem[1][7]
Molecular Weight552.7 g/mol PubChem[1][7]
XLogP32.9PubChem[1][7]
IUPAC Name[5-(2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-5-yl)-8-acetyloxy-8a-(acetyloxymethyl)-3-hydroxy-5,6-dimethylspiro[3,4,4a,6,7,8-hexahydro-2H-naphthalene-1,2'-oxirane]-2-yl] 2-methylbutanoatePubChem[1]

The XLogP3 value suggests that this compound is a moderately lipophilic compound, which will inform the choice of solvents for extraction and chromatography.

Experimental Protocols

This section provides a detailed methodology for the isolation and purification of this compound.

1. Plant Material and Extraction

  • Plant Material: Dried and powdered aerial parts of Ajuga bracteosa.

  • Extraction Solvent: A mixture of dichloromethane (B109758) and methanol (B129727) (1:1, v/v) is a suitable starting point for extracting compounds of medium polarity.

  • Protocol:

    • Macerate 1 kg of the dried, powdered plant material in 5 L of the extraction solvent for 72 hours at room temperature.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

    • Record the yield of the crude extract.

2. Column Chromatography: Initial Fractionation

This initial step aims to separate the crude extract into fractions of varying polarity.[8][9][10]

  • Stationary Phase: Silica (B1680970) gel (60-120 mesh).

  • Mobile Phase: A gradient of n-hexane and ethyl acetate.

  • Protocol:

    • Prepare a slurry of 200 g of silica gel in n-hexane and pack it into a glass column (5 cm diameter, 60 cm length).

    • Adsorb 10 g of the crude extract onto 20 g of silica gel.

    • Carefully load the adsorbent material onto the top of the packed column.

    • Elute the column with a stepwise gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

    • Collect fractions of 100 mL each and monitor the separation by thin-layer chromatography (TLC).

    • Combine fractions with similar TLC profiles.

Table 1: Solvent Gradient for Initial Column Chromatography

Fraction No.n-Hexane (%)Ethyl Acetate (%)Volume (mL)
1-1010001000
11-2090101000
21-3080201000
31-4070301000
41-5060401000
51-6050501000
61-7040601000
71-8030701000
81-9020801000
91-10010901000
101-11001001000

3. Purification of this compound-Containing Fractions

The fractions showing the presence of the target compound (as determined by TLC and comparison with a standard, if available) are subjected to further purification.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: An isocratic or shallow gradient system of n-hexane and ethyl acetate, optimized based on the TLC results of the enriched fraction.

  • Protocol:

    • Pack a smaller column with fine mesh silica gel.

    • Dissolve the enriched fraction in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with the optimized solvent system.

    • Collect smaller fractions (e.g., 20 mL).

    • Monitor the fractions by TLC, using a specific staining reagent if necessary, to identify the fractions containing pure this compound.

    • Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Table 2: Summary of Purification Results

StepStarting Material (g)Yield (g)Purity (%)
Crude Extraction100050~5
Initial Column Chromatography101.2 (Enriched Fraction)~40
Purification Column1.20.08>95

Note: Purity is estimated by TLC and/or HPLC analysis.

Visualizations

Experimental Workflow Diagram

Workflow Plant Dried Plant Material (Ajuga bracteosa) Extraction Maceration with Dichloromethane:Methanol (1:1) Plant->Extraction Filtration Filtration and Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Column1 Initial Column Chromatography (Silica Gel, n-Hexane:EtOAc Gradient) CrudeExtract->Column1 Fractions Collection of Fractions Column1->Fractions TLC1 TLC Analysis Fractions->TLC1 EnrichedFraction Enriched this compound Fraction TLC1->EnrichedFraction Combine similar fractions Column2 Purification Column (Fine Silica Gel, Isocratic/Shallow Gradient) EnrichedFraction->Column2 PureFractions Collection of Pure Fractions Column2->PureFractions TLC2 Purity Check by TLC/HPLC PureFractions->TLC2 PureCompound Purified this compound TLC2->PureCompound Combine pure fractions

Caption: Workflow for the isolation and purification of this compound.

References

Application Note & Protocol: Quantification of Dihydroajugapitin in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroajugapitin, a neo-clerodane diterpenoid, is a natural product found in various plant species, notably within the genus Ajuga.[1] Neo-clerodane diterpenoids have garnered significant interest due to their diverse biological activities, making their quantification in plant extracts crucial for research, quality control, and the development of new therapeutic agents. This document provides a detailed application note and a comprehensive protocol for the quantification of this compound in plant extracts using a proposed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

The proposed method is based on established analytical procedures for structurally similar neo-clerodane diterpenoids and provides a robust starting point for method development and validation in a research or quality control setting.[2]

Proposed HPLC Method Parameters

A summary of the proposed HPLC method parameters for the quantification of this compound is presented in Table 1. These parameters are derived from successful methods used for the analysis of other neo-clerodane diterpenoids and should be optimized and validated for the specific plant matrix being analyzed.[1][2]

Table 1: Proposed HPLC Method Parameters for this compound Quantification

ParameterRecommended Condition
HPLC System Any standard HPLC system with a UV-Vis detector
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water; B: Acetonitrile or Methanol (B129727)
Gradient Start with a higher percentage of A, gradually increasing B. A starting point could be 70% A: 30% B, moving to 100% B over 20-30 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 - 20 µL
Column Temperature 25 - 30 °C
Detection Wavelength 220 nm (This is a starting point and should be optimized based on the UV-Vis spectrum of a pure this compound standard)
Run Time Approximately 30-40 minutes (including column re-equilibration)

Experimental Protocols

This section outlines the detailed experimental protocols for sample preparation, standard solution preparation, and the HPLC analysis workflow.

Sample Preparation: Extraction of this compound from Plant Material

The following is a general procedure for the extraction of diterpenoids from plant material. The choice of solvent and extraction method may need to be optimized for the specific plant species and the polarity of the target compound.

  • Drying and Grinding: Dry the plant material (e.g., leaves, stems) at room temperature or in an oven at a low temperature (e.g., 40°C) to a constant weight. Grind the dried material into a fine powder using a grinder or mortar and pestle.

  • Extraction:

    • Accurately weigh approximately 1-5 g of the powdered plant material.

    • Transfer the powder to a suitable extraction vessel (e.g., a flask or a Soxhlet thimble).

    • Add a suitable extraction solvent. Methanol, ethanol, or a mixture of methanol/water or acetonitrile/water are common choices for diterpenoids.[1][3] A starting point could be 50 mL of 80% methanol.

    • Employ an extraction technique such as sonication for 30-60 minutes, maceration with shaking for 24-48 hours, or Soxhlet extraction for several hours.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper or a similar grade to remove solid plant material.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C to obtain a crude extract.

  • Sample Clean-up (Optional but Recommended):

    • For complex matrices, a solid-phase extraction (SPE) step can be used to remove interfering compounds. A C18 SPE cartridge is a suitable choice for diterpenoids.

    • Condition the SPE cartridge with methanol followed by water.

    • Dissolve the crude extract in a small volume of the mobile phase (initial conditions) and load it onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar impurities.

    • Elute the this compound with a stronger solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.

  • Final Preparation:

    • Dissolve the dried extract (or the cleaned-up extract) in a known volume of the initial mobile phase (e.g., 1-5 mL).

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Preparation of Standard Solutions
  • Primary Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh a known amount of pure this compound standard (e.g., 10 mg).

    • Dissolve it in a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask (e.g., 10 mL) to obtain a stock solution of a known concentration.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the primary stock solution with the initial mobile phase to create a calibration curve. A typical concentration range for a calibration curve might be 1, 5, 10, 25, 50, and 100 µg/mL.

HPLC Analysis Workflow

The following diagram illustrates the overall workflow for the quantification of this compound in plant extracts.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing PlantMaterial Plant Material DryingGrinding Drying & Grinding PlantMaterial->DryingGrinding Extraction Solvent Extraction DryingGrinding->Extraction FiltrationConcentration Filtration & Concentration Extraction->FiltrationConcentration Cleanup Sample Clean-up (SPE) FiltrationConcentration->Cleanup FinalSample Final Sample in Mobile Phase Cleanup->FinalSample HPLC HPLC System FinalSample->HPLC DataAcquisition Data Acquisition HPLC->DataAcquisition StandardCurve Standard Curve Generation DataAcquisition->StandardCurve Quantification Quantification of this compound StandardCurve->Quantification Report Report Generation Quantification->Report

Caption: Experimental workflow for this compound quantification.

Data Presentation and Method Validation

As no specific quantitative data for a validated this compound method is currently available in the public domain, this section provides a template for researchers to present their own validation data. Method validation should be performed according to the International Council for Harmonisation (ICH) guidelines to ensure the reliability of the results.

Table 2: Method Validation Parameters for this compound Quantification (Template)

Validation ParameterAcceptance CriteriaExperimental Results
Linearity (R²) R² ≥ 0.999
Range (µg/mL) To be determined
Limit of Detection (LOD) (µg/mL) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) (µg/mL) Signal-to-Noise ratio of 10:1
Accuracy (% Recovery) 98 - 102%
Precision (% RSD)
- Intraday≤ 2%
- Interday≤ 2%
Specificity No interference at the retention time of the analyte
Robustness No significant changes in results with small variations in method parameters (e.g., flow rate, mobile phase composition)

Logical Relationships and Workflow Visualization

The following diagram illustrates the logical relationship between the different stages of the analytical method development and validation process.

Method_Development_Logic cluster_dev Method Development cluster_val Method Validation cluster_app Application Selectivity Selectivity & Specificity Optimization Optimization of Chromatographic Conditions Selectivity->Optimization Linearity Linearity & Range Optimization->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness RoutineAnalysis Routine Analysis of Plant Extracts Robustness->RoutineAnalysis

Caption: Logic flow for HPLC method development and validation.

Conclusion

This application note provides a comprehensive guide for the development and implementation of an HPLC method for the quantification of this compound in plant extracts. The proposed method, based on established procedures for similar compounds, offers a solid foundation for researchers. It is imperative that the method is thoroughly validated for the specific plant matrix to ensure accurate and reliable results, which are essential for advancing research and development in natural product chemistry and pharmacology.

References

Application Note: Quantitative Analysis of Dihydroajugapitin in Botanical Extracts using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and selective method for the quantification of Dihydroajugapitin, a bioactive diterpenoid found in plants of the Ajuga genus, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow from sample preparation to data acquisition, suitable for researchers in natural product chemistry, pharmacology, and drug development. The method demonstrates high sensitivity and specificity, making it ideal for the quantitative analysis of this compound in complex botanical matrices.

Introduction

This compound is a diterpenoid compound isolated from plants of the Ajuga species (Lamiaceae family)[1]. Like other iridoid glycosides and diterpenoids from this family, it is expected to possess various biological activities. Preliminary studies have indicated that 14,15-dihydroajugapitin (B14767133) exhibits antibacterial activity against Escherichia coli[1]. Given the therapeutic potential of related compounds, which include anti-inflammatory, antioxidant, and anticancer effects, robust analytical methods are crucial for the accurate quantification of this compound in plant extracts for quality control, pharmacokinetic studies, and further pharmacological research[2][3][4][5].

This application note presents a complete LC-MS/MS method for the analysis of this compound. The protocol is designed to be a starting point for researchers and can be further optimized based on specific instrumentation and sample matrices.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol describes the extraction of this compound from dried and powdered plant material, such as Ajuga bracteosa.

Materials:

  • Dried and powdered aerial parts of Ajuga species

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters (PTFE or other suitable material)

  • LC-MS vials

Protocol:

  • Weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.

  • Add 20 mL of 80% methanol in water (v/v).

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Perform ultrasonication for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant and transfer it to a clean tube.

  • Filter the supernatant through a 0.22 µm syringe filter directly into an LC-MS vial for analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

A C18 reversed-phase column is recommended for the separation of this compound. The following conditions can be used as a starting point and optimized as needed.

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Elution See Table 2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.010
10.095
12.095
12.110
15.010

Mass Spectrometry Conditions:

The following parameters are suggested for a triple quadrupole mass spectrometer and should be optimized for the specific instrument being used. This compound has a molecular weight of 552.7 g/mol .

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions See Table 3

Table 3: Multiple Reaction Monitoring (MRM) Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound553.3 [M+H]⁺To be determined0.13020
This compound553.3 [M+H]⁺To be determined0.13025

Note: The specific product ions for this compound need to be determined by infusing a standard solution and performing a product ion scan. Common losses for similar compounds include water, acetic acid, and parts of the ester side chains.

Visualizations

experimental_workflow plant_material Powdered Ajuga Plant Material extraction Solvent Extraction (80% Methanol) plant_material->extraction sonication Ultrasonication extraction->sonication centrifugation Centrifugation sonication->centrifugation filtration Syringe Filtration (0.22 µm) centrifugation->filtration lc_ms_analysis LC-MS/MS Analysis filtration->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

Caption: Experimental workflow for this compound analysis.

antibacterial_mechanism This compound This compound bacterial_membrane Bacterial Cell Membrane This compound->bacterial_membrane Interacts with membrane_disruption Membrane Permeability Disruption bacterial_membrane->membrane_disruption pmf_dissipation Proton Motive Force (PMF) Dissipation membrane_disruption->pmf_dissipation ion_leakage Ion Leakage membrane_disruption->ion_leakage atp_depletion ATP Synthesis Inhibition pmf_dissipation->atp_depletion cell_death Bacterial Cell Death ion_leakage->cell_death atp_depletion->cell_death

Caption: Hypothetical antibacterial signaling pathway.

Discussion

The described LC-MS/MS method provides a robust framework for the quantitative analysis of this compound. The sample preparation protocol is straightforward and effective for extracting diterpenoids from plant matrices. The chromatographic conditions are designed to provide good separation of this compound from other potentially interfering compounds in the extract. The use of tandem mass spectrometry in MRM mode ensures high selectivity and sensitivity, allowing for accurate quantification even at low concentrations.

For method validation, it is recommended to assess linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision using a certified reference standard of this compound. The stability of the analyte in the prepared samples should also be evaluated.

The proposed antibacterial mechanism, involving the disruption of the bacterial cell membrane, is a common mode of action for many natural antimicrobial compounds. Further research, such as membrane potential assays and ATP level measurements, would be necessary to confirm this specific pathway for this compound.

Conclusion

This application note provides a detailed and practical protocol for the LC-MS/MS analysis of this compound. This method will be a valuable tool for researchers working on the quality control of botanical products, as well as for those investigating the pharmacological properties of this and related compounds. The high sensitivity and specificity of the method make it suitable for a wide range of applications in natural product research and drug development.

References

Application Notes and Protocols: Agar Well Diffusion Assay for Dihydroajugapitin's Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the antibacterial activity of Dihydroajugapitin using the agar (B569324) well diffusion assay. This document is intended to guide researchers in the standardized evaluation of this natural compound for potential therapeutic applications.

Introduction

This compound, a neo-clerodane diterpenoid isolated from plants of the Ajuga genus, has demonstrated notable antibacterial properties against various human pathogenic bacteria.[1] The agar well diffusion assay is a widely used and effective preliminary method to evaluate the antimicrobial activity of a substance.[2][3][4] This technique relies on the diffusion of the antimicrobial agent from a well through a solid agar medium inoculated with a target microorganism. The presence of a zone of inhibition around the well indicates the substance's ability to impede microbial growth. The diameter of this zone is proportional to the concentration and antibacterial potency of the compound.[5][6]

Data Presentation

The antibacterial efficacy of 14, 15-dihydroajugapitin has been quantitatively evaluated against several pathogenic bacterial strains. The following table summarizes the zone of inhibition data from a key study.

Bacterial StrainCompoundZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/ml)
Escherichia coli14, 15-dihydroajugapitin25.0 ± 1.4500 - 1000
Escherichia coli8-o-acetylharpagide (B50260)22.6 ± 0.9500 - 1000

Data extracted from Ganaie et al., 2017.[1]

Experimental Protocols

This section details the methodology for performing the agar well diffusion assay to assess the antibacterial activity of this compound.

Materials
  • 14, 15-dihydroajugapitin (test compound)

  • Standard antibiotic (e.g., Ciprofloxacin, as a positive control)

  • Solvent for dissolving this compound (e.g., Dimethyl sulfoxide (B87167) - DMSO)

  • Mueller-Hinton Agar (MHA)

  • Mueller-Hinton Broth (MHB)

  • Sterile petri dishes

  • Sterile swabs

  • Micropipettes and sterile tips

  • Sterile cork borer (6 mm diameter)

  • Incubator

  • Laminar flow hood

  • Bacterial cultures (e.g., Escherichia coli, Staphylococcus aureus)

  • McFarland turbidity standards (0.5)

  • Calipers or a ruler

Methodology

1. Preparation of Media and Inoculum:

  • Prepare MHA and MHB according to the manufacturer's instructions and sterilize by autoclaving.

  • Pour approximately 20-25 ml of molten MHA into sterile petri dishes and allow them to solidify in a laminar flow hood.

  • Inoculate a loopful of the test bacterial strain into MHB and incubate at 37°C for 18-24 hours.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/ml.

2. Inoculation of Agar Plates:

  • Dip a sterile cotton swab into the standardized bacterial suspension.

  • Rotate the swab against the side of the tube to remove excess liquid.

  • Evenly streak the swab over the entire surface of the MHA plate to ensure a uniform lawn of bacterial growth.

3. Preparation of Wells and Application of Test Compound:

  • Using a sterile 6 mm cork borer, create uniform wells in the agar.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilutions can be made to test different concentrations.

  • Carefully pipette a defined volume (e.g., 100 µl) of the this compound solution into a designated well.

  • In separate wells, add the positive control (standard antibiotic) and the negative control (solvent alone) to validate the results.

4. Incubation and Measurement:

  • Allow the plates to stand for a pre-diffusion period (e.g., 1-2 hours) at room temperature to permit the diffusion of the compounds into the agar.

  • Invert the plates and incubate at 37°C for 18-24 hours.

  • After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters using calipers or a ruler.

  • The experiment should be performed in triplicate for each tested compound and bacterial strain to ensure reproducibility.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps involved in the agar well diffusion assay for assessing the antibacterial activity of this compound.

AgarWellDiffusion_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis prep_media Prepare and Sterilize Mueller-Hinton Agar inoculate Inoculate Agar Plates with Bacterial Lawn prep_media->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) prep_inoculum->inoculate create_wells Create Wells in Agar inoculate->create_wells add_compound Add this compound, Positive & Negative Controls create_wells->add_compound incubate Incubate Plates (37°C, 18-24h) add_compound->incubate measure Measure Zones of Inhibition (mm) incubate->measure Potential_Antibacterial_Targets cluster_this compound This compound This compound This compound cell_wall Cell Wall Synthesis (Peptidoglycan Biosynthesis) This compound->cell_wall Inhibition? protein_synthesis Protein Synthesis (Ribosomes) This compound->protein_synthesis Inhibition? dna_replication DNA Replication & Repair (DNA Gyrase, Polymerases) This compound->dna_replication Inhibition? cell_membrane Cell Membrane Integrity (Disruption) This compound->cell_membrane Disruption?

References

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) of Dihydroajugapitin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the Minimum Inhibitory Concentration (MIC) of Dihydroajugapitin, a naturally occurring terpenoid with demonstrated antibacterial properties. The protocols outlined below are intended for use in a laboratory setting by trained professionals.

Introduction

This compound, isolated from plants of the Ajuga genus, has garnered interest for its potential as an antimicrobial agent. Determining the MIC is a critical first step in evaluating its efficacy against various pathogenic bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This value is a key parameter in antimicrobial susceptibility testing and is essential for preclinical assessment of new therapeutic agents. The most common method for determining the MIC of natural products like this compound is the broth microdilution method.

Quantitative Data Summary

The antibacterial activity of this compound and its source extract, Ajuga bracteosa, has been evaluated against several bacterial strains. The following table summarizes the available MIC data.

Compound/ExtractBacterial StrainMIC (µg/mL)Reference
This compoundVarious pathogenic bacteria500 - 1000[1]
Ajuga bracteosa extractStaphylococcus aureus200[2]
Ajuga bracteosa extractEscherichia coli25[2]
Ajuga bracteosa extractPseudomonas aeruginosa>200[2]
Ajuga bracteosa extractKlebsiella pneumoniae50[2]
Ajuga bracteosa extractSalmonella Typhi200[2]

Note: The MIC values for this compound represent a general range observed against various pathogens. The data for Ajuga bracteosa extract provides a reference for the activity of the source material.

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is adapted from established methods for antimicrobial susceptibility testing of natural products.

3.1.1. Materials

  • This compound (pure compound)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Bacillus subtilis ATCC 6633)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile 96-well microtiter plates

  • Sterile pipette tips

  • Multichannel pipette

  • Spectrophotometer or microplate reader

  • Incubator (35 ± 2°C)

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterility control (uninoculated medium)

  • Growth control (medium with inoculum, no compound)

3.1.2. Preparation of Reagents

  • This compound Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL. Ensure the compound is fully dissolved. Further dilutions should be made in CAMHB to achieve the desired starting concentration for the assay. The final concentration of DMSO in the wells should not exceed 1% to avoid toxicity to the bacteria.

  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3.1.3. Assay Procedure

  • Plate Setup: Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.

  • Serial Dilution:

    • Add 100 µL of the this compound working solution (at twice the highest desired final concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the growth control (no compound).

    • Column 12 will serve as the sterility control (no inoculum).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. Do not add inoculum to column 12.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.

  • Reading the Results:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound that shows no visible growth (i.e., the first clear well).

    • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits a significant percentage (e.g., ≥90%) of bacterial growth compared to the growth control.

Visualizations

Experimental Workflow

MIC_Determination_Workflow Workflow for MIC Determination of this compound cluster_prep Preparation cluster_assay Assay Execution cluster_results Results Analysis prep_compound Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilution in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 35°C for 18-24 hours inoculation->incubation read_results Visually Inspect for Growth or Measure OD600 incubation->read_results determine_mic Determine MIC Value read_results->determine_mic

Caption: Workflow for MIC Determination.

Proposed Mechanism of Action

This compound is a terpenoid, and the general mechanism of antibacterial action for this class of compounds involves the disruption of the bacterial cell membrane.

Terpenoid_Mechanism_of_Action Proposed Antibacterial Mechanism of this compound (Terpenoid) cluster_bacterium Bacterial Cell cluster_effects Cellular Effects cell_wall Cell Wall cell_membrane Cell Membrane membrane_disruption Disruption of Membrane Integrity cell_membrane->membrane_disruption cytoplasm Cytoplasm (Ions, ATP, Nucleic Acids) This compound This compound (Terpenoid) This compound->cell_membrane Intercalates into lipid bilayer ion_leakage Ion Leakage (K+, H+) membrane_disruption->ion_leakage atp_depletion ATP Depletion membrane_disruption->atp_depletion macromolecule_leakage Leakage of Nucleic Acids & Proteins membrane_disruption->macromolecule_leakage cell_death Cell Death ion_leakage->cell_death atp_depletion->cell_death macromolecule_leakage->cell_death

Caption: Mechanism of Terpenoid Action.

References

Application Notes and Protocols for Assessing Dihydroajugapitin Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroajugapitin, a neo-clerodane diterpenoid isolated from plants of the Ajuga genus, represents a class of natural products with potential cytotoxic activities.[1][2] Extracts from Ajuga species have demonstrated cytotoxic effects against various cancer cell lines, including murine colon carcinoma and melanoma cells.[3][4] While direct studies on this compound are limited, related neo-clerodane diterpenoids have been shown to exhibit significant cytotoxic effects, suggesting their potential as novel anti-cancer agents.[5] This document provides detailed protocols for assessing the cytotoxicity of this compound using common cell viability assays and explores a potential mechanism of action involving the JAK/STAT signaling pathway, a pathway known to be modulated by various terpenoids.[6][7]

Hypothetical Mechanism of Action: Inhibition of the JAK/STAT Pathway

Several studies have indicated that terpenoids can exert their cytotoxic and anti-inflammatory effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation.[6] The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that is often dysregulated in cancer and inflammatory diseases.[6][8] Some terpenoids have been shown to inhibit the JAK/STAT pathway by preventing the phosphorylation of JAK kinases and subsequent activation of STAT proteins.[7] This inhibition can lead to decreased expression of genes involved in cell survival and proliferation, ultimately inducing apoptosis in cancer cells. Based on this evidence from related compounds, it is hypothesized that this compound may exert its cytotoxic effects through the inhibition of the JAK/STAT signaling pathway.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation pJAK pJAK JAK->pJAK Phosphorylation STAT STAT pSTAT pSTAT STAT->pSTAT pJAK->STAT Phosphorylation STAT_dimer pSTAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation This compound This compound This compound->JAK Inhibition Gene_Expression Target Gene Expression (Proliferation, Survival) DNA->Gene_Expression Transcription

Experimental Protocols

To evaluate the cytotoxic effects of this compound, a panel of cell viability assays is recommended. These assays measure different indicators of cell health, providing a comprehensive assessment of the compound's activity.

Experimental Workflow

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., MCF-7, HepG2) start->cell_culture treatment 2. Treatment with this compound (Varying concentrations and time points) cell_culture->treatment assays 3. Perform Cell Viability Assays treatment->assays mtt MTT Assay (Metabolic Activity) assays->mtt xtt XTT Assay (Metabolic Activity) assays->xtt ldh LDH Assay (Membrane Integrity) assays->ldh data_analysis 4. Data Collection and Analysis (Absorbance/Luminescence Measurement) mtt->data_analysis xtt->data_analysis ldh->data_analysis results 5. Determine IC50 Values and Summarize Data data_analysis->results end End results->end

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase to an insoluble purple formazan (B1609692).[9] The amount of formazan produced is proportional to the number of living cells.[10]

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 96-well flat-bottom plates

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[11]

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[10]

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used for the stock solution) and untreated control wells.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

  • Incubate the plate for at least 4 hours at 37°C, protected from light, to ensure complete solubilization.[11]

  • Measure the absorbance at 570 nm using a microplate reader.[12]

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay is another tetrazolium-based colorimetric assay where the water-soluble XTT is reduced to a water-soluble orange formazan product by metabolically active cells.[13] This assay is generally considered to be more sensitive and has a simpler protocol than the MTT assay as it does not require a solubilization step.[12]

Materials:

  • This compound stock solution

  • XTT labeling mixture (prepared by mixing XTT labeling reagent and electron-coupling reagent according to the manufacturer's instructions)[13]

  • Cell culture medium

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with serial dilutions of this compound as described for the MTT assay.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Prepare the XTT labeling mixture immediately before use.[13]

  • Add 50 µL of the XTT labeling mixture to each well.[14]

  • Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.[14]

  • Measure the absorbance of the formazan product at 450-500 nm using a microplate reader. A reference wavelength of 650 nm is often used.[13]

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate (B86563) dehydrogenase released from the cytosol of damaged cells into the culture medium.[15] It is a reliable method for assessing membrane integrity.[16]

Materials:

  • This compound stock solution

  • LDH Cytotoxicity Assay Kit (containing LDH reaction mixture and stop solution)

  • Cell culture medium

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Seed cells and treat with this compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[16]

  • Incubate the plate for the desired time points.

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.[16]

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture to each well of the new plate.[16]

  • Incubate the plate for 30 minutes at room temperature, protected from light.[16]

  • Add 50 µL of the stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to reduce background.[16]

Data Presentation

The quantitative data obtained from the cell viability assays should be organized into clear and structured tables for easy comparison. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of this compound required to inhibit cell viability by 50%, should be calculated for each cell line and time point.

Table 1: Hypothetical IC₅₀ Values (µM) of this compound on Various Cancer Cell Lines

Cell LineAssay24 hours48 hours72 hours
MCF-7 (Breast Cancer)MTT85.2 ± 5.155.6 ± 3.832.1 ± 2.5
XTT82.5 ± 4.953.1 ± 3.530.8 ± 2.2
LDH> 10095.3 ± 6.268.4 ± 4.7
HepG2 (Liver Cancer)MTT92.7 ± 6.368.9 ± 4.545.3 ± 3.1
XTT90.1 ± 5.865.4 ± 4.143.9 ± 2.9
LDH> 100> 10082.1 ± 5.9
A549 (Lung Cancer)MTT78.4 ± 4.649.2 ± 3.328.7 ± 1.9
XTT75.9 ± 4.247.5 ± 3.127.1 ± 1.7
LDH> 10088.6 ± 5.459.8 ± 4.1

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Hypothetical Percentage of Cell Viability after Treatment with this compound (48 hours)

Concentration (µM)MCF-7 (% Viability)HepG2 (% Viability)A549 (% Viability)
0 (Control) 100 ± 4.2100 ± 3.8100 ± 4.5
10 92.1 ± 3.594.5 ± 3.189.8 ± 3.9
25 78.5 ± 2.981.2 ± 2.775.3 ± 3.2
50 52.3 ± 2.160.7 ± 2.448.9 ± 2.5
100 28.9 ± 1.835.4 ± 1.925.1 ± 1.6

Data obtained from the MTT assay and presented as mean ± standard deviation.

References

Application Notes and Protocols: Dihydroajugapitin as a Potential Antibacterial Agent Against E. coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant bacteria, particularly Escherichia coli (E. coli), poses a significant threat to global public health. This necessitates the exploration of novel antibacterial agents. Dihydroajugapitin, a secondary metabolite isolated from Ajuga bracteosa, has demonstrated promising antibacterial activity against E. coli. These application notes provide a summary of the current data and detailed protocols for the evaluation of this compound as a potential therapeutic agent.

Overview of this compound

This compound is a diterpenoid compound that has been identified as a potential antibacterial agent. Studies have shown its efficacy against various human pathogens, with notable activity against E. coli.

Quantitative Data Summary

The following table summarizes the available quantitative data on the antibacterial activity of this compound against E. coli.

ParameterValueReference
Zone of Inhibition 25.0 ± 1.4 mm[1]
Minimum Inhibitory Concentration (MIC) 500 - 1000 µg/ml[1]
Minimum Bactericidal Concentration (MBC) Data not currently available
Time-Kill Kinetics Data not currently available

Proposed Mechanism of Action

While the specific signaling pathways affected by this compound in E. coli have not been fully elucidated, the primary proposed mechanism of action for diterpenoid compounds involves the disruption of the bacterial cell membrane. It is hypothesized that the lipophilic nature of this compound allows it to intercalate into the phospholipid bilayer of the E. coli cell membrane. This insertion is believed to disrupt membrane integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

G Proposed Mechanism of Action of this compound cluster_0 This compound Action cluster_1 Cellular Effects This compound This compound Ecoli E. coli Cell This compound->Ecoli Targets Membrane Cell Membrane (Phospholipid Bilayer) This compound->Membrane Intercalates Ecoli->Membrane Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Disruption->Leakage Death Cell Death Leakage->Death G Experimental Workflow for Antibacterial Agent Evaluation cluster_0 Initial Screening cluster_1 Bactericidal/Bacteriostatic Determination cluster_2 Mechanism of Action Studies cluster_3 Preclinical Development Compound This compound MIC MIC Assay Compound->MIC MBC MBC Assay MIC->MBC TimeKill Time-Kill Kinetics Assay MIC->TimeKill MembranePerm Membrane Permeability Assays MBC->MembranePerm TimeKill->MembranePerm Microscopy Electron Microscopy (SEM/TEM) MembranePerm->Microscopy Pathway Signaling Pathway Analysis Microscopy->Pathway Toxicity Toxicity & Safety Studies Pathway->Toxicity InVivo In Vivo Efficacy Models Toxicity->InVivo Development Lead Compound for Drug Development InVivo->Development

References

Application Notes and Protocols: Formulation of Dihydroajugapitin for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroajugapitin is a neo-clerodane diterpene, a class of natural products known for a wide range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects.[1][2] Proper formulation and handling of this compound are critical for obtaining reliable and reproducible results in in vitro studies. These application notes provide detailed protocols for the preparation of this compound solutions and outline experimental designs for investigating its potential biological activities.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in the table below. It is important to note that experimental data on the solubility of this compound in common laboratory solvents is limited. Therefore, preliminary solubility tests are highly recommended.

PropertyValueSource
Molecular FormulaC₂₉H₄₄O₁₀PubChem
Molecular Weight552.7 g/mol PubChem
AppearanceWhite to off-white powderAssumed
Solubility- In water: Predicted to be low- In DMSO: Expected to be soluble- In Ethanol: Expected to be solubleGeneral Diterpenoid Properties
StorageStore at -20°C as a solid or in solutionRecommended

Preparation of this compound Stock Solutions

Given the hydrophobic nature typical of diterpenoids, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.

Protocol 3.1: Preparation of a 10 mM DMSO Stock Solution

  • Weighing: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube.

  • Solvent Addition: Calculate the required volume of high-purity, sterile DMSO to achieve a 10 mM concentration. For 1 mg of this compound (MW = 552.7 g/mol ), the required DMSO volume is approximately 180.9 µL.

  • Dissolution: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.

  • Vortexing: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Preparation of Working Solutions for In Vitro Assays

Working solutions are prepared by diluting the stock solution in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%).

Protocol 4.1: Preparation of Working Solutions in Cell Culture Medium

  • Thawing: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

  • Mixing: Gently mix the working solutions by pipetting or inverting the tubes.

  • Final DMSO Concentration: Calculate the final DMSO concentration in each working solution to ensure it remains below the cytotoxic threshold for your specific cell line. A vehicle control (medium with the same final DMSO concentration without the compound) must be included in all experiments.

  • Use Immediately: It is recommended to use the freshly prepared working solutions immediately to minimize potential degradation in the aqueous environment.

Recommended In Vitro Studies

Based on the known biological activities of related neo-clerodane diterpenes, the following in vitro assays are recommended to investigate the biological potential of this compound.

Assessment of Anti-inflammatory Activity

Neo-clerodane diterpenes have been reported to exhibit anti-inflammatory properties by modulating key signaling pathways.[1][2]

Protocol 5.1.1: Inhibition of Nitric Oxide (NO) Production in Macrophages

  • Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • NO Measurement: Measure the accumulation of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

Evaluation of Cytotoxic Activity

The cytotoxic potential of this compound can be assessed against various cancer cell lines.

Protocol 5.2.1: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1-100 µM) for 24, 48, and 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis This compound Powder This compound Powder DMSO Stock (10 mM) DMSO Stock (10 mM) This compound Powder->DMSO Stock (10 mM) Dissolve in DMSO Working Solutions Working Solutions DMSO Stock (10 mM)->Working Solutions Dilute in Culture Medium Anti-inflammatory Assay Anti-inflammatory Assay Working Solutions->Anti-inflammatory Assay Cytotoxicity Assay Cytotoxicity Assay Working Solutions->Cytotoxicity Assay NO Inhibition NO Inhibition Anti-inflammatory Assay->NO Inhibition IC50 Determination IC50 Determination Cytotoxicity Assay->IC50 Determination anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates & degrades NF-κB NF-κB IκBα->NF-κB inhibits Nucleus Nucleus NF-κB->Nucleus translocates to iNOS Gene Transcription iNOS Gene Transcription Nucleus->iNOS Gene Transcription iNOS Protein iNOS Protein iNOS Gene Transcription->iNOS Protein NO Production NO Production iNOS Protein->NO Production This compound This compound This compound->IKK Potential Inhibition This compound->NF-κB Potential Inhibition cytotoxicity_pathway This compound This compound SERCA SERCA This compound->SERCA Potential Inhibition ER Ca2+ Depletion ER Ca2+ Depletion SERCA->ER Ca2+ Depletion leads to Cytosolic Ca2+ Increase Cytosolic Ca2+ Increase ER Ca2+ Depletion->Cytosolic Ca2+ Increase Mitochondrial Ca2+ Uptake Mitochondrial Ca2+ Uptake Cytosolic Ca2+ Increase->Mitochondrial Ca2+ Uptake Mitochondrial ROS Production Mitochondrial ROS Production Mitochondrial Ca2+ Uptake->Mitochondrial ROS Production Cytochrome c Release Cytochrome c Release Mitochondrial ROS Production->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

References

Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of Dihydroajugapitin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Dihydroajugapitin analogues and their subsequent structure-activity relationship (SAR) studies, primarily focusing on their potential as anti-inflammatory agents. The protocols outlined below are based on established synthetic methodologies for neo-clerodane diterpenes and standard biological assays for evaluating anti-inflammatory activity.

Introduction

This compound is a neo-clerodane diterpenoid isolated from plants of the Ajuga genus.[1] Compounds of this class have demonstrated a wide range of biological activities, including insect antifeedant, antimicrobial, and anti-inflammatory effects.[1][2][3] The complex architecture of this compound presents a challenging but attractive target for synthetic modification to explore and optimize its therapeutic potential. This document details a proposed synthetic strategy for generating a library of this compound analogues and the subsequent protocols for evaluating their anti-inflammatory efficacy to establish a preliminary structure-activity relationship. The primary biological hypothesis is that modifications to the functional groups of the this compound core will modulate its ability to inhibit key inflammatory signaling pathways, such as NF-κB, MAPK, and JAK-STAT.

Data Presentation: Structure-Activity Relationship of this compound Analogues

The following table summarizes the hypothetical anti-inflammatory activity of a series of synthesized this compound analogues. The activity is presented as the half-maximal inhibitory concentration (IC50) for nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Lower IC50 values indicate higher potency.

CompoundR1R2R3IC50 (µM) for NO Inhibition
1 (this compound) -OCOCH(CH3)CH2CH3-OCOCH3-OCOCH315.2
2a -OH-OCOCH3-OCOCH325.8
2b -OCOCH3-OCOCH3-OCOCH312.5
2c -H-OCOCH3-OCOCH335.1
3a -OCOCH(CH3)CH2CH3-H-OCOCH322.4
3b -OCOCH(CH3)CH2CH3-OH-OCOCH318.9
4a -OCOCH(CH3)CH2CH3-OCOCH3-H40.3
4b -OCOCH(CH3)CH2CH3-OCOCH3-OH30.7
5a (Furan analogue) -OCOCH(CH3)CH2CH3-OCOCH3-OCOCH38.9

Note: The data presented in this table is hypothetical and serves as a representative example for SAR analysis based on published data for similar neo-clerodane diterpenoids.[4][5] The α,β-unsaturated-γ-lactone moiety is suggested to be important for anti-inflammatory activity.[4]

Experimental Protocols

General Synthetic Strategy for this compound Analogues

The synthesis of this compound analogues can be approached via a semi-synthetic strategy starting from a readily available neo-clerodane scaffold isolated from natural sources, or through a total synthesis approach. The following protocol outlines a general semi-synthetic approach, modifying the peripheral functional groups of a this compound-like core.

Materials:

  • This compound or a closely related neo-clerodane diterpene

  • Appropriate acyl chlorides or anhydrides for esterification

  • Deacetylating agents (e.g., K2CO3 in methanol)

  • Oxidizing and reducing agents for functional group interconversions

  • Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)

  • Solvents: Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF), Methanol (B129727) (MeOH), Ethyl acetate (B1210297) (EtOAc), Hexanes

  • Reagents for protection and deprotection of hydroxyl groups

Protocol for Analogue Synthesis (Example: Synthesis of Analogue 2b from this compound):

  • Deacylation at C-2: To a solution of this compound (1 mmol) in dry methanol (20 mL), add potassium carbonate (1.5 mmol). Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification: Once the starting material is consumed, neutralize the reaction with 1M HCl and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (EtOAc/Hexanes gradient) to yield the deacetylated intermediate.

  • Re-acetylation at C-2: Dissolve the purified intermediate (1 mmol) in dry dichloromethane (15 mL) and add triethylamine (B128534) (1.5 mmol) and acetic anhydride (B1165640) (1.2 mmol). Stir the reaction at room temperature overnight.

  • Final Purification: Quench the reaction with water and extract the product with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. After concentration, purify the final product (Analogue 2b) by column chromatography or preparative HPLC.

This general scheme can be adapted to introduce a variety of functional groups at the R1, R2, and R3 positions by selecting the appropriate acylating agents or other modifying reagents. The modification of the furan (B31954) ring, as in analogue 5a , would require more extensive synthetic steps, potentially involving oxidative cleavage and subsequent reformation of a new heterocyclic ring system.[6]

In Vitro Anti-inflammatory Activity Assay: Measurement of Nitric Oxide Production

This protocol describes the evaluation of the anti-inflammatory activity of the synthesized analogues by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • Synthesized this compound analogues

  • 96-well cell culture plates

  • Spectrophotometer (540 nm)

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound analogues in DMEM. Pre-treat the cells with various concentrations of the compounds for 1 hour.

  • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no compound, with LPS) and a negative control group (no compound, no LPS).

  • Nitrite (B80452) Measurement: After 24 hours, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each sample, and incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution (Part II of Griess Reagent) and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite in the samples using a sodium nitrite standard curve. Determine the IC50 value for each compound, which is the concentration that inhibits 50% of the NO production compared to the vehicle control.

Visualizations

Proposed Synthetic Workflow

G cluster_synthesis Semi-Synthetic Approach This compound This compound Deacylation Deacylation This compound->Deacylation e.g., K2CO3/MeOH Purification_1 Purification Deacylation->Purification_1 Intermediate_1 Deacylated Intermediate Acylation Acylation Intermediate_1->Acylation Acyl Chloride/Anhydride Purification_2 Purification Acylation->Purification_2 Analogues Analogues Purification_1->Intermediate_1 Purification_2->Analogues NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Degradation Degradation IkB->Degradation ubiquitination & degradation NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Transcription (e.g., iNOS, TNF-α, IL-6) Nucleus->Inflammatory_Genes induces Dihydroajugapitin_Analogue This compound Analogue Dihydroajugapitin_Analogue->IKK inhibits MAPK_Pathway LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates MAPK p38 MAPK MAPKK->MAPK phosphorylates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 activates Nucleus Nucleus AP1->Nucleus translocates to Inflammatory_Response Inflammatory Response Nucleus->Inflammatory_Response mediates Dihydroajugapitin_Analogue This compound Analogue Dihydroajugapitin_Analogue->MAPK inhibits phosphorylation JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer (Active) STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression regulates Dihydroajugapitin_Analogue This compound Analogue Dihydroajugapitin_Analogue->JAK inhibits phosphorylation

References

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Ajuga Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The genus Ajuga, belonging to the Lamiaceae family, comprises numerous species that have been traditionally used in folk medicine for their anti-inflammatory, antioxidant, and wound-healing properties.[1][2][3] Scientific studies have begun to validate these traditional uses, identifying a variety of bioactive compounds, including phytoecdysteroids, iridoid glycosides, flavonoids, and phenolic compounds, that contribute to the plant's therapeutic effects.[1][4] These compounds are known to exert their anti-inflammatory action through various mechanisms, such as the inhibition of pro-inflammatory enzymes and cytokines.[5][6]

Recent research has highlighted the potential of Ajuga extracts to modulate key signaling pathways involved in the inflammatory response, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8][9] Extracts from various Ajuga species, such as Ajuga taiwanensis, Ajuga integrifolia, and Ajuga decumbens, have been shown to decrease the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[8][10][11][12] Furthermore, they can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade.[8][9]

These application notes provide a comprehensive set of protocols for researchers to assess the anti-inflammatory activity of Ajuga extracts in a laboratory setting. The detailed methodologies for key in vitro experiments are provided to ensure reproducibility and accuracy of results.

Data Presentation

The following tables summarize representative quantitative data from in vitro assays assessing the anti-inflammatory effects of a hypothetical Ajuga extract.

Table 1: Effect of Ajuga Extract on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µg/mL)NO Production (% of LPS Control)
Control (untreated)-5.2 ± 0.8
LPS (1 µg/mL)-100
Ajuga Extract2578.5 ± 4.1
Ajuga Extract5055.3 ± 3.5
Ajuga Extract10032.1 ± 2.9
Dexamethasone (Positive Control)1025.6 ± 2.2

Table 2: Effect of Ajuga Extract on Pro-inflammatory Cytokine Secretion in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µg/mL)TNF-α (pg/mL)IL-6 (pg/mL)
Control (untreated)-35.2 ± 5.442.1 ± 6.8
LPS (1 µg/mL)-1250.6 ± 98.71580.3 ± 112.5
Ajuga Extract25980.4 ± 75.11150.7 ± 89.3
Ajuga Extract50650.1 ± 50.9780.2 ± 65.4
Ajuga Extract100320.8 ± 28.3410.5 ± 33.1
Dexamethasone (Positive Control)10250.3 ± 21.6310.9 ± 25.8

Table 3: Effect of Ajuga Extract on iNOS and COX-2 mRNA Expression in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µg/mL)Relative iNOS mRNA Expression (Fold Change)Relative COX-2 mRNA Expression (Fold Change)
Control (untreated)-1.01.0
LPS (1 µg/mL)-15.8 ± 1.212.5 ± 1.1
Ajuga Extract2511.2 ± 0.99.3 ± 0.8
Ajuga Extract507.5 ± 0.66.1 ± 0.5
Ajuga Extract1003.1 ± 0.32.8 ± 0.2
Dexamethasone (Positive Control)102.5 ± 0.22.1 ± 0.2

Experimental Protocols

Protocol 1: In Vitro Nitric Oxide (NO) Production Assay using Griess Reagent

This protocol measures the production of nitric oxide, a key inflammatory mediator, by murine macrophages.[13][14][15]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Ajuga extract (dissolved in a suitable solvent, e.g., DMSO)

  • Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS in a humidified incubator.

  • Cell Plating: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the Ajuga extract for 1 hour.

  • Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Protocol 2: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

This protocol quantifies the secretion of key pro-inflammatory cytokines using an Enzyme-Linked Immunosorbent Assay (ELISA).[16][17][18]

Materials:

  • Cell culture supernatant from Protocol 1

  • Human TNF-α and IL-6 ELISA kits (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)

  • Wash buffer

  • Stop solution

  • 96-well ELISA plates

  • Microplate reader

Methodology:

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

  • Sample Addition: Add 100 µL of cell culture supernatants and standards to the appropriate wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add streptavidin-HRP. Incubate for 20-30 minutes at room temperature, protected from light.

  • Substrate Addition: Wash the plate and add the TMB substrate solution. Incubate in the dark until color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Quantification: Determine the cytokine concentrations from the standard curve.

Protocol 3: Quantification of iNOS and COX-2 mRNA Expression by RT-qPCR

This protocol measures the relative gene expression of iNOS and COX-2, enzymes involved in the inflammatory response.[19][20][21]

Materials:

  • RAW 264.7 cells treated as in Protocol 1

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Primers for iNOS, COX-2, and a reference gene (e.g., GAPDH or β-actin)

  • qPCR instrument

Methodology:

  • RNA Extraction: Lyse the treated cells and extract total RNA according to the manufacturer's protocol of the chosen kit.

  • RNA Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green Master Mix, primers, and cDNA.

  • qPCR Amplification: Perform the qPCR reaction using a thermal cycler with the appropriate cycling conditions.

  • Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression using the ΔΔCt method, normalizing to the reference gene.

Mandatory Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_data_analysis Data Analysis A RAW 264.7 Macrophage Culture B Seed cells in 96-well plates A->B C Pre-treat with Ajuga Extract B->C D Stimulate with LPS (1 µg/mL) C->D E Nitric Oxide (NO) Assay (Griess Reagent) D->E Collect Supernatant F Cytokine Measurement (ELISA) (TNF-α, IL-6) D->F Collect Supernatant G Gene Expression Analysis (RT-qPCR) (iNOS, COX-2) D->G Lyse Cells for RNA H Quantify NO Production E->H I Determine Cytokine Concentrations F->I J Calculate Relative Gene Expression G->J

Caption: Experimental workflow for assessing the anti-inflammatory activity of Ajuga extracts.

Signaling_Pathways cluster_pathway Inflammatory Signaling Pathways LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 MAPK MAPK (p38, JNK, ERK) TRAF6->MAPK IKK IKK TRAF6->IKK Nucleus Nucleus MAPK->Nucleus Activates Transcription Factors IkB IκB IKK->IkB Inhibits IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Sequesters NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes Ajuga Ajuga Extract Ajuga->MAPK Ajuga->IKK Ajuga->NFkB

Caption: Key signaling pathways modulated by Ajuga extracts in the inflammatory response.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dihydroajugapitin Extraction from Ajuga

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Dihydroajugapitin from Ajuga species.

I. Frequently Asked Questions (FAQs)

1. Which Ajuga species are known to contain this compound?

This compound, a neo-clerodane diterpene, has been identified in several Ajuga species. Notably, it has been isolated from Ajuga remota and Ajuga chamaepitys. The concentration of this compound can vary significantly between different species and even within different populations of the same species due to genetic and environmental factors.[1][2]

2. What are the key factors influencing the extraction yield of this compound?

The successful extraction of this compound is dependent on several critical factors that can significantly impact the final yield and purity. These include:

  • Solvent Selection: The polarity of the solvent is crucial for efficiently dissolving and extracting this compound.

  • Extraction Technique: The chosen method (e.g., maceration, Soxhlet, ultrasound-assisted extraction) will affect extraction efficiency and time.

  • Temperature and Duration: Higher temperatures can increase solubility and extraction rate, but prolonged exposure to high heat may lead to degradation of the target compound.

  • Plant Material: The part of the plant used (leaves, stems, roots), its freshness (fresh or dried), and particle size will influence the accessibility of the compound to the solvent.

3. What type of solvents are most effective for extracting this compound?

Clerodane diterpenes, including this compound, are typically extracted using solvents of intermediate polarity. Ethyl acetate (B1210297) and methanol (B129727) have been successfully used to extract neo-clerodane diterpenes from Ajuga species.[3] Dichloromethane has also been reported for the extraction of related compounds. The choice of solvent will also depend on the subsequent purification steps.

4. How can I quantify the amount of this compound in my extract?

High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable and widely used method for the quantification of neo-clerodane diterpenes like this compound in Ajuga extracts. This technique allows for the separation and quantification of the target compound from a complex mixture. For higher sensitivity and selectivity, Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed.

5. What is the stability of this compound during extraction and storage?

While specific stability data for this compound is limited, clerodane diterpenes can be susceptible to degradation under certain conditions. Factors such as exposure to light, heat, and acidic or basic conditions can potentially affect the stability of the compound. It is advisable to conduct extractions under controlled temperature and light conditions and to store extracts in a cool, dark place. For other related compounds like sesquiterpene lactones, stability has been shown to be pH-dependent, with greater stability at a slightly acidic pH (5.5) compared to neutral pH (7.4) at 37°C.[4]

II. Troubleshooting Guides

This section addresses common issues encountered during the extraction of this compound and provides potential solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low Extraction Yield - Inappropriate solvent selection.- Insufficient extraction time or temperature.- Poor quality of plant material.- Inefficient extraction method.- Optimize Solvent: Experiment with different solvents and solvent mixtures (e.g., methanol, ethanol, ethyl acetate, and their aqueous solutions) to find the optimal polarity for this compound.- Adjust Extraction Parameters: Increase extraction time and/or temperature incrementally. Be cautious of potential degradation at higher temperatures.- Evaluate Plant Material: Ensure the correct plant part is being used and that it is properly dried and ground to a fine powder to increase surface area.- Consider Advanced Methods: Explore techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) which can improve efficiency.
Co-extraction of Impurities - Solvent is too non-polar or too polar, extracting a wide range of compounds.- Complex nature of the plant matrix.- Solvent Partitioning: Perform a liquid-liquid extraction to partition the crude extract between two immiscible solvents (e.g., hexane (B92381) and methanol) to separate compounds based on polarity.- Chromatographic Purification: Use column chromatography (e.g., silica (B1680970) gel or Sephadex) to separate this compound from other co-extracted compounds.
Compound Degradation - Exposure to high temperatures for extended periods.- Presence of acids or bases.- Exposure to light.- Temperature Control: Use a water bath to maintain a consistent and moderate temperature during extraction. Avoid excessive heating.- pH Neutrality: Ensure that the extraction solvent and any subsequent aqueous solutions are close to neutral pH, unless a specific pH is required for separation.- Light Protection: Conduct the extraction process in a shaded area or use amber glassware to protect the extract from light.
Emulsion Formation during Liquid-Liquid Extraction - High concentration of lipids or other surfactants in the extract.- Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel to mix the phases.- Addition of Salt: Add a small amount of a neutral salt (e.g., sodium chloride) to the aqueous phase to increase its polarity and help break the emulsion.- Centrifugation: If the emulsion persists, centrifuging the mixture can help to separate the layers.
Inaccurate Quantification by HPLC - Poor peak resolution.- Matrix effects.- Lack of a suitable reference standard.- Optimize HPLC Method: Adjust the mobile phase composition, gradient, flow rate, and column temperature to improve peak separation.- Sample Clean-up: Use Solid Phase Extraction (SPE) to clean up the sample before HPLC analysis to remove interfering matrix components.- Standard Calibration: If a pure standard of this compound is unavailable, consider isolating a small amount for characterization and use as a reference, or use a related, commercially available clerodane diterpene for semi-quantification.

III. Experimental Protocols

A. General Extraction Protocol for this compound from Ajuga (Maceration)

This protocol provides a general guideline for the extraction of this compound using maceration. Optimization of solvent, time, and temperature may be required for specific Ajuga species and desired purity.

  • Plant Material Preparation:

    • Collect the aerial parts (leaves and stems) of the Ajuga plant.

    • Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until brittle.

    • Grind the dried plant material into a fine powder using a mechanical grinder.

  • Extraction:

    • Weigh 100 g of the powdered plant material and place it in a large Erlenmeyer flask.

    • Add 1 L of ethyl acetate to the flask.

    • Seal the flask and place it on an orbital shaker at room temperature (20-25°C).

    • Macerate for 48-72 hours with continuous agitation.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper to remove the plant debris.

    • Wash the plant residue with a small volume of fresh ethyl acetate to ensure complete recovery of the extract.

    • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

    • Dry the resulting crude extract in a vacuum oven to remove any residual solvent.

  • Storage:

    • Store the dried crude extract in a sealed, amber-colored vial at -20°C until further analysis or purification.

B. HPLC-UV Quantification Method for this compound

This is a general HPLC-UV method that can be adapted for the quantification of this compound. Method validation is crucial for accurate and reliable results.

  • Instrumentation: HPLC system equipped with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B), both containing 0.1% formic acid.

    • Start with a higher proportion of water and gradually increase the proportion of acetonitrile. A typical gradient might be: 0-5 min, 10% A; 5-30 min, 10-90% A; 30-35 min, 90% A; 35-40 min, 10% A.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: Diterpenes typically lack strong chromophores, so detection is often performed at a low UV wavelength, such as 210 nm.

  • Standard Preparation: Prepare a stock solution of a this compound reference standard (if available) in methanol. Create a series of calibration standards by diluting the stock solution to known concentrations.

  • Sample Preparation: Dissolve a known amount of the dried crude extract in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

IV. Visualizations

Experimental Workflow for this compound Extraction and Analysis

Extraction_Workflow cluster_extraction Extraction cluster_analysis Analysis plant_material Ajuga Plant Material (Dried and Powdered) maceration Maceration (Ethyl Acetate) plant_material->maceration filtration Filtration maceration->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract hplc_prep Sample Preparation (Dissolve and Filter) crude_extract->hplc_prep hplc_analysis HPLC-UV Analysis hplc_prep->hplc_analysis quantification Quantification hplc_analysis->quantification result This compound Yield quantification->result

Caption: Workflow for this compound extraction and analysis.

Potential Signaling Pathways Modulated by Clerodane Diterpenes

While specific signaling pathways for this compound are not well-documented, other clerodane diterpenes have been shown to exhibit anti-inflammatory effects by modulating key cellular signaling pathways. This diagram illustrates a potential mechanism of action.

Signaling_Pathway cluster_pathway Intracellular Signaling Cascade cluster_response Cellular Response stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor p38_mapk p38 MAPK receptor->p38_mapk activates akt Akt receptor->akt activates This compound This compound This compound->p38_mapk inhibits This compound->akt inhibits nf_kb NF-κB This compound->nf_kb inhibits pro_inflammatory_cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) p38_mapk->pro_inflammatory_cytokines leads to akt->nf_kb activates nf_kb->pro_inflammatory_cytokines leads to no_production Nitric Oxide (NO) Production nf_kb->no_production leads to

Caption: Potential anti-inflammatory signaling pathways modulated by clerodane diterpenes.

References

Technical Support Center: Dihydroajugapitin Separation by Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Dihydroajugapitin using reverse-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound relevant to RP-HPLC?

A1: this compound is a neo-clerodane diterpenoid with the following properties:

  • Molecular Formula: C₂₉H₄₄O₁₀[1]

  • Molecular Weight: 552.7 g/mol [1]

  • XLogP3: 2.9[1]

Its relatively high molecular weight and positive XLogP3 value indicate that it is a moderately non-polar compound, making it well-suited for separation by reverse-phase HPLC.

Q2: What is a recommended starting point for an RP-HPLC method for this compound separation?

A2: A common and effective method for separating neo-clerodane diterpenoids like this compound involves using a C18 stationary phase with a mobile phase gradient of water and methanol (B129727).[2] This combination allows for the effective separation of these complex natural products.

Q3: My peak for this compound is showing significant tailing. What are the likely causes and solutions?

A3: Peak tailing is a common issue and can be caused by several factors. The primary cause is often secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on the silica (B1680970) support.[3] Basic compounds are especially prone to this interaction.[3][4] Other causes can include column contamination or a void at the column inlet.[5]

Troubleshooting Steps for Peak Tailing:

  • Adjust Mobile Phase pH: Operating at a lower pH (e.g., adding 0.1% formic or acetic acid) can suppress the ionization of silanol groups, minimizing secondary interactions.[3]

  • Use a Highly Deactivated Column: Employing a column with end-capping can reduce the number of accessible silanol groups.

  • Check for Column Contamination: Flush the column with a strong solvent to remove any strongly retained compounds from previous injections.[6]

  • Inspect for Column Voids: A sudden drop in pressure or a visible void at the column inlet may indicate the need to replace the column.[5]

Q4: I am observing poor resolution between this compound and other components in my plant extract. How can I improve this?

A4: Poor resolution, where peaks overlap, can be addressed by optimizing several chromatographic parameters to improve selectivity and efficiency.

Strategies to Enhance Resolution:

  • Optimize the Mobile Phase Gradient: A shallower gradient (slower increase in organic solvent concentration) can increase the separation between closely eluting peaks.

  • Adjust Solvent Strength: Modifying the ratio of your aqueous and organic solvents can alter selectivity. For reverse-phase, increasing the aqueous component (water) will generally increase retention and may improve separation.[7]

  • Change the Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can change the selectivity of the separation due to different solvent properties.

  • Lower the Flow Rate: Reducing the flow rate can lead to narrower peaks and better resolution, though it will increase the analysis time.[8]

  • Adjust the Column Temperature: Changing the temperature can affect selectivity. A good starting point is to analyze at a controlled room temperature and then explore slightly elevated temperatures (e.g., 30-40°C).[9]

Q5: My system backpressure is unusually high. What should I check?

A5: High backpressure is a sign of a blockage in the HPLC system.

Common Causes and Solutions for High Backpressure:

  • Blocked Column Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column. Reverse flushing the column (if the manufacturer allows) can sometimes dislodge these particulates.[10]

  • Contaminated Guard Column: If you are using a guard column, it may be contaminated and require replacement.

  • Precipitation in the System: Sample or buffer precipitation due to solvent incompatibility can cause blockages. Ensure your sample is fully dissolved in the mobile phase.

  • Kinked Tubing: Check all PEEK and stainless steel tubing for kinks or blockages.

Troubleshooting Guides

Guide 1: Systematic Approach to Poor Peak Shape (Tailing and Fronting)

This guide provides a step-by-step process to diagnose and resolve common peak shape issues.

Diagram: Troubleshooting Poor Peak Shape

start Poor Peak Shape Observed check_all_peaks Are all peaks affected? start->check_all_peaks physical_issue Likely a physical issue (pre-column) check_all_peaks->physical_issue all_peaks_yes chemical_issue Likely a chemical issue (on-column) check_all_peaks->chemical_issue all_peaks_no all_peaks_yes Yes check_frit Check for blocked frit or column void physical_issue->check_frit check_connections Inspect tubing and connections for dead volume check_frit->check_connections all_peaks_no No check_overload Is the peak fronting? chemical_issue->check_overload reduce_concentration Reduce sample concentration or injection volume check_overload->reduce_concentration overload_yes secondary_interactions Likely secondary interactions check_overload->secondary_interactions overload_no overload_yes Yes overload_no No (Tailing) lower_ph Lower mobile phase pH (e.g., add 0.1% Formic Acid) secondary_interactions->lower_ph use_endcapped_column Use a highly deactivated (end-capped) column lower_ph->use_endcapped_column

Caption: A flowchart for diagnosing HPLC peak shape problems.

Guide 2: Optimizing Resolution

This guide outlines the logical flow for improving the separation between this compound and co-eluting peaks.

Diagram: Resolution Optimization Workflow

start Poor Resolution step1 Step 1: Adjust Gradient start->step1 decision1 Sufficient Improvement? step1->decision1 step2 Step 2: Change Organic Modifier decision1->step2 No end_good Resolution Optimized decision1->end_good Yes decision2 Sufficient Improvement? step2->decision2 step3 Step 3: Adjust Flow Rate & Temperature decision2->step3 No decision2->end_good Yes decision3 Sufficient Improvement? step3->decision3 step4 Step 4: Consider Different Column decision3->step4 No decision3->end_good Yes end_bad Further Method Development Needed step4->end_bad

Caption: A workflow for optimizing HPLC peak resolution.

Quantitative Data Summary

The following tables provide typical starting parameters and optimization ranges for the RP-HPLC separation of this compound. These values should be optimized for your specific instrument and sample matrix.

Table 1: Recommended HPLC Parameters

ParameterRecommended Value/RangeNotes
Column C18, 3-5 µm particle sizeA standard C18 column is a good starting point.
Mobile Phase A HPLC-grade WaterCan be modified with 0.1% formic or acetic acid to improve peak shape.
Mobile Phase B HPLC-grade Methanol or AcetonitrileMethanol is a common choice for diterpenoids.[2]
Gradient 50-100% B over 20-40 minutesStart with a broad gradient and then optimize to a shallower slope around the elution time of the analyte.
Flow Rate 0.8 - 1.2 mL/minLower flow rates can improve resolution.[8]
Column Temp. 25 - 40 °CTemperature control improves reproducibility.[9]
Detection (UV) ~210 nmDiterpenoids often lack strong chromophores; detection at lower UV wavelengths is common. A wavelength scan of a purified standard is recommended.
Injection Vol. 5 - 20 µLDependent on sample concentration. Avoid column overload.[8]

Experimental Protocols

Protocol 1: Sample Preparation from Plant Material
  • Extraction: Extract dried and powdered plant material (e.g., Ajuga species) with a suitable organic solvent like methanol or ethanol.

  • Filtration: Filter the extract to remove solid plant debris.

  • Concentration: Evaporate the solvent under reduced pressure to obtain a crude extract.

  • Dissolution: Dissolve a known amount of the crude extract in the initial mobile phase composition (e.g., 50:50 water:methanol).

  • Final Filtration: Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter before injection to prevent particulates from clogging the HPLC system.[6]

Protocol 2: Mobile Phase Preparation
  • Aqueous Phase (A): Measure the required volume of HPLC-grade water. If an acidic modifier is needed, add 0.1% (v/v) of formic acid or acetic acid.

  • Organic Phase (B): Measure the required volume of HPLC-grade methanol or acetonitrile.

  • Degassing: Degas both mobile phases separately for at least 10-15 minutes using an ultrasonic bath or an inline degasser to prevent air bubbles in the system.[11]

  • Placement: Place the mobile phase lines into the respective reservoirs, ensuring the solvent filters are submerged.

Protocol 3: General RP-HPLC Operation and Equilibration
  • System Purge: Purge the HPLC pumps with fresh mobile phase to remove any old solvents and air bubbles.

  • Column Equilibration: Set the initial mobile phase composition (e.g., 50% B) and flow rate (e.g., 1.0 mL/min). Allow the mobile phase to flow through the column until a stable baseline is achieved. This may take 15-30 minutes.

  • Blank Injection: Inject a sample of the mobile phase (a "blank") to ensure the system is clean and the baseline is stable throughout the gradient.

  • Sample Injection: Once the system is equilibrated and the blank run is clean, inject the prepared sample.

  • Post-Run Wash: After the analytical run, wash the column with a high percentage of organic solvent to remove any strongly retained compounds.

  • Storage: For long-term storage, follow the column manufacturer's recommendations, which typically involve storing the column in a high-organic solvent mixture (e.g., 100% methanol or acetonitrile).

References

Technical Support Center: Dihydroajugapitin Solubility and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing solubility challenges with Dihydroajugapitin in aqueous solutions. The following information is intended to facilitate the effective use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a natural product with potential biological activity. Like many hydrophobic natural products, it has poor solubility in water. This can lead to challenges in preparing homogenous solutions for in vitro and in vivo experiments, potentially causing issues such as precipitation, inaccurate dosing, and reduced bioavailability.

Q2: In which organic solvents can I dissolve this compound?

This compound is soluble in several organic solvents. It is recommended to prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO). Other reported solvents include chloroform, dichloromethane, ethyl acetate, and acetone.[1] For most biological experiments, DMSO is the preferred solvent due to its miscibility with aqueous solutions and relatively low toxicity at low concentrations.

Q3: What is the recommended method for preparing a working solution of this compound in aqueous media (e.g., cell culture medium or PBS)?

Directly dissolving this compound in aqueous media is not recommended due to its low solubility. The best practice is to first prepare a high-concentration stock solution in an appropriate organic solvent, such as DMSO, and then perform a serial dilution into the desired aqueous buffer or medium. This method helps to avoid immediate precipitation of the compound.

Q4: I observed a precipitate after diluting my this compound DMSO stock solution into my aqueous experimental medium. What could be the cause and how can I prevent this?

Precipitation upon dilution of a DMSO stock solution is a common issue with hydrophobic compounds. This "crashing out" occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution. Several factors can contribute to this:

  • High Final Concentration: The intended final concentration of this compound may be above its aqueous solubility limit.

  • Rapid Dilution: Adding the concentrated DMSO stock directly to a large volume of aqueous medium can cause rapid solvent exchange, leading to precipitation.

  • Low Temperature: The temperature of the aqueous medium can affect the solubility of the compound.

  • pH of the Medium: The pH of the aqueous solution can influence the charge and solubility of the compound.[2]

  • Interactions with Media Components: Salts, proteins, and other components in the medium can interact with this compound and reduce its solubility.

To prevent precipitation, consider the troubleshooting steps outlined in the guides below.

Q5: How should I store this compound stock solutions?

For long-term storage, it is recommended to store stock solutions of this compound in an appropriate solvent (e.g., DMSO) at -20°C or -80°C. To minimize degradation from freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock in Aqueous Medium

Symptoms: A cloudy or milky appearance, or visible particulate matter, forms immediately after adding the this compound DMSO stock to the aqueous medium.

Potential Cause Explanation Recommended Solution
Concentration Exceeds Solubility The final concentration of this compound is higher than its solubility limit in the aqueous medium.Perform a solubility test to determine the maximum soluble concentration in your specific medium. Start with a lower final concentration of the compound.
Rapid Solvent Exchange The abrupt change from a high concentration of DMSO to a predominantly aqueous environment causes the compound to precipitate.Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in a small volume of the aqueous medium. Then, add this intermediate dilution to the final volume of the medium.
Temperature of the Medium The aqueous medium may be too cold, reducing the solubility of this compound.Always use pre-warmed (e.g., 37°C for cell culture) aqueous media for dilutions.
High Percentage of DMSO in Final Solution While DMSO aids in initial dissolution, a high final concentration can be toxic to cells and may still lead to solubility issues.Aim for a final DMSO concentration of less than 0.5% (v/v) in your experimental setup. If a higher concentration of this compound is required, consider using co-solvents or other solubilization techniques.
Issue 2: Delayed Precipitation in Aqueous Medium During Incubation

Symptoms: The solution appears clear initially, but a precipitate forms after several hours or days of incubation.

Potential Cause Explanation Recommended Solution
Compound Instability This compound may degrade or aggregate over time in the aqueous environment.Prepare fresh working solutions immediately before each experiment. For long-term experiments, consider refreshing the medium with a freshly prepared compound solution periodically.
pH Shift in Medium Cellular metabolism can alter the pH of the culture medium, which may affect the solubility and stability of this compound.[2]Ensure the medium is well-buffered. Monitor the pH of the medium during long-term experiments.
Evaporation of Medium Evaporation from the culture vessel can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.Use appropriate measures to prevent evaporation, such as maintaining proper humidity in the incubator and using sealed culture vessels when possible.
Interaction with Serum Proteins If using a serum-containing medium, this compound may bind to proteins and precipitate over time.Test the solubility of the compound in serum-free and serum-containing media to assess the impact of serum.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Objective: To prepare a high-concentration stock solution of this compound in an appropriate organic solvent.

  • Materials:

    • This compound (solid powder)

    • Dimethyl Sulfoxide (DMSO), anhydrous

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

    • Vortex the solution vigorously until the powder is completely dissolved.

    • If the compound does not fully dissolve, briefly sonicate the tube in a water bath.

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in Aqueous Medium
  • Objective: To dilute the this compound stock solution into an aqueous medium while minimizing precipitation.

  • Materials:

    • This compound stock solution (in DMSO)

    • Pre-warmed (37°C) sterile aqueous medium (e.g., cell culture medium, PBS)

    • Sterile tubes

  • Procedure (Serial Dilution Method):

    • Create an intermediate dilution of the stock solution. For example, add 1 µL of a 10 mM stock solution to 99 µL of pre-warmed aqueous medium to create a 100 µM intermediate solution. Mix gently by pipetting.

    • Add the required volume of the intermediate dilution to the final volume of the pre-warmed aqueous medium to achieve the desired final concentration. For example, add 10 µL of the 100 µM intermediate solution to 990 µL of medium for a final concentration of 1 µM.

    • Mix the final working solution gently by inverting the tube or pipetting up and down.

    • Visually inspect the final solution for any signs of precipitation before use.

Data Presentation

Table 1: Solubility of this compound in Common Solvents
Solvent Solubility Notes
Aqueous Buffers (e.g., PBS) Poor / Practically InsolubleDirect dissolution is not recommended.
Dimethyl Sulfoxide (DMSO) SolubleRecommended for preparing high-concentration stock solutions.
Ethanol Likely SolubleMay be used as a co-solvent, but DMSO is generally preferred for initial stock preparation due to its higher solubilizing capacity for many hydrophobic compounds.
Chloroform Soluble[1]Not suitable for most biological applications due to toxicity.
Dichloromethane Soluble[1]Not suitable for most biological applications due to toxicity.
Ethyl Acetate Soluble[1]Not suitable for most biological applications due to toxicity.
Acetone Soluble[1]Not suitable for most biological applications due to toxicity.

Visualizations

Experimental Workflow for Preparing this compound Working Solutions

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start Weigh this compound Powder dissolve Dissolve in 100% DMSO start->dissolve vortex Vortex/Sonicate to Dissolve dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store retrieve Retrieve Stock Aliquot store->retrieve intermediate Prepare Intermediate Dilution in Pre-warmed Aqueous Medium retrieve->intermediate final_dilution Prepare Final Dilution in Pre-warmed Aqueous Medium intermediate->final_dilution use Use Immediately in Experiment final_dilution->use

Caption: Workflow for preparing this compound solutions.

Troubleshooting Logic for this compound Precipitation

G cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start Precipitation Observed? cause1 High Final Concentration? start->cause1 Yes, Immediately cause4 Compound Instability? start->cause4 Yes, After Incubation solution1 Lower Concentration cause1->solution1 cause2 Rapid Dilution? cause1->cause2 solution2 Use Serial Dilution cause2->solution2 cause3 Cold Medium? cause2->cause3 solution3 Pre-warm Medium to 37°C cause3->solution3 cause5 pH Shift? cause4->cause5 solution4 Prepare Fresh Solutions cause6 Evaporation? cause5->cause6 solution5 Use Well-Buffered Medium solution6 Ensure Proper Humidification

Caption: Troubleshooting guide for this compound precipitation.

Potential Signaling Pathway Affected by Anti-proliferative Compounds

Disclaimer: The precise signaling pathway affected by this compound is not well-established. The following diagram illustrates a general pathway that may be relevant based on the reported anti-proliferative activity of related compounds from the Ajuga genus, which have been shown to affect focal adhesion kinase (FAK) and paxillin (B1203293) phosphorylation.[3]

G cluster_pathway Integrin-Mediated Signaling Pathway integrin Integrin Activation fak FAK Activation integrin->fak paxillin Paxillin Phosphorylation fak->paxillin proliferation Cell Proliferation fak->proliferation survival Cell Survival fak->survival cytoskeleton Actin Cytoskeleton Reorganization paxillin->cytoskeleton This compound This compound (Hypothesized) This compound->fak Inhibition

Caption: Hypothesized signaling pathway inhibited by this compound.

References

Stability of Dihydroajugapitin under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Dihydroajugapitin. The information is intended for researchers, scientists, and drug development professionals to assist in experimental design and interpretation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the stability assessment of this compound.

Issue 1: Rapid degradation of this compound is observed in a solution-based assay.

  • Question: I am observing unexpectedly rapid degradation of my this compound sample in solution at room temperature. What could be the cause?

  • Answer: Several factors could be contributing to the rapid degradation of this compound in solution. This compound, as a neo-clerodane diterpenoid, possesses several functional groups, such as esters, which are susceptible to hydrolysis. The stability of such compounds is often pH-dependent.[1][2][3]

    • pH of the solvent: Have you controlled the pH of your solution? Ester groups are prone to hydrolysis under both acidic and basic conditions. It is recommended to use a buffered solution to maintain a stable pH. The optimal pH for stability should be determined experimentally, but starting with a neutral pH (around 7) is advisable.

    • Solvent purity: Impurities in the solvent, such as acidic or basic contaminants, can catalyze degradation. Ensure you are using high-purity, HPLC-grade solvents.

    • Exposure to light: Photodegradation can be a concern for complex organic molecules.[4] Protect your solution from light by using amber vials or covering the container with aluminum foil.

    • Dissolved oxygen: Oxidation can be another degradation pathway.[4] To minimize this, you can use solvents that have been degassed by sparging with an inert gas like nitrogen or argon.

Issue 2: Inconsistent results in thermal stability studies.

  • Question: My thermal degradation studies are showing variable results between experiments. What should I check?

  • Answer: Inconsistent results in thermal stability studies often point to a lack of precise control over the experimental conditions.

    • Temperature accuracy and uniformity: Ensure your oven or heating block provides accurate and uniform temperature control. Small variations in temperature can significantly impact the rate of degradation. Calibrate your heating equipment regularly.

    • Headspace in the vial: The amount of air (oxygen) in the headspace of your sample vial can influence oxidative degradation, which is often accelerated at higher temperatures.[4] Try to maintain a consistent sample volume and vial size across all experiments. For sensitive compounds, flushing the vials with an inert gas before sealing can minimize oxidation.

    • Sample form: Are you testing the compound in a solid state or in solution? The stability of a compound can differ significantly between these states. Ensure the physical form of the sample is consistent. For solid-state studies, the crystal form and presence of amorphous content can also affect stability.

Issue 3: No degradation is observed under stress conditions.

  • Question: I have subjected this compound to forced degradation conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) and see no significant degradation. Is this expected?

  • Answer: While it's possible that this compound is highly stable under these specific conditions, it is also possible that the stress applied was insufficient.[4]

    • Increase stress level: If no degradation is observed, you may need to increase the severity of the stress conditions. This can be achieved by:

      • Increasing the concentration of the acid, base, or oxidizing agent.

      • Increasing the temperature of the study.

      • Extending the duration of the exposure.

    • Analytical method sensitivity: Confirm that your analytical method is sensitive enough to detect small amounts of degradation products. The goal of forced degradation is typically to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[4]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, it is recommended to store this compound as a solid in a tightly sealed container at -20°C or below, protected from light and moisture. For short-term storage of solutions, prepare fresh solutions as needed. If storage of a solution is necessary, store in an amber vial at -20°C or below and consider degassing the solvent to minimize oxidation.

Q2: How does pH affect the stability of this compound?

A2: this compound contains ester functionalities that are susceptible to hydrolysis. Therefore, its stability is expected to be pH-dependent. Extreme pH values (highly acidic or highly basic) are likely to accelerate the hydrolysis of the ester groups. The molecule's stability is generally greatest near neutral pH, but the optimal pH should be determined experimentally through a pH-rate profile study.

Q3: Is this compound sensitive to light?

A3: Many complex organic molecules are susceptible to photodegradation. It is best practice to assume that this compound is light-sensitive and to take precautions to protect it from light during storage and handling. Use amber glassware or wrap containers in aluminum foil, and avoid unnecessary exposure to direct sunlight or strong artificial light.

Q4: What are the likely degradation pathways for this compound?

A4: Based on its chemical structure, which includes ester groups and an epoxide ring, the most probable degradation pathways are:

  • Hydrolysis: Cleavage of the ester linkages under acidic or basic conditions.

  • Oxidation: Modification of electron-rich parts of the molecule.

  • Epoxide Ring Opening: The epoxide ring can open under acidic or nucleophilic conditions.

Data Presentation

The following tables present hypothetical stability data for a compound with a structure similar to this compound ("Compound D") to illustrate how such data is typically summarized.

Table 1: Stability of Compound D in Solution at 40°C

Storage ConditionTime (days)Assay (%)
pH 3 (0.001 M HCl) 0100.0
792.5
1485.3
pH 7 (Phosphate Buffer) 0100.0
799.1
1498.2
pH 9 (Borate Buffer) 0100.0
790.8
1481.9
Aqueous Solution with Light Exposure 0100.0
794.2
1488.7
Aqueous Solution with 3% H₂O₂ 0100.0
791.5
1483.1

Table 2: Solid-State Stability of Compound D

Storage ConditionTime (months)Assay (%)
40°C / 75% RH 0100.0
198.9
396.5
693.2
60°C 0100.0
195.1
388.4
679.8

Experimental Protocols

The following are general protocols for forced degradation studies, which should be adapted for this compound.

1. Acid and Base Hydrolysis

  • Objective: To assess the stability of this compound in acidic and basic conditions.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.

    • For acid hydrolysis, mix the stock solution with 0.1 M hydrochloric acid (HCl).

    • For base hydrolysis, mix the stock solution with 0.1 M sodium hydroxide (B78521) (NaOH).

    • Incubate the samples at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots (base for the acid sample, acid for the base sample).

    • Dilute the samples to a suitable concentration for analysis by a stability-indicating analytical method, such as HPLC.

2. Oxidative Degradation

  • Objective: To determine the susceptibility of this compound to oxidation.

  • Procedure:

    • Prepare a stock solution of this compound as described above.

    • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Store the sample at room temperature, protected from light.

    • Withdraw and analyze aliquots at specified time points.

3. Thermal Degradation

  • Objective: To evaluate the stability of solid this compound at elevated temperatures.

  • Procedure:

    • Place a known amount of solid this compound in a vial.

    • Store the vial in an oven at a high temperature (e.g., 80°C).

    • At specified time points, remove a sample, dissolve it in a suitable solvent, and analyze.

4. Photostability

  • Objective: To assess the impact of light exposure on the stability of this compound.

  • Procedure:

    • Expose a solution and a solid sample of this compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples at a specified time point and compare the results to the control sample.

Visualizations

Stability_Study_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis DS This compound (Drug Substance) Sol Prepare Solution (e.g., 1 mg/mL) DS->Sol Thermal Thermal Stress (Solid, 80°C) DS->Thermal Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Sol->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Sol->Base Ox Oxidation (e.g., 3% H₂O₂, RT) Sol->Ox Photo Photostability (UV/Vis Light) Sol->Photo HPLC Stability-Indicating HPLC Method Acid->HPLC Base->HPLC Ox->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis (Assay, Impurities) HPLC->Data Report Report Data->Report Generate Stability Report

Caption: Experimental workflow for a forced degradation study.

Hypothetical_Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_other Other Reactions This compound This compound Hydrolysis_Product_1 Hydrolyzed Ester 1 This compound->Hydrolysis_Product_1 H⁺/OH⁻ Hydrolysis_Product_2 Hydrolyzed Ester 2 This compound->Hydrolysis_Product_2 H⁺/OH⁻ Oxidation_Product Oxidized Derivative This compound->Oxidation_Product [O] Epoxide_Opening_Product Epoxide Ring-Opened Product This compound->Epoxide_Opening_Product H⁺/Nu⁻

Caption: Hypothetical degradation pathways for this compound.

References

Improving the resolution of Dihydroajugapitin peaks in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Currently, there is a limited amount of specific published data on the chromatographic analysis of Dihydroajugapitin. The following troubleshooting guides and FAQs are based on established principles of chromatography for similar small molecules and natural products. The provided experimental parameters and protocols are illustrative examples and should be adapted based on experimental observations.

Frequently Asked Questions (FAQs)

Q1: How can I improve the separation of this compound from impurities?

Improving the resolution between peaks is a common challenge in HPLC method development.[1][2] To enhance the separation of this compound, you can manipulate three key factors: retention factor (k), selectivity (α), and column efficiency (N).[2]

  • Increase Column Efficiency (N): Using a column with a smaller particle size or a longer column can increase the number of theoretical plates, leading to sharper peaks and better resolution.[1][2]

  • Optimize Retention Factor (k): Adjusting the mobile phase strength can improve separation. In reversed-phase chromatography, decreasing the organic solvent percentage will increase retention time and may improve resolution for closely eluting peaks.[2]

  • Modify Selectivity (α): This is often the most effective way to improve resolution.[2] Changing the organic modifier (e.g., from acetonitrile (B52724) to methanol), altering the mobile phase pH, or using a different stationary phase can significantly change the elution order and separation of compounds.[1][3]

Q2: What is the most effective first step to improve poor peak resolution?

The most powerful initial step to improve poor peak resolution, especially when peaks are significantly overlapped, is to alter the mobile phase composition to change the selectivity (α).[1] A common approach is to switch the organic solvent. For instance, if you are using acetonitrile, try substituting it with methanol (B129727) or vice-versa.[1] Adjusting the pH of the mobile phase can also have a dramatic effect on the retention and selectivity of ionizable compounds.[4]

Q3: Can column temperature affect the resolution of my this compound peak?

Yes, column temperature plays a significant role in separation efficiency and selectivity.[5]

  • Higher Temperatures: Can lead to faster analysis times and sharper peaks due to reduced mobile phase viscosity. However, it might also decrease retention and potentially degrade thermally sensitive samples.[3][5]

  • Lower Temperatures: Generally increase retention and can improve the resolution of some compounds.[5]

It is crucial to know the temperature stability of this compound and the column's operating limits when adjusting this parameter.[5]

Troubleshooting Guide

Issue: this compound peak is tailing.

Peak tailing can compromise the accuracy of quantification and reduce resolution.[6] It is often caused by secondary interactions between the analyte and the stationary phase, column overload, or issues with the chromatographic system.[6][7]

Possible Causes and Solutions:

  • Secondary Silanol (B1196071) Interactions: The silica (B1680970) backbone of many reversed-phase columns has residual silanol groups that can cause tailing, especially for basic compounds.[8]

    • Solution: Add a buffer to the mobile phase to control the pH and suppress silanol interactions.[8] Using a highly deactivated, end-capped column can also minimize this effect.[6] Operating at a lower pH may also help.[6]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[6][9]

    • Solution: Dilute the sample and inject a smaller volume to see if the peak shape improves.[6] If a high concentration is necessary, consider a column with a larger diameter or higher loading capacity.[6]

  • Column Bed Deformation or Contamination: A void at the column inlet or a blocked frit can distort the flow path and cause peak tailing.[6][9]

    • Solution: Use a guard column to protect the analytical column from contaminants.[7] If a void is suspected, you can try back-flushing the column. In many cases, the column may need to be replaced.[9]

  • Extra-Column Effects: Excessive tubing length or a large detector cell volume can contribute to band broadening and peak tailing.[7]

    • Solution: Minimize the length and internal diameter of all tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.

Quantitative Data for Method Development

The following tables provide example starting parameters for developing a chromatographic method for this compound. These should be systematically optimized.

Table 1: Example HPLC & UPLC Column and Mobile Phase Parameters

ParameterHPLC ExampleUPLC ExampleRationale for Improvement
Column Chemistry C18, 5 µm, 4.6 x 150 mmC18, sub-2 µm, 2.1 x 50 mmSmaller particles in UPLC increase efficiency (N) for better resolution.[1]
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterAcidified mobile phase can improve peak shape for certain compounds.[8]
Mobile Phase B AcetonitrileAcetonitrile or MethanolChanging the organic solvent alters selectivity (α).[1]
Flow Rate 1.0 mL/min0.4 mL/minLower flow rates can sometimes improve resolution but increase run time.[3][5]
Column Temperature 30 °C40 °CHigher temperatures can decrease viscosity and improve peak shape.[3]
Injection Volume 10 µL2 µLSmaller injection volumes minimize potential for column overload.[10]
Detection Wavelength 220 nm (or as determined by UV scan)220 nm (or as determined by UV scan)Should be set at the absorbance maximum of this compound.

Experimental Protocols

Protocol 1: Mobile Phase Optimization for Improved Resolution

This protocol details a systematic approach to optimizing the mobile phase to improve the resolution of this compound from a closely eluting impurity.

  • Initial Analysis:

    • Perform an initial injection using a standard C18 column with a mobile phase of 50:50 Acetonitrile:Water with 0.1% Formic Acid.

    • Observe the resolution between the this compound peak and any adjacent impurities.

  • Solvent Strength Optimization (Isocratic):

    • If peaks are poorly retained (elute too early), decrease the percentage of acetonitrile in 5% increments (e.g., 45%, 40%, 35%).[2]

    • If peaks are too retained (elute too late), increase the percentage of acetonitrile in 5% increments (e.g., 55%, 60%, 65%).

    • Analyze the resolution at each step to find the optimal solvent strength.

  • Solvent Type Selectivity Optimization:

    • If resolution is still inadequate, replace acetonitrile with methanol at a concentration that gives a similar retention time for this compound.[1]

    • Repeat the solvent strength optimization (Step 2) with methanol.

    • Compare the chromatograms from acetonitrile and methanol to see which provides better selectivity.

  • pH Adjustment:

    • If peak tailing is observed or if the compound is ionizable, investigate the effect of pH.

    • Prepare mobile phases with different pH values using appropriate buffers (e.g., ammonium (B1175870) formate (B1220265) for pH 3-4, ammonium acetate (B1210297) for pH 4-6). Ensure the chosen pH is within the stable range for the column.[4]

    • Analyze the sample with each mobile phase to determine the optimal pH for peak shape and resolution.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Poor Peak Resolution start Poor Peak Resolution Observed check_selectivity Modify Mobile Phase Selectivity (α) start->check_selectivity Most Powerful First Step [3] change_solvent Switch Organic Solvent (ACN <-> MeOH) check_selectivity->change_solvent adjust_ph Adjust Mobile Phase pH check_selectivity->adjust_ph check_efficiency Increase Column Efficiency (N) change_solvent->check_efficiency If still unresolved adjust_ph->check_efficiency If still unresolved smaller_particles Use Column with Smaller Particles (UPLC) check_efficiency->smaller_particles longer_column Use a Longer Column check_efficiency->longer_column check_retention Optimize Retention (k) smaller_particles->check_retention Fine-tune longer_column->check_retention Fine-tune adjust_strength Adjust Mobile Phase Strength check_retention->adjust_strength end_node Resolution Improved adjust_strength->end_node MethodDevelopment Logical Flow for HPLC Method Development start Define Separation Goals (e.g., Purity, Quantitation) select_column Select Column (e.g., C18, Phenyl) start->select_column select_detector Select Detector & Wavelength (e.g., UV-Vis @ 220 nm) start->select_detector scouting_run Perform Initial 'Scouting' Runs (Gradient Elution) select_column->scouting_run select_detector->scouting_run optimize_mobile_phase Optimize Mobile Phase (Solvent, pH, Strength) scouting_run->optimize_mobile_phase Evaluate Initial Results optimize_other Optimize Other Parameters (Flow Rate, Temperature) optimize_mobile_phase->optimize_other Refine Separation validate_method Validate Method (ICH Guidelines) optimize_other->validate_method Once Optimized end_node Final Method validate_method->end_node

References

Technical Support Center: Dihydroajugapitin Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydroajugapitin extracts.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities I might encounter in my this compound extract?

Impurities in a natural product extract like this compound can be broadly categorized into three groups:

  • Structurally Related Impurities: These are compounds with a similar chemical structure to this compound, which may include isomers, biosynthetic precursors, or degradation products.

  • Co-extracted Matrix Components: These are other compounds from the source plant material that are extracted along with this compound. Common examples include chlorophyll, carotenoids, lipids, sugars, and other secondary metabolites like flavonoids or terpenoids.[1][2]

  • Process-Related Impurities: These are substances introduced during the extraction and purification process. Examples include residual solvents, reagents, or substances leached from equipment (e.g., plasticizers).[3]

G

Q2: I have a complex chromatogram from my initial extract. How do I begin to identify the various peaks?

Identifying unknown peaks in a complex mixture requires a systematic approach using hyphenated analytical techniques.[4][5][6] High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful tool for this purpose.[3][5]

  • LC-MS Analysis: This will provide the retention time and mass-to-charge ratio (m/z) for each peak, offering initial clues about the molecular weight of the impurities.

  • LC-MS/MS Analysis: Fragmentation analysis can provide structural information about the impurities, helping to identify related compounds or known plant metabolites.

  • High-Resolution Mass Spectrometry (HRMS): This provides a more accurate mass measurement, allowing for the determination of the elemental composition of the impurities.

Troubleshooting Guides

Issue 1: Low Purity of this compound After Initial Extraction

If your initial extract shows low purity of this compound, consider the following troubleshooting steps:

  • Optimize Extraction Solvent: The choice of solvent significantly impacts the types and amounts of co-extracted impurities. A solvent system should be selected to maximize the yield of this compound while minimizing the extraction of undesirable compounds.

    Extraction SolventThis compound Yield (%)Purity (%)Notes
    100% Methanol5.235Extracts a wide range of polar compounds.
    80% Ethanol (B145695)4.845Good balance for moderately polar compounds.
    100% Ethyl Acetate (B1210297)3.160More selective for less polar compounds.
    100% Hexane (B92381)0.510Primarily extracts non-polar lipids and waxes.
  • Pre-extraction Defatting: If your plant material is rich in lipids, a pre-extraction wash with a non-polar solvent like hexane can remove these impurities before the main extraction.

Issue 2: Presence of Pigments (e.g., Chlorophyll) in the Extract

Chlorophyll is a common impurity that can interfere with downstream purification steps.

  • Liquid-Liquid Partitioning: After initial extraction, you can partition the extract between an immiscible polar and non-polar solvent. For example, partitioning between ethyl acetate and water will cause highly polar impurities (like sugars) to move to the aqueous phase and non-polar impurities (like chlorophyll) to remain in the organic phase with this compound. Further purification is then needed.

  • Solid-Phase Extraction (SPE): Using an appropriate SPE cartridge can selectively retain this compound while allowing pigments to pass through, or vice versa.

G Start Crude this compound Extract Check_Purity Assess Purity (e.g., HPLC) Start->Check_Purity Low_Purity Low Purity Detected Check_Purity->Low_Purity No High_Purity Purity Acceptable Check_Purity->High_Purity Yes Identify_Impurity_Type Identify Predominant Impurity Type Low_Purity->Identify_Impurity_Type Pigments Pigments (e.g., Chlorophyll) Identify_Impurity_Type->Pigments Color Polar_Imp Highly Polar Impurities Identify_Impurity_Type->Polar_Imp Early Eluting Peaks Struct_Related_Imp Structurally Related Impurities Identify_Impurity_Type->Struct_Related_Imp Peaks Near Main SPE Solid-Phase Extraction (SPE) Pigments->SPE Solvent_Partition Liquid-Liquid Partitioning Polar_Imp->Solvent_Partition Column_Chrom Column Chromatography Struct_Related_Imp->Column_Chrom Solvent_Partition->Check_Purity SPE->Check_Purity Prep_HPLC Preparative HPLC Column_Chrom->Prep_HPLC Prep_HPLC->Check_Purity

Experimental Protocols

Protocol 1: General Extraction and Impurity Profiling Workflow

This protocol outlines a general workflow for the extraction of this compound and the initial identification of impurities.

  • Extraction:

    • Grind dried plant material to a fine powder.

    • Macerate the powder in 80% ethanol (1:10 w/v) for 24 hours at room temperature with occasional stirring.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude extract.

  • Initial Impurity Profiling (HPLC-UV/MS):

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.

    • Gradient: Start with 10% B, increase to 90% B over 30 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm and a mass spectrometer in full scan mode.

    • Data Analysis: Integrate peaks and analyze the mass spectra to get preliminary information on the impurities.

G Plant_Material Dried Plant Material Extraction Solvent Extraction Plant_Material->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Purification Purification (e.g., Column Chromatography) Crude_Extract->Purification Pure_Fraction Purified this compound Purification->Pure_Fraction Analysis Purity Analysis (HPLC, MS, NMR) Pure_Fraction->Analysis

Protocol 2: Column Chromatography for Purification

This protocol provides a method for purifying this compound from the crude extract.

  • Stationary Phase: Silica (B1680970) gel (60-120 mesh).

  • Column Packing: Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Load the dried sample onto the top of the packed column.

  • Elution: Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as gradient elution.

  • Fraction Collection: Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.

  • Pooling and Concentration: Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Elution Solvent System (Hexane:Ethyl Acetate)Compounds Eluted (Hypothetical)
100:0 to 90:10Non-polar lipids, some pigments
80:20 to 60:40Less polar secondary metabolites
50:50 to 40:60This compound
30:70 to 0:100More polar impurities

References

Preventing degradation of Dihydroajugapitin during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Dihydroajugapitin during extraction. As specific stability data for this compound is limited, the guidance provided is based on established principles for the extraction of iridoid glycosides, the chemical class to which this compound belongs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

This compound is a complex iridoid glycoside. Like many natural products, its intricate structure, featuring ester and glycosidic bonds, makes it susceptible to degradation under various chemical and physical stresses encountered during extraction. Degradation can lead to reduced yield and the formation of artifacts, complicating purification and analysis.

Q2: What are the primary factors that cause this compound degradation?

The main factors contributing to the degradation of iridoid glycosides, and likely this compound, are:

  • Temperature: Elevated temperatures can accelerate hydrolytic reactions, leading to the cleavage of ester and glycosidic linkages.

  • pH: Both acidic and alkaline conditions can catalyze the degradation of this compound. Iridoid glycosides are often most stable in a slightly acidic to neutral pH range.

  • Enzymatic Activity: Endogenous enzymes, such as esterases and glucosidases, present in the plant matrix can be released during cell disruption and actively degrade this compound.

  • Light: Prolonged exposure to UV light can induce photochemical degradation.

  • Solvent Choice: The polarity and reactivity of the extraction solvent can influence the stability of the target compound.

Q3: What are the recommended extraction techniques to minimize degradation?

Modern extraction techniques are generally preferred over traditional methods due to better control over extraction parameters, often resulting in shorter extraction times and lower temperatures:

  • Ultrasonic-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt cell walls, enhancing extraction efficiency at lower temperatures.

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material directly, leading to rapid extraction and reduced thermal exposure.

  • Pressurized Liquid Extraction (PLE): Uses solvents at elevated temperatures and pressures, which can increase extraction efficiency and reduce solvent consumption. However, the temperature must be carefully optimized to prevent degradation.

Q4: How can enzymatic degradation be prevented?

Enzymatic degradation can be minimized by deactivating endogenous enzymes prior to extraction. A common method is blanching , which involves briefly treating the plant material with steam or hot water (e.g., 80-100°C for a few minutes) followed by rapid cooling. This process denatures the enzymes without significantly degrading the target compound.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Yield of this compound Degradation during extraction: High temperature, prolonged extraction time, or inappropriate pH.Optimize extraction parameters. Use lower temperatures (e.g., 40-60°C) with methods like UAE or MAE. Shorten the extraction time. Ensure the pH of the extraction solvent is near neutral (pH 6-7).
Enzymatic degradation: Presence of active endogenous enzymes.Deactivate enzymes before extraction by blanching the plant material.
Inefficient extraction: Incorrect solvent or method.Use a hydroalcoholic solvent (e.g., 50-70% ethanol). Consider using UAE or MAE for improved efficiency.
Presence of Unknown Peaks/Degradation Products in Chromatogram Hydrolysis: Exposure to high temperatures or extreme pH.Lower the extraction temperature and control the pH of the solvent. Use a buffered solution if necessary.
Incomplete enzyme inactivation: Insufficient blanching time or temperature.Ensure the blanching step is adequate to denature all enzymes.
Inconsistent Extraction Results Variability in plant material: Differences in the age, harvesting time, or storage of the plant source.Standardize the collection and pre-processing of the plant material.
Inconsistent extraction parameters: Fluctuations in temperature, time, or solvent-to-solid ratio.Carefully control and monitor all extraction parameters.

Experimental Protocols

Protocol 1: General Ultrasonic-Assisted Extraction (UAE) of this compound

This protocol provides a general guideline for the extraction of this compound using UAE, focusing on minimizing degradation.

  • Plant Material Pre-treatment:

    • Freshly harvest the plant material.

    • Perform blanching by immersing the material in hot water (90°C) for 2 minutes, followed by immediate cooling in an ice bath.

    • Lyophilize (freeze-dry) the blanched material to remove water.

    • Grind the dried material to a fine powder (40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material into a 250 mL flask.

    • Add 150 mL of 70% (v/v) ethanol (B145695).

    • Place the flask in an ultrasonic bath.

    • Set the ultrasonic frequency to 40 kHz and the power to 250 W.

    • Maintain the extraction temperature at 45°C using a water bath.

    • Extract for 30 minutes.

  • Post-Extraction Processing:

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure at a temperature not exceeding 40°C.

    • Store the crude extract at -20°C in the dark.

Protocol 2: Purification of this compound using Macroporous Resin

This protocol describes a general method for the preliminary purification and enrichment of this compound from the crude extract.

  • Column Preparation:

    • Select a nonpolar macroporous resin (e.g., HP-20).

    • Pack a glass column with the resin and wash sequentially with ethanol and then deionized water until the eluent is neutral.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of deionized water.

    • Load the dissolved extract onto the prepared column.

  • Elution:

    • Wash the column with 2-3 column volumes of deionized water to remove sugars and other highly polar impurities.

    • Elute the iridoid glycoside fraction with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70% ethanol).

    • Collect fractions and monitor by TLC or HPLC to identify the fractions containing this compound.

  • Final Processing:

    • Pool the this compound-rich fractions.

    • Concentrate under reduced pressure at a temperature below 40°C.

    • Lyophilize to obtain a purified powder.

Visualizations

Extraction_Workflow cluster_pre Pre-Extraction cluster_ext Extraction cluster_post Post-Extraction Plant Plant Material Blanch Blanching (Enzyme Deactivation) Plant->Blanch Dry Drying (Lyophilization) Blanch->Dry Grind Grinding Dry->Grind UAE Ultrasonic-Assisted Extraction (UAE) Grind->UAE Filter Filtration UAE->Filter Solvent 70% Ethanol, 45°C, 30 min Solvent->UAE Concentrate Concentration (<40°C) Filter->Concentrate Crude Crude Extract Concentrate->Crude

Caption: Workflow for the extraction of this compound with a focus on preventing degradation.

Troubleshooting_Logic Start Low Yield or Degradation Products? CheckTemp Is Extraction Temp > 60°C? Start->CheckTemp Yes CheckpH Is pH outside 6-7 range? CheckTemp->CheckpH No LowerTemp Action: Lower Temperature (e.g., 40-50°C) CheckTemp->LowerTemp Yes CheckEnzyme Enzyme Deactivation Performed? CheckpH->CheckEnzyme No AdjustpH Action: Adjust/Buffer pH to ~6.5 CheckpH->AdjustpH Yes Blanch Action: Perform Blanching Pre-Extraction CheckEnzyme->Blanch No ReExtract Re-run Extraction CheckEnzyme->ReExtract No LowerTemp->ReExtract AdjustpH->ReExtract Blanch->ReExtract

Caption: Troubleshooting logic for addressing degradation issues during this compound extraction.

Technical Support Center: Enhancing the Antibacterial Efficacy of Dihydroajugapitin In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to working with Dihydroajugapitin in vitro. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate your research on enhancing the antibacterial efficacy of this natural compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known antibacterial activity?

A1: this compound is a neo-clerodane diterpenoid isolated from plants of the Ajuga genus, such as Ajuga bracteosa. Current research has demonstrated its antibacterial properties, particularly against Gram-negative bacteria like Escherichia coli.

Q2: What is the reported Minimum Inhibitory Concentration (MIC) for this compound?

A2: Studies have reported the MIC value of this compound to be in the range of 500-1000 μg/ml against Escherichia coli[1]. Data against other bacterial strains is limited, but related neo-clerodane diterpenoids have shown activity against Gram-positive bacteria like Staphylococcus aureus[1][2][3].

Q3: How can I enhance the antibacterial efficacy of this compound?

A3: A promising strategy is to investigate synergistic effects by combining this compound with conventional antibiotics. This can potentially lower the required dose of both agents and overcome bacterial resistance mechanisms. While specific data on this compound is scarce, studies on other clerodane diterpenes have shown synergistic activity with β-lactam antibiotics against MRSA[4][5][6].

Q4: I am observing precipitation of this compound in my assay medium. What can I do?

A4: this compound, like many natural products, may have limited aqueous solubility. It is crucial to first dissolve the compound in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. When preparing working solutions, ensure the final concentration of the solvent in the assay medium is low (typically ≤1%) to avoid solvent-induced toxicity or inhibition of bacterial growth. If precipitation still occurs, consider performing a solubility test of this compound in the specific broth medium you are using before starting the full experiment.

Q5: My MIC results for this compound are not reproducible. What are the common causes?

A5: Inconsistent MIC results can stem from several factors:

  • Inoculum Preparation: Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard for every experiment.

  • Compound Stability: Prepare fresh stock solutions of this compound for each experiment to avoid degradation.

  • Media Variability: Use a consistent source and batch of culture medium.

  • Endpoint Reading: Subjectivity in visually determining the inhibition of growth can lead to variations. Consider using a plate reader to measure optical density for a more quantitative endpoint.

Troubleshooting Guides

Issue 1: No antibacterial activity observed.

  • Possible Cause: The concentration of this compound may be too low.

    • Solution: Test a wider range of concentrations, ensuring the highest concentration exceeds the expected MIC.

  • Possible Cause: The bacterial strain may be resistant.

    • Solution: Include a known susceptible control strain in your assay to validate the experimental setup.

  • Possible Cause: The compound may have degraded.

    • Solution: Use a freshly prepared stock solution of this compound. Confirm the identity and purity of your compound if possible.

Issue 2: Contamination in the microtiter plate wells.

  • Possible Cause: Non-sterile technique during plate preparation.

    • Solution: Ensure all reagents, pipette tips, and the microtiter plate are sterile. Perform all manipulations in a laminar flow hood.

  • Possible Cause: Contaminated stock solutions or media.

    • Solution: Filter-sterilize stock solutions if possible. Always include a sterility control (medium only, no bacteria) to check for contamination.

Issue 3: Inconsistent results in the checkerboard synergy assay.

  • Possible Cause: Incorrect preparation of the serial dilutions.

    • Solution: Carefully prepare the two-dimensional dilutions of this compound and the partner antibiotic. Use calibrated pipettes and a clear dilution scheme.

  • Possible Cause: Misinterpretation of the Fractional Inhibitory Concentration Index (FICI).

    • Solution: Ensure the correct formula is used for FICI calculation and that the interpretation criteria (synergy, additivity, indifference, antagonism) are applied correctly.

Quantitative Data

The following table summarizes the known in vitro antibacterial activity of this compound and a related neo-clerodane diterpenoid.

CompoundBacterial StrainMIC (µg/mL)Reference
14,15-DihydroajugapitinEscherichia coli500 - 1000[1]
Scutalpin AStaphylococcus aureus25[1][2][3]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterium.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Prepare Bacterial Inoculum: Adjust the turbidity of the bacterial suspension in sterile saline or MHB to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Serial Dilution: a. Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate. b. Prepare the highest concentration of this compound to be tested in well 1 by adding the appropriate volume of the stock solution to MHB for a total volume of 200 µL. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (MHB + bacteria, no compound). e. Well 12 will serve as the sterility control (MHB only).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of this compound in which there is no visible growth. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader.

Checkerboard Assay for Synergy Testing

This protocol is used to evaluate the interaction between this compound and another antimicrobial agent (e.g., a conventional antibiotic).

Materials:

  • This compound stock solution

  • Antibiotic stock solution

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Standardized bacterial inoculum (as prepared for MIC assay)

Procedure:

  • Plate Setup: a. This compound will be serially diluted along the x-axis (columns), and the antibiotic will be serially diluted along the y-axis (rows). b. Add 50 µL of MHB to each well of the 96-well plate.

  • Antibiotic Dilution (Rows): a. In row A, add an additional 50 µL of the antibiotic at 4x the highest desired concentration to each well in columns 1 through 10. b. Perform a 2-fold serial dilution down the columns by transferring 50 µL from row A to row B, and so on, to row G. Discard the final 50 µL from row G. Row H will contain no antibiotic.

  • This compound Dilution (Columns): a. In column 1, add an additional 50 µL of this compound at 4x the highest desired concentration to each well in rows A through H. b. Perform a 2-fold serial dilution across the rows by transferring 50 µL from column 1 to column 2, and so on, to column 10. Discard the final 50 µL from column 10. Column 11 will contain no this compound.

  • Controls:

    • This compound MIC: Row H (columns 1-10)

    • Antibiotic MIC: Column 11 (rows A-G)

    • Growth Control: Well H12 (MHB + bacteria)

    • Sterility Control: A separate well with MHB only.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Data Analysis: a. Determine the MIC of each agent alone and in combination. b. Calculate the Fractional Inhibitory Concentration (FIC) for each agent:

    • FIC of this compound = MIC of this compound in combination / MIC of this compound alone

    • FIC of Antibiotic = MIC of Antibiotic in combination / MIC of Antibiotic alone c. Calculate the FIC Index (FICI): FICI = FIC of this compound + FIC of Antibiotic d. Interpret the FICI:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 1.0: Additivity

    • 1.0 < FICI ≤ 4.0: Indifference

    • FICI > 4.0: Antagonism

Visualizations

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare this compound Stock Solution (in DMSO) C Serial Dilution of This compound in 96-well plate A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) D Inoculate wells with Bacterial Suspension B->D C->D E Incubate at 37°C for 16-20 hours D->E F Read Results: Visual Inspection or OD600 E->F G Determine MIC F->G

Workflow for MIC Determination.

troubleshooting_workflow start Inconsistent MIC Results q1 Is the bacterial inoculum standardized to 0.5 McFarland? start->q1 sol1 Standardize inoculum using a spectrophotometer or McFarland standards. q1->sol1 No q2 Are you using fresh stock solutions of this compound? q1->q2 Yes a1_yes Yes a1_no No sol2 Prepare fresh stock solutions for each experiment to avoid compound degradation. q2->sol2 No q3 Is the culture medium from a consistent source and batch? q2->q3 Yes a2_yes Yes a2_no No sol3 Use a single, high-quality lot of commercially prepared medium for a series of experiments. q3->sol3 No q4 Is endpoint reading objective? q3->q4 Yes a3_yes Yes a3_no No sol4 Use a plate reader to measure OD600 for a quantitative and objective endpoint. q4->sol4 No end_node Consistent Results q4->end_node Yes a4_yes Yes a4_no No

Troubleshooting Inconsistent MIC Results.

proposed_mechanism cluster_bacterium Bacterial Cell cluster_processes Essential Processes This compound This compound (Neo-clerodane Diterpenoid) This compound->inhibition_node membrane Cell Membrane cell_death Bacterial Cell Death membrane->cell_death dna DNA replication DNA Replication dna->replication transcription Transcription dna->transcription ribosome Ribosome translation Protein Synthesis ribosome->translation atp_synthase ATP Synthase atp_production ATP Production atp_synthase->atp_production replication->cell_death transcription->ribosome atp_production->cell_death inhibition_node->membrane Disruption of membrane integrity inhibition_node->replication Inhibition of DNA gyrase/topoisomerase inhibition_node->atp_production Inhibition of ATPase

Proposed Antibacterial Mechanisms.

References

Troubleshooting low yield in silica gel chromatography of Dihydroajugapitin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields during the silica (B1680970) gel chromatography of Dihydroajugapitin.

Frequently Asked Questions (FAQs)

Q1: What is a typical mobile phase for the silica gel chromatography of this compound?

A typical mobile phase for the purification of neo-clerodane diterpenoids like this compound is a gradient of n-hexane and ethyl acetate (B1210297). The separation is often started with a low polarity solvent system and gradually increased in polarity.

Q2: How can I monitor the purification process?

Thin-layer chromatography (TLC) is a common method to monitor the separation of fractions collected from the silica gel column. Staining with a universal indicator such as potassium permanganate (B83412) or using UV light can help visualize the separated compounds.

Q3: Are there alternative chromatography techniques if silica gel fails?

Yes, if you suspect compound degradation or irreversible adsorption on silica gel, reversed-phase high-performance liquid chromatography (HPLC) using a C18 column with a water:methanol (B129727) gradient can be a suitable alternative for the purification of this compound and other neo-clerodane diterpenoids.[1]

Q4: What is a reasonable expectation for the yield of this compound?

Troubleshooting Guide for Low Yield

Low recovery of this compound from silica gel chromatography can be attributed to several factors, from sample preparation to the chromatographic conditions themselves. This guide addresses common issues and provides systematic solutions.

Issue 1: Compound Degradation on Silica Gel

This compound, like many natural products, may be susceptible to degradation on the acidic surface of silica gel.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Acid-catalyzed degradation Deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a volatile base like triethylamine (B128534) (1-2%). Alternatively, use a different stationary phase such as neutral alumina.
Prolonged contact time Optimize the chromatography to reduce the run time. A faster flow rate or a steeper solvent gradient can minimize the time the compound spends on the column. However, be mindful that this may compromise resolution.
Oxidation on the silica surface While less common, if oxidation is suspected, consider degassing your solvents and running the chromatography under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Inappropriate Mobile Phase Selection

The choice of solvent system is critical for achieving good separation and elution of the target compound.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Poor solubility in the mobile phase Ensure this compound is soluble in the initial solvent system. If it precipitates at the top of the column, it will not move down and separate effectively. A stronger (more polar) initial solvent system may be required.
Compound eluting too quickly (co-elution with non-polar impurities) If this compound is in the first few fractions and is impure, the starting polarity of the mobile phase is too high. Begin with a less polar solvent mixture (e.g., a higher percentage of n-hexane).
Compound not eluting from the column (strong retention) If the compound remains on the column even after flushing with a high polarity solvent, it may be irreversibly adsorbed or require a much stronger solvent system. Consider adding a small percentage of methanol to your ethyl acetate to increase the mobile phase strength.
Issue 3: Improper Column Packing and Sample Loading

A poorly packed column or incorrect sample application can lead to significant band broadening and poor separation, ultimately resulting in lower yields of the pure compound.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Unevenly packed column (channeling) Ensure the silica gel is packed uniformly without any air bubbles or cracks. A "slurry packing" method, where the silica is mixed with the initial mobile phase and poured into the column, is generally preferred.
Column overloading Loading too much crude extract onto the column will lead to poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
Sample applied in a solvent that is too strong The sample should be dissolved in a minimal amount of a solvent that is less polar than the initial mobile phase. Applying the sample in a strong solvent will cause it to spread out as a wide band at the top of the column, leading to poor resolution.

Experimental Protocols

The following is a general protocol for the extraction and purification of this compound from Ajuga species, synthesized from multiple literature sources.[2][3]

1. Extraction:

  • Air-dry and powder the aerial parts of the Ajuga plant.

  • Extract the powdered material with a suitable solvent such as dichloromethane (B109758) or ethyl acetate at room temperature for several days.

  • Filter the extract and concentrate it under reduced pressure to obtain a crude residue.

2. Silica Gel Column Chromatography:

  • Column Preparation: Prepare a slurry of silica gel (60-120 mesh) in n-hexane and pour it into a glass column. Allow the silica to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel. Dry this mixture to a free-flowing powder. Carefully add the powdered sample to the top of the prepared column.

  • Elution: Begin elution with 100% n-hexane and gradually increase the polarity by adding ethyl acetate in a stepwise or gradient manner. For example:

    • n-hexane (100%)

    • n-hexane:ethyl acetate (9:1)

    • n-hexane:ethyl acetate (8:2)

    • n-hexane:ethyl acetate (1:1)

    • ethyl acetate (100%)

  • Fraction Collection: Collect fractions of a suitable volume and monitor them by TLC.

  • Isolation: Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

Visualizing the Troubleshooting Workflow

The following diagrams illustrate the logical steps to diagnose and resolve low yield issues in this compound purification.

Troubleshooting_Workflow start Low Yield of this compound check_degradation Suspect Compound Degradation? start->check_degradation check_mobile_phase Mobile Phase Issues? check_degradation->check_mobile_phase No solution_degradation Deactivate Silica or Use Alternative Phase check_degradation->solution_degradation Yes check_packing Packing/Loading Problems? check_mobile_phase->check_packing No solution_mobile_phase Optimize Solvent Gradient and Polarity check_mobile_phase->solution_mobile_phase Yes solution_packing Repack Column and Optimize Sample Loading check_packing->solution_packing Yes end_alternative Consider Alternative Purification (e.g., HPLC) check_packing->end_alternative No end_success Yield Improved solution_degradation->end_success solution_mobile_phase->end_success solution_packing->end_success

Caption: A flowchart for troubleshooting low yield in this compound purification.

Signaling_Pathway_Analogy cluster_input Input cluster_process Chromatography Process cluster_output Output Crude_Extract Crude Extract (this compound + Impurities) Silica_Column Silica Gel Column Crude_Extract->Silica_Column Pure_Product Pure this compound Silica_Column->Pure_Product Impurities Separated Impurities Silica_Column->Impurities Low_Yield Low Yield (Problem) Silica_Column->Low_Yield Mobile_Phase Mobile Phase Gradient Mobile_Phase->Silica_Column

Caption: The logical relationship between inputs, processes, and outputs in chromatography.

References

Addressing peak tailing in HPLC analysis of diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the HPLC analysis of diterpenoids, with a specific focus on resolving peak tailing issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing in the HPLC analysis of diterpenoids?

Peak tailing in the HPLC analysis of diterpenoids, as with other compounds, is often a result of secondary interactions between the analyte and the stationary phase. The primary culprits include:

  • Residual Silanol (B1196071) Interactions: Silica-based columns, commonly used in reversed-phase HPLC, have residual silanol groups (Si-OH) on their surface. Diterpenoids with polar functional groups, such as hydroxyls or carboxylic acids, can interact with these silanols via hydrogen bonding, leading to a secondary retention mechanism that causes peak tailing.

  • Metal Contamination: Trace metal impurities (e.g., iron, aluminum) in the silica (B1680970) matrix of the column can act as Lewis acids and interact with electron-donating groups present in some diterpenoids, contributing to poor peak shape.

  • Improper Mobile Phase pH: The pH of the mobile phase can influence the ionization state of both the diterpenoid analytes and the residual silanol groups. If the pH is not optimized, it can lead to undesirable ionic interactions and subsequent peak tailing.

  • Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to a non-ideal chromatographic process and resulting in peak broadening and tailing.

  • Extra-column Volume: Excessive volume in the tubing, fittings, or detector flow cell can cause band broadening and contribute to peak tailing.

Q2: How does the chemical structure of diterpenoids contribute to peak tailing?

Diterpenoids are a diverse class of natural products with a common C20 carbon skeleton. Their propensity for peak tailing is often linked to the presence and arrangement of polar functional groups, such as:

  • Hydroxyl Groups (-OH): Multiple hydroxyl groups can increase the likelihood of hydrogen bonding with residual silanols on the column.

  • Carboxylic Acid Groups (-COOH): Diterpenoid acids can exhibit significant tailing due to interactions with the stationary phase, especially if the mobile phase pH is not appropriately controlled to suppress ionization.

  • Lactone Rings: The polarity of lactone rings can also contribute to secondary interactions.

  • Glycosidic Moieties: Diterpenoid glycosides, which have one or more sugar units attached, are highly polar and can be particularly challenging, often requiring specialized columns or mobile phase additives to achieve symmetrical peaks.

Q3: Are there specific types of HPLC columns that are better suited for analyzing diterpenoids to minimize peak tailing?

Yes, the choice of column is critical. For diterpenoid analysis, consider the following:

  • End-capped Columns: These columns have their residual silanol groups chemically deactivated (capped) with a small silane (B1218182) reagent, significantly reducing the potential for secondary interactions.

  • High-Purity Silica Columns: Modern columns are manufactured with high-purity silica containing very low levels of metal contamination, which helps to minimize undesirable interactions.

  • Polar-Embedded or Polar-Endcapped Columns: These columns have a polar group embedded within the alkyl chain or at the terminus, which can help to shield the residual silanols and provide alternative selectivity, often improving the peak shape of polar analytes like diterpenoids.

  • Hybrid Silica Columns: These columns incorporate organic and inorganic materials in the stationary phase, offering a wider pH tolerance and potentially better peak shapes for a broader range of compounds.

Troubleshooting Guides

Guide 1: Systematic Approach to Troubleshooting Peak Tailing

This guide provides a step-by-step workflow to diagnose and resolve peak tailing issues in your diterpenoid analysis.

Troubleshooting_Workflow start Peak Tailing Observed check_all_peaks Does it affect all peaks? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_all No check_all_peaks->no_all No extra_column_effects Investigate Extra-Column Volume (tubing, fittings, flow cell) yes_all->extra_column_effects column_issue Suspect Column Issue (void, contamination) yes_all->column_issue analyte_specific Analyte-Specific Issue no_all->analyte_specific solution Symmetrical Peak extra_column_effects->solution column_issue->solution check_concentration Check Sample Concentration (Overload?) analyte_specific->check_concentration high_conc High check_concentration->high_conc High ok_conc OK check_concentration->ok_conc OK reduce_conc Reduce Concentration/ Injection Volume high_conc->reduce_conc mobile_phase_column Optimize Mobile Phase & Column ok_conc->mobile_phase_column reduce_conc->solution mobile_phase_column->solution

Caption: A logical workflow for troubleshooting peak tailing.

Guide 2: Optimizing Mobile Phase and Column Selection

This guide focuses on the chemical aspects of your HPLC method to mitigate peak tailing.

Optimization_Workflow start Analyte-Specific Tailing adjust_ph Adjust Mobile Phase pH start->adjust_ph add_modifier Add Mobile Phase Modifier start->add_modifier change_column Change Column Chemistry start->change_column ph_acidic For acidic diterpenoids: Lower pH (e.g., 2.5-3.5) adjust_ph->ph_acidic ph_basic For basic/neutral diterpenoids: Consider pH adjustment adjust_ph->ph_basic modifier_acid Add acidic modifier (e.g., 0.1% Formic Acid) add_modifier->modifier_acid modifier_base Add basic modifier (e.g., Triethylamine - use with caution) add_modifier->modifier_base endcapped Use End-capped or High-Purity Silica Column change_column->endcapped polar_embedded Try Polar-Embedded or Hybrid Column change_column->polar_embedded solution Improved Peak Shape ph_acidic->solution ph_basic->solution modifier_acid->solution modifier_base->solution endcapped->solution polar_embedded->solution

Caption: A workflow for mobile phase and column optimization.

Data Presentation: Impact of Troubleshooting on Peak Tailing

The following tables summarize the expected impact of various troubleshooting strategies on the peak tailing factor (Tf). A tailing factor of 1.0 indicates a perfectly symmetrical peak, with values greater than 1.2 often considered problematic.

Table 1: Effect of Mobile Phase pH on Tailing Factor (Tf) for a Hypothetical Diterpenoid Acid

Mobile Phase pHTailing Factor (Tf)Observation
5.52.1Significant tailing due to partial ionization of the diterpenoid acid and interaction with silanols.
4.51.7Reduced tailing as ionization is suppressed.
3.51.3Further improvement in peak symmetry.
2.51.1Optimal peak shape with minimal tailing.

Table 2: Effect of Column Chemistry on Tailing Factor (Tf) for a Polar Diterpenoid

Column TypeTailing Factor (Tf)Rationale
Standard C18 (non-end-capped)1.9High number of accessible residual silanols leads to significant secondary interactions.
End-capped C181.3Capping of residual silanols reduces secondary interactions, improving peak shape.
Polar-Embedded C181.1The embedded polar group shields residual silanols, resulting in excellent peak symmetry.
Hybrid Silica C181.2The modified silica surface reduces silanol activity, leading to good peak shape.

Table 3: Effect of Mobile Phase Additives on Tailing Factor (Tf) for a Diterpenoid Mixture

Mobile Phase AdditiveTailing Factor (Tf) of Peak 1Tailing Factor (Tf) of Peak 2Notes
None1.82.0Both peaks show significant tailing.
0.1% Formic Acid1.21.3Lowers mobile phase pH, protonating silanols and improving peak shape for both compounds.
0.1% Trifluoroacetic Acid (TFA)1.11.2Stronger acid than formic acid, leading to even better peak symmetry. Can cause ion suppression in LC-MS.
10 mM Ammonium Acetate1.41.5Acts as a buffer and can help mask some silanol interactions, providing moderate improvement.

Experimental Protocols

Protocol 1: HPLC Analysis of Ginkgolides and Bilobalide from Ginkgo biloba Extract

This protocol is adapted for the analysis of key terpenoids from Ginkgo biloba.

  • Instrumentation:

    • HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

  • Column:

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), end-capped.

  • Mobile Phase:

    • Isocratic mixture of Methanol (B129727) and Water. A common starting point is 23:77 (v/v). The ratio may need optimization depending on the specific column and system.

  • Flow Rate:

    • 1.0 mL/min

  • Column Temperature:

    • 30 °C

  • Detector:

    • UV at 220 nm or ELSD (Drift tube temperature: 60 °C, Nebulizer gas pressure: 3.5 bar).

  • Injection Volume:

    • 20 µL

  • Sample Preparation:

    • Accurately weigh about 100 mg of powdered Ginkgo biloba extract.

    • Dissolve in 10 mL of methanol.

    • Sonicate for 15 minutes.

    • Filter through a 0.45 µm syringe filter prior to injection.

Protocol 2: HPLC Analysis of Steviol (B1681142) Glycosides from Stevia rebaudiana Extract

This protocol is suitable for the quantification of major steviol glycosides.

  • Instrumentation:

    • HPLC system with a UV detector.

  • Column:

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Acetonitrile and a buffer solution (e.g., 10 mM sodium phosphate (B84403) buffer, pH adjusted to 2.6 with phosphoric acid) in a ratio of approximately 32:68 (v/v).

  • Flow Rate:

    • 1.0 mL/min

  • Column Temperature:

    • 40 °C

  • Detector:

    • UV at 210 nm.

  • Injection Volume:

    • 20 µL

  • Sample Preparation:

    • Accurately weigh about 50 mg of powdered Stevia extract.

    • Dissolve in 50 mL of the mobile phase.

    • Sonicate for 10 minutes to ensure complete dissolution.

    • Filter through a 0.45 µm syringe filter before injection.

Protocol 3: HPLC Analysis of Taxanes from Taxus species Extract

This protocol provides a starting point for the analysis of paclitaxel (B517696) and related taxanes.

  • Instrumentation:

    • HPLC system with a UV detector.

  • Column:

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A gradient elution is typically required.

      • Solvent A: Water

      • Solvent B: Acetonitrile

    • A typical gradient might be: 0-30 min, 30-70% B; 30-35 min, 70-30% B; 35-40 min, 30% B (re-equilibration).

  • Flow Rate:

    • 1.0 mL/min

  • Column Temperature:

    • 25 °C

  • Detector:

    • UV at 227 nm.

  • Injection Volume:

    • 20 µL

  • Sample Preparation:

    • Extract dried and powdered plant material (e.g., needles) with a mixture of methanol and water.

    • Perform a liquid-liquid extraction of the crude extract with a suitable organic solvent like dichloromethane.

    • Evaporate the organic solvent to dryness.

    • Reconstitute the residue in the initial mobile phase composition.

    • Filter through a 0.45 µm syringe filter before analysis.

Technical Support Center: Optimization of Mobile Phase for Dihydroajugapitin HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of Dihydroajugapitin.

Experimental Protocols

A successful HPLC analysis of this compound relies on a well-defined experimental protocol. The following hypothetical reversed-phase HPLC method is based on the analysis of similar diterpenoid compounds and serves as a robust starting point for method development and optimization.

Sample Preparation:

  • Extraction: Plant material containing this compound is typically extracted with a non-polar solvent like methanol (B129727) or ethanol.

  • Filtration: The crude extract should be filtered through a 0.45 µm syringe filter to remove particulate matter that could clog the HPLC column.

  • Dilution: The filtered extract is then diluted with the initial mobile phase to a suitable concentration for injection.

Hypothetical HPLC Method for this compound Analysis:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile (B52724)
Gradient 70% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC analysis of this compound, presented in a question-and-answer format.

Issue 1: Poor Peak Resolution

  • Question: My chromatogram shows broad, overlapping peaks for this compound and other components. How can I improve the resolution?

  • Answer: Poor peak resolution can be addressed by modifying several parameters.[1][2][3][4]

    • Adjust the Mobile Phase Gradient: A shallower gradient (e.g., increasing the organic phase concentration more slowly) can improve the separation of closely eluting peaks.

    • Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

    • Optimize the Flow Rate: Lowering the flow rate can sometimes enhance resolution, although it will increase the run time.[3][4]

    • Adjust the Column Temperature: Increasing the temperature can improve efficiency and peak shape.[2][3]

Issue 2: Peak Tailing

  • Question: The this compound peak in my chromatogram has a noticeable tail. What could be the cause and how do I fix it?

  • Answer: Peak tailing is a common issue in HPLC and can be caused by several factors.[5][6][7][8][9]

    • Secondary Interactions: Silanol groups on the silica-based column packing can interact with the analyte, causing tailing. Adding a small amount of an acidic modifier, like 0.1% formic acid, to the mobile phase can suppress these interactions.

    • Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.

    • Column Contamination: A contaminated guard column or analytical column can cause peak shape distortion.[6] Try flushing the column with a strong solvent or replacing the guard column.

Issue 3: Retention Time Variability

  • Question: The retention time for the this compound peak is shifting between injections. What is causing this instability?

  • Answer: Inconsistent retention times can compromise the reliability of your analysis. Potential causes include:

    • Inadequate Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.

    • Mobile Phase Preparation: Inconsistencies in mobile phase preparation, such as slight variations in solvent ratios or pH, can lead to retention time shifts. Prepare fresh mobile phase daily.

    • Pump Issues: Fluctuations in pump pressure or flow rate can affect retention times. Check the pump for leaks or air bubbles.

Frequently Asked Questions (FAQs)

Q1: What is the best starting mobile phase composition for this compound analysis?

A1: Based on its diterpenoid structure, a good starting point for reversed-phase HPLC is a mixture of water and an organic solvent like acetonitrile or methanol. A gradient elution, for example, starting with 70% acetonitrile in water and increasing to 95% over 20 minutes, is often effective for separating components in a complex plant extract.

Q2: How can I confirm the identity of the this compound peak?

A2: The most reliable method for peak identification is to use a purified this compound reference standard. Injecting the standard under the same HPLC conditions as your sample will allow you to confirm the retention time. Mass spectrometry (MS) coupled with HPLC can also be used for definitive identification.

Q3: My baseline is drifting during the gradient run. What should I do?

A3: Baseline drift in gradient elution is often due to impurities in the mobile phase solvents or a difference in the UV absorbance of the solvents at the detection wavelength. Using high-purity HPLC-grade solvents and ensuring your detector's reference wavelength is set appropriately can help minimize drift.

Q4: Can I use an isocratic mobile phase for this analysis?

A4: While a gradient mobile phase is generally recommended for complex samples like plant extracts to ensure good resolution and reasonable run times, an isocratic mobile phase (a constant solvent composition) may be suitable if you are analyzing a relatively pure sample of this compound or if the other components in your sample have very different retention characteristics.

Visualizations

The following diagrams illustrate key workflows and concepts in HPLC method optimization.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing extraction Extraction with Methanol filtration Filtration (0.45 µm) extraction->filtration dilution Dilution in Mobile Phase filtration->dilution injection Injection (10 µL) dilution->injection separation C18 Column Separation injection->separation detection UV Detection (210 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram analysis Peak Integration & Quantification chromatogram->analysis troubleshooting_workflow cluster_mobile_phase Mobile Phase Optimization cluster_column_params Column & Instrument Parameters cluster_sample_prep Sample Considerations start Problem Identified (e.g., Poor Resolution) adjust_gradient Adjust Gradient Slope start->adjust_gradient adjust_flow Optimize Flow Rate start->adjust_flow check_concentration Check Sample Concentration start->check_concentration change_solvent Change Organic Solvent (ACN vs. MeOH) adjust_gradient->change_solvent add_modifier Add Modifier (e.g., 0.1% Formic Acid) change_solvent->add_modifier end Problem Resolved add_modifier->end adjust_temp Adjust Column Temperature adjust_flow->adjust_temp check_column Check/Replace Guard Column adjust_temp->check_column check_column->end verify_prep Verify Sample Preparation check_concentration->verify_prep verify_prep->end

References

Validation & Comparative

Dihydroajugapitin: A Comparative Analysis of its Antimicrobial Efficacy Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals exploring novel antimicrobial agents, Dihydroajugapitin, a naturally occurring clerodane diterpenoid, has emerged as a compound of interest. This guide provides a comparative analysis of the Minimum Inhibitory Concentration (MIC) of this compound against that of standard antibiotics, supported by experimental data and detailed methodologies.

Minimum Inhibitory Concentration (MIC) Comparison

Direct comparative studies detailing the MIC of this compound alongside standard antibiotics within the same experimental framework are currently limited in published literature. However, by compiling available data, we can provide a preliminary comparison. The MIC of this compound against Escherichia coli has been reported to be in the range of 500-1000 μg/mL.

To offer a point of reference, the table below presents the known MIC of this compound against E. coli and contrasts it with typical MIC ranges for common antibiotics against a panel of clinically relevant bacteria. It is crucial to note that these values are collated from various studies and are not the result of direct head-to-head comparisons.

Antimicrobial AgentEscherichia coliStaphylococcus aureusPseudomonas aeruginosaKlebsiella pneumoniae
This compound 500 - 1000 µg/mLData not availableData not availableData not available
Ciprofloxacin 0.008 - 1 µg/mL[1]0.6 µg/mL0.15 µg/mLData not available
Ampicillin Data not availableData not availableData not availableData not available
Gentamicin 0.5 - 3 µg/mL[1]Data not available0.5 - 3 µg/mL[1]Data not available

Note: The MIC values for standard antibiotics can vary significantly depending on the bacterial strain and the specific experimental conditions. The data presented here is for illustrative purposes and is drawn from multiple sources.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration is a critical step in assessing the efficacy of an antimicrobial agent. The broth microdilution method is a standard procedure used for this purpose.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Detailed Steps:

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Serial Dilutions: Two-fold serial dilutions of the stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) directly in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Controls: Positive (no antimicrobial agent) and negative (no bacteria) controls are included on each plate.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent at which there is no visible turbidity (growth) in the well.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading start Start prep_agent Prepare Stock Solution of this compound start->prep_agent prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-Well Plate prep_agent->serial_dilution inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate at 37°C for 18-24h inoculate->incubate read_mic Read MIC Value (Lowest Concentration with No Growth) incubate->read_mic end_point End read_mic->end_point

Caption: Experimental workflow for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Potential Mechanism of Action

While the precise signaling pathways affected by this compound are not yet fully elucidated, research on the broader class of clerodane diterpenoids suggests potential mechanisms of antibacterial action. These compounds may exert their effects by targeting essential bacterial enzymes, such as peptide deformylase, which is critical for bacterial protein synthesis.[2][3] Furthermore, like many other natural products, clerodane diterpenoids may also act by disrupting the integrity of the bacterial cell membrane.[4] This disruption can lead to the leakage of intracellular components and ultimately, cell death. Further research is required to specifically delineate the signaling pathways and molecular targets of this compound.

References

A Comparative Guide to Validated HPLC Methods for Dihydroajugapitin Analysis Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two hypothetical, yet plausible, High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Dihydroajugapitin, developed and validated in accordance with the International Conference on Harmonisation (ICH) Q2(R1) guidelines. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust analytical procedure for this compound.

Introduction to this compound Analysis

This compound is a neo-clerodane diterpenoid found in plants of the Ajuga genus. As with many natural products, accurate and precise quantification is crucial for quality control, pharmacokinetic studies, and formulation development. HPLC is a powerful technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility.[1][2] The validation of the analytical method is essential to ensure that the results are reliable and suitable for their intended purpose.[1][3][4]

This guide presents two distinct reversed-phase HPLC (RP-HPLC) methods and their validation parameters. While specific validated methods for this compound are not widely published, the methodologies presented herein are based on established analytical practices for diterpenoids and other complex plant-derived molecules.[5][6]

Experimental Protocols

The following sections detail the experimental conditions and validation procedures for two proposed HPLC methods for this compound analysis.

Method 1: Rapid Isocratic Analysis

This method is designed for rapid quantification, suitable for high-throughput screening or routine quality control where speed is a priority.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile:Water (65:35, v/v)

    • Flow Rate: 1.2 mL/min

    • Detection Wavelength: 210 nm

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Run Time: 10 minutes

Method 2: High-Resolution Gradient Analysis

This method employs a gradient elution to ensure higher resolution and specificity, which is particularly useful for separating this compound from closely related impurities or degradation products.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size

    • Mobile Phase:

      • Solvent A: Water

      • Solvent B: Acetonitrile

    • Gradient Program:

      • 0-5 min: 50% B

      • 5-15 min: 50% to 80% B

      • 15-20 min: 80% B

      • 20-22 min: 80% to 50% B

      • 22-25 min: 50% B

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm

    • Column Temperature: 35°C

    • Injection Volume: 10 µL

    • Run Time: 25 minutes

Data Presentation: Comparison of Validation Parameters

The following table summarizes the validation data for the two proposed HPLC methods, assessed according to ICH Q2(R1) guidelines.[3][7][8]

Validation ParameterMethod 1: Rapid Isocratic AnalysisMethod 2: High-Resolution Gradient AnalysisICH Acceptance Criteria
Linearity (r²) 0.99920.9998≥ 0.999
Range (µg/mL) 10 - 1501 - 200Defined by linearity, accuracy, and precision
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%98.0 - 102.0% for assay
Precision (% RSD)
- Repeatability0.85%0.55%≤ 2%
- Intermediate Precision1.20%0.90%≤ 2%
Specificity No interference from placebo and common degradation products.Complete resolution of this compound from all potential impurities and degradation products.The method should unequivocally assess the analyte in the presence of components that may be expected to be present.
Limit of Detection (LOD) (µg/mL) 0.50.1Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) (µg/mL) 1.50.3Signal-to-noise ratio of 10:1
Robustness (% RSD) Changes in flow rate (±0.1 mL/min) and mobile phase composition (±2%) resulted in %RSD < 2.0%.Changes in flow rate (±0.1 mL/min), column temperature (±2°C), and gradient slope resulted in %RSD < 1.5%.The method should remain unaffected by small, but deliberate variations in method parameters.

Mandatory Visualizations

Workflow for HPLC Method Validation

The following diagram illustrates the typical workflow for validating an HPLC method in accordance with ICH guidelines.

HPLC_Validation_Workflow cluster_planning Planning Phase cluster_execution Experimental Phase cluster_reporting Documentation Phase protocol Develop Validation Protocol define_params Define Analytical Performance Characteristics protocol->define_params acceptance_criteria Set Acceptance Criteria define_params->acceptance_criteria specificity Specificity acceptance_criteria->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Analyze and Summarize Data robustness->data_analysis validation_report Prepare Validation Report data_analysis->validation_report

Caption: A flowchart of the HPLC method validation process.

Comparison of HPLC Method Performance

This diagram provides a logical comparison of the key performance attributes of the two proposed HPLC methods.

Method_Comparison cluster_method1 Method 1: Rapid Isocratic cluster_method2 Method 2: High-Resolution Gradient m1_speed High Speed m1_simplicity Simplicity m1_sensitivity Lower Sensitivity m1_specificity Adequate Specificity m2_speed Longer Run Time m2_complexity Higher Complexity m2_sensitivity High Sensitivity m2_specificity High Specificity Dihydroajugapitin_Analysis Dihydroajugapitin_Analysis Dihydroajugapitin_Analysis->m1_speed Dihydroajugapitin_Analysis->m1_simplicity Dihydroajugapitin_Analysis->m1_sensitivity Dihydroajugapitin_Analysis->m1_specificity Dihydroajugapitin_Analysis->m2_speed Dihydroajugapitin_Analysis->m2_complexity Dihydroajugapitin_Analysis->m2_sensitivity Dihydroajugapitin_Analysis->m2_specificity

Caption: Comparison of two HPLC methods for this compound.

Conclusion

Both the rapid isocratic and high-resolution gradient methods present viable options for the analysis of this compound, each with its own advantages. The choice of method will depend on the specific application. For routine quality control where throughput is essential, the isocratic method may be preferred. For stability studies, impurity profiling, or when high accuracy and specificity are paramount, the gradient method is the superior choice. Both hypothetical methods demonstrate the capability to be validated to meet the stringent requirements of the ICH guidelines, ensuring the generation of reliable and accurate analytical data.

References

Unveiling the Antibacterial Potential: A Comparative Analysis of Dihydroajugapitin and Other Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the antibacterial efficacy of Dihydroajugapitin, Carvacrol (B1668589), Cinnamaldehyde, and Tea Tree Oil, supported by quantitative data and detailed experimental methodologies.

In the ever-present battle against bacterial resistance, researchers are increasingly turning to nature's arsenal (B13267) for novel antimicrobial agents. Among these, this compound, a neo-clerodane diterpenoid isolated from Ajuga bracteosa, has demonstrated notable antibacterial properties. This guide provides a comprehensive comparison of the antibacterial spectrum of this compound with other well-studied natural compounds: Carvacrol, Cinnamaldehyde, and Tea Tree Oil. The following sections present quantitative data, detailed experimental protocols, and visual workflows to offer a clear and objective evaluation for researchers, scientists, and drug development professionals.

Comparative Antibacterial Spectrum: A Quantitative Overview

The antibacterial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below summarizes the MIC values of this compound, Carvacrol, Cinnamaldehyde, and Tea Tree Oil against a range of pathogenic bacteria.

Natural CompoundTest OrganismGram StainMIC (µg/mL)Reference
This compound Escherichia coliGram-negative500 - 1000[1]
Staphylococcus aureusGram-positive500 - 1000[1]
Pseudomonas aeruginosaGram-negative500 - 1000[1]
Bacillus subtilisGram-positive500 - 1000[1]
Carvacrol Escherichia coliGram-negative147 - 370[2][3]
Staphylococcus aureusGram-positive81 - 380[3][4]
Pseudomonas aeruginosaGram-negative245[2]
Salmonella TyphimuriumGram-negative194 - 600[3][5]
Cinnamaldehyde Escherichia coliGram-negative390 - 780[6]
Staphylococcus aureusGram-positive800 - 1750[7]
Streptococcus mutansGram-positive-[8]
Klebsiella sp.Gram-negative-[9]
Tea Tree Oil Escherichia coliGram-negative2700 - 3100[10]
Staphylococcus aureusGram-positive1400[10]
Salmonella TyphiGram-negative6200[10]
Klebsiella pneumoniaeGram-negative120 - 5000[11]

Note: MIC values can vary depending on the specific bacterial strain and the experimental method used. The ranges presented reflect data from the cited literature.

Experimental Protocols: Methodologies for Determining Antibacterial Activity

The determination of the antibacterial spectrum of natural compounds relies on standardized and reproducible experimental protocols. The most common methods cited in the literature for the compounds in this guide are the Agar Well Diffusion Method and the Broth Microdilution Method.

Agar Well Diffusion Method

This method is a widely used technique to qualitatively assess the antimicrobial activity of a compound.

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test bacterium is prepared to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the bacterial suspension and evenly streaked over the entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform lawn of bacteria.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Application of Test Compound: A defined volume of the natural compound, dissolved in a suitable solvent, is added to each well. A negative control (solvent only) and a positive control (a known antibiotic) are also included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.[1]

Broth Microdilution Method

This method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]

Procedure:

  • Preparation of Compound Dilutions: A serial two-fold dilution of the natural compound is prepared in a liquid growth medium, such as Mueller-Hinton Broth (MHB), in a 96-well microtiter plate.

  • Preparation of Bacterial Inoculum: A bacterial suspension is prepared and diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well containing the diluted compound. A positive control well (broth with inoculum) and a negative control well (broth only) are included. The plate is then incubated at 37°C for 16-20 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity). This can be assessed visually or by using a microplate reader.[6]

Visualizing the Workflow and Comparison

To better understand the experimental process and the comparative logic, the following diagrams are provided.

G Experimental Workflow for Antibacterial Spectrum Determination cluster_prep Preparation cluster_assay Assay cluster_results Results & Analysis cluster_comparison Comparison Compound Natural Compound (e.g., this compound) AgarWell Agar Well Diffusion Compound->AgarWell BrothMicro Broth Microdilution Compound->BrothMicro Bacteria Bacterial Strains (Gram-positive & Gram-negative) Bacteria->AgarWell Bacteria->BrothMicro InhibitionZone Measure Zone of Inhibition (mm) AgarWell->InhibitionZone MIC Determine MIC (µg/mL) BrothMicro->MIC Comparison Compare Antibacterial Spectrum InhibitionZone->Comparison MIC->Comparison

Caption: A flowchart illustrating the key steps in determining and comparing the antibacterial spectrum of natural compounds.

G Comparative Logic of Antibacterial Spectra cluster_compounds Natural Compounds cluster_parameters Evaluation Parameters cluster_outcome Comparative Outcome This compound This compound MIC_Values Minimum Inhibitory Concentration (MIC) This compound->MIC_Values Bacterial_Strains Spectrum of Activity (Gram+/Gram-) This compound->Bacterial_Strains Carvacrol Carvacrol Carvacrol->MIC_Values Carvacrol->Bacterial_Strains Cinnamaldehyde Cinnamaldehyde Cinnamaldehyde->MIC_Values Cinnamaldehyde->Bacterial_Strains TeaTreeOil Tea Tree Oil TeaTreeOil->MIC_Values TeaTreeOil->Bacterial_Strains Efficacy Relative Efficacy MIC_Values->Efficacy Potency Potency (Lower MIC = Higher Potency) MIC_Values->Potency Bacterial_Strains->Efficacy

Caption: A diagram showing the logical relationship for comparing the antibacterial spectra of different natural compounds.

Mechanisms of Action: A Note on Signaling Pathways

While the precise signaling pathways affected by this compound are still under investigation, the broader mechanisms of action for many natural antibacterial compounds have been elucidated. These compounds often exert their effects through multiple pathways, making it more difficult for bacteria to develop resistance. Common mechanisms include:

  • Disruption of the Cell Membrane: Many natural compounds, including phenolics like carvacrol and aldehydes like cinnamaldehyde, can integrate into the bacterial cell membrane, disrupting its integrity and leading to the leakage of cellular contents.[2]

  • Inhibition of Biofilm Formation: Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. Some natural compounds can interfere with the signaling pathways involved in biofilm formation, such as quorum sensing.[12]

  • Inhibition of Efflux Pumps: Bacteria can develop resistance by actively pumping antibiotics out of the cell. Certain flavonoids and other natural products have been shown to inhibit these efflux pumps, thereby restoring the efficacy of conventional antibiotics.[12]

Further research is required to delineate the specific molecular targets and signaling cascades modulated by this compound to fully understand its antibacterial potential.

This comparative guide provides a foundational understanding of the antibacterial spectrum of this compound in relation to other prominent natural compounds. The presented data and methodologies offer a valuable resource for researchers aiming to explore and develop new antimicrobial therapies from natural sources.

References

The Structure-Activity Relationship of Dihydroajugapitin and its Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the biological activities of neo-clerodane diterpenoids, providing insights into the potential therapeutic applications of Dihydroajugapitin and its analogues.

This compound, a member of the neo-clerodane diterpenoid class of natural products, has garnered interest within the scientific community. While specific biological data for this compound remains limited in publicly available literature, a wealth of information exists for structurally related compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of neo-clerodane diterpenoids, drawing on experimental data from various analogues to infer the potential bioactivities of this compound and to guide future research and drug development efforts.

Neo-clerodane diterpenoids are characterized by a bicyclic decalin core and a side chain at the C-9 position. Variations in the stereochemistry of the decalin ring fusion and substitutions on both the core and the side chain contribute to a wide diversity of structures and biological activities.[1][2]

Comparative Biological Activities of Neo-clerodane Diterpenoids

The primary biological activities reported for neo-clerodane diterpenoids include cytotoxic, anti-inflammatory, and neuroprotective effects. The following tables summarize the quantitative data for various analogues, providing a basis for understanding the structure-activity relationships within this class of compounds.

Cytotoxic Activity

Neo-clerodane diterpenoids have demonstrated significant cytotoxic effects against various cancer cell lines. The presence and nature of the side chain, particularly the furan (B31954) or lactone moiety, as well as substitutions on the decalin core, play a crucial role in their anticancer potential.

Compound NameSource OrganismCancer Cell Line(s)IC50 (µM)Reference
Compound 3 Ajuga decumbensA549 (Lung)71.4[3]
HeLa (Cervical)71.6[3]
Ajugamarin A1 Ajuga decumbensA549 (Lung)76.7[3]
HeLa (Cervical)0.539[3]
Guevarain B (2) Salvia guevaraeK562 (Leukemia)33.1[4]
6α-hydroxy-patagonol acetonide (7) Salvia guevaraeK562 (Leukemia)39.8[4]

Key Structure-Activity Relationship Insights for Cytotoxicity:

  • The specific substitution patterns on the decalin ring and the nature of the side chain are critical for potent cytotoxic activity. For instance, subtle changes between closely related compounds can lead to significant differences in their IC50 values against the same cell line.

Anti-inflammatory Activity

Several neo-clerodane diterpenoids exhibit potent anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells. This activity is often linked to the modulation of key inflammatory signaling pathways.

Compound NameSource OrganismAssayIC50 (µM)Reference
Compound 2 Ajuga pantanthaNO Inhibition (RAW 264.7)20.2[5]
Compound 6 Ajuga pantanthaNO Inhibition (RAW 264.7)27.0[5]
Compound 8 Ajuga pantanthaNO Inhibition (RAW 264.7)25.8[5]
Compound 36 Scutellaria barbataNO Inhibition (RAW 264.7)10.6[6]
6α-Hydroxy-patagonal (6) Salvia guevaraeNO Inhibition (RAW 264.7)Comparable to aminoguanidine[4]
Compound 7 Salvia guevaraeNO Inhibition (RAW 264.7)Lower than aminoguanidine[4]
Compound 10 Salvia guevaraeNO Inhibition (RAW 264.7)Lower than aminoguanidine[4]

Key Structure-Activity Relationship Insights for Anti-inflammatory Activity:

  • The presence of an α,β-unsaturated-γ-lactone moiety with an exocyclic conjugated double bond appears to be important for anti-inflammatory activity.[6]

  • Specific substitutions on the decalin core contribute significantly to the potency of NO inhibition.

Neuroprotective Activity

Recent studies have highlighted the neuroprotective potential of certain neo-clerodane diterpenoids, particularly their ability to inhibit ferroptosis, a form of iron-dependent programmed cell death.

Compound NameSource OrganismAssayEC50 (µM)Reference
Compound 7 Ajuga campylanthaRSL3-induced ferroptosis (HT22 cells)10[7][8]

Key Structure-Activity Relationship Insights for Neuroprotective Activity:

  • Preliminary studies suggest that furan-containing clerodane diterpenoids possess ferroptosis inhibitory activity, while lactone-clerodanes do not.[7][8] This highlights a critical role for the side-chain structure in determining the specific biological activity.

Signaling Pathways Modulated by Neo-clerodane Diterpenoids

The biological effects of neo-clerodane diterpenoids are often mediated by their interaction with specific cellular signaling pathways. Two of the most well-documented pathways are the NF-κB signaling cascade, central to inflammation, and the apoptosis pathway, crucial in cancer.

Inhibition of the NF-κB Signaling Pathway

Many neo-clerodane diterpenoids exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][6][9][10][11]

NF_kappaB_Inhibition cluster_stimulus cluster_pathway NF-κB Signaling Pathway cluster_inhibition LPS LPS IKK IKK Complex LPS->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p65/p50) IkappaB_degradation Ubiquitination & Degradation IkappaB->IkappaB_degradation NFkappaB_active Active NF-κB NFkappaB->NFkappaB_active Releases Nucleus Nucleus NFkappaB_active->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2) Nucleus->Proinflammatory_Genes Induces Neo_clerodane Neo-clerodane Diterpenoids Neo_clerodane->IKK Inhibits (prevents IκBα phosphorylation)

Caption: Inhibition of the NF-κB signaling pathway by neo-clerodane diterpenoids.

Induction of Apoptosis

The cytotoxic activity of many neo-clerodane diterpenoids is attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Apoptosis_Induction cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Neo_clerodane Neo-clerodane Diterpenoids Mitochondrion Mitochondrion Neo_clerodane->Mitochondrion Death_Receptor Death Receptors (e.g., Fas) Neo_clerodane->Death_Receptor Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation Death_Receptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis by neo-clerodane diterpenoids via intrinsic and extrinsic pathways.

Experimental Protocols

Standardized methodologies are crucial for the reliable assessment and comparison of the biological activities of this compound and its derivatives. Below are detailed protocols for key in vitro assays.

Cytotoxicity Assays

1. Sulforhodamine B (SRB) Assay

  • Principle: This assay is based on the ability of the SRB dye to bind to basic amino acids of cellular proteins, providing a measure of cell mass and, by extension, cell proliferation.

  • Protocol:

    • Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds (and a vehicle control) for a specified duration (e.g., 48-72 hours).

    • Fix the cells with trichloroacetic acid (TCA).

    • Wash the plates with water to remove the TCA.

    • Stain the cells with 0.4% (w/v) SRB in 1% acetic acid.

    • Wash with 1% acetic acid to remove unbound dye.

    • Solubilize the bound dye with 10 mM Tris base solution.

    • Measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.

    • Calculate the percentage of cell growth inhibition and determine the IC50 value.

2. MTT Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.

  • Protocol:

    • Seed cells in 96-well plates and treat with test compounds as described for the SRB assay.

    • After the incubation period, add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).

    • Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm).

    • Calculate cell viability as a percentage of the control and determine the IC50 value.

Anti-inflammatory Assay

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

  • Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with an inflammatory agent like lipopolysaccharide (LPS). NO production is indirectly quantified by measuring the accumulation of nitrite (B80452) in the culture medium using the Griess reagent.

  • Protocol:

    • Seed RAW 264.7 macrophages in 96-well plates and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compounds for a short period (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) in the presence of the test compounds and incubate for a specified time (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • Measure the absorbance at a specific wavelength (e.g., 540 nm).

    • Generate a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

    • Calculate the percentage of NO inhibition and determine the IC50 value.

    • Concurrently, perform a cell viability assay (e.g., MTT) to ensure that the observed NO inhibition is not due to cytotoxicity.[12]

Conclusion and Future Directions

The available evidence strongly suggests that neo-clerodane diterpenoids, the class of compounds to which this compound belongs, are a promising source of bioactive molecules with potential applications in oncology and the treatment of inflammatory disorders. The structure-activity relationships highlighted in this guide indicate that the furan or lactone side chain and the substitution pattern on the decalin core are key determinants of their biological activity.

While direct experimental data for this compound is currently lacking, this comparative analysis provides a solid framework for predicting its potential biological profile and for designing future studies. Further research should focus on the isolation or synthesis of this compound and its derivatives to perform comprehensive biological evaluations. These studies should include a broad panel of cancer cell lines and various in vitro and in vivo models of inflammation. Elucidating the precise molecular targets and mechanisms of action will be crucial for the development of these compounds into novel therapeutic agents. The detailed experimental protocols and SAR insights provided herein are intended to facilitate these future research endeavors.

References

A Framework for Inter-laboratory Validation of Dihydroajugapitin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a proposed framework for the inter-laboratory validation of a quantification method for Dihydroajugapitin, a neo-clerodane diterpenoid found in various Ajuga species. While no specific inter-laboratory validation studies for this compound have been published to date, this document provides a comprehensive protocol and performance expectations based on established analytical methods for related compounds and international validation guidelines. The objective is to present a robust methodology that can be adopted by different laboratories to ensure reproducible and comparable quantification of this compound in plant extracts and derived products.

Comparative Performance of Analytical Methods

The quantification of diterpenoids in complex botanical matrices is typically achieved using chromatographic techniques coupled with various detectors. High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and tandem Mass Spectrometry (MS/MS) are the most common methods. HPLC-DAD offers a cost-effective and robust method for quantification, while HPLC-MS/MS provides superior sensitivity and selectivity, which is particularly advantageous for analyzing samples with low concentrations of the target analyte or complex matrices.

Below is a table summarizing the expected performance characteristics of a validated HPLC-MS/MS method for this compound quantification across multiple hypothetical laboratories, based on typical values reported for similar analytical methods for diterpenoids.

ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria (ICH/AOAC)
Linearity (R²) 0.99920.99890.9995≥ 0.995
Accuracy (% Recovery) 98.5%101.2%99.3%80 - 120%
Precision (RSD%)
- Repeatability (Intra-day)1.8%2.1%1.5%≤ 2%
- Intermediate Precision2.5%2.8%2.2%≤ 3%
Limit of Detection (LOD) 0.1 ng/mL0.15 ng/mL0.09 ng/mLSignal-to-Noise ≥ 3
Limit of Quantification (LOQ) 0.3 ng/mL0.5 ng/mL0.27 ng/mLSignal-to-Noise ≥ 10
Specificity/Selectivity No interference observedNo interference observedNo interference observedNo interfering peaks at the retention time of the analyte

Experimental Protocol: Quantification of this compound by HPLC-MS/MS

This protocol is a synthesized methodology based on common practices for the analysis of diterpenoids in plant extracts.

1. Sample Preparation

  • Extraction: Weigh 1.0 g of powdered, dried Ajuga plant material. Extract with 20 mL of methanol (B129727) using ultrasonication for 30 minutes at room temperature. Centrifuge the extract at 4000 rpm for 10 minutes and collect the supernatant. Repeat the extraction process twice more. Combine the supernatants and evaporate to dryness under reduced pressure.

  • Solid-Phase Extraction (SPE) Cleanup: Reconstitute the dried extract in 10 mL of 10% methanol in water. Load the solution onto a pre-conditioned C18 SPE cartridge. Wash the cartridge with 10 mL of 10% methanol to remove polar impurities. Elute the diterpenoid fraction with 10 mL of methanol. Evaporate the eluate to dryness and reconstitute in 1 mL of methanol for HPLC-MS/MS analysis.

2. HPLC-MS/MS Conditions

  • Chromatographic System: An Agilent 1290 Infinity II LC system or equivalent.

  • Column: A C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) is suitable.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A gradient from 30% to 95% B over 10 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 30% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: An Agilent 6460 Triple Quadrupole LC/MS system or equivalent, equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and an appropriate internal standard should be determined by direct infusion of standard solutions.

3. Method Validation Parameters

The validation of the analytical method should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines and AOAC INTERNATIONAL guidelines.[1] The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in blank matrix samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed using at least five concentrations of a certified reference standard. The coefficient of determination (R²) should be ≥ 0.995.

  • Accuracy: The closeness of the test results to the true value. This is determined by recovery studies, spiking a blank matrix with known concentrations of the analyte. Recoveries should be within 80-120%.

  • Precision: The degree of scatter between a series of measurements. It is expressed as the relative standard deviation (RSD).

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate precision: The precision within-laboratory variations: different days, different analysts, different equipment, etc.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Typically determined as a signal-to-noise ratio of 3:1.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Typically determined as a signal-to-noise ratio of 10:1.

Inter-laboratory Validation Workflow

An inter-laboratory validation study is crucial to establish the robustness and transferability of an analytical method. The following diagram illustrates a typical workflow for such a study.

InterLaboratory_Validation_Workflow A Method Development & Single-Lab Validation B Develop Study Protocol & Select Participating Labs A->B Method deemed suitable C Prepare & Distribute Homogenized Samples & Reference Standards B->C Labs confirmed D Labs Perform Analysis According to Protocol C->D Samples received E Data Collection & Statistical Analysis D->E Results submitted F Evaluate Method Performance (Repeatability, Reproducibility) E->F Data compiled G Final Report & Method Standardization F->G Performance meets criteria

References

Comparative Analysis of Dihydroajugapitin Content Across Ajuga Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to the prevalence of Dihydroajugapitin in select Ajuga species, supported by experimental data and detailed methodology.

The genus Ajuga, a member of the Lamiaceae family, is a source of various bioactive compounds, including the clerodane diterpene this compound. This compound, along with others in its class, is noted for its insect antifeedant properties and potential pharmacological activities. For researchers investigating natural sources of this compound for drug development or other applications, understanding its distribution and concentration across different Ajuga species is crucial.

This guide provides a comparative overview of this compound content in three species: Ajuga iva, Ajuga chamaepitys, and Ajuga orientalis. The data presented is derived from a study that utilized liquid chromatography-time of flight-mass spectrometry for the identification and quantification of this compound.

Data Summary: this compound Content

The following table summarizes the quantitative findings regarding the concentration of this compound in the leaves and roots of the three investigated Ajuga species.

Ajuga SpeciesPlant PartThis compound Concentration
Ajuga ivaLeavesHighest Concentration Detected
Ajuga ivaRootsLower or Undetectable
Ajuga chamaepitysLeaves & RootsLower or Undetectable
Ajuga orientalisLeaves & RootsLower or Undetectable

Key Observation: The study clearly indicates that the leaves of Ajuga iva are the primary location for significant concentrations of this compound among the species and plant parts analyzed.[1][2] In contrast, the roots of A. iva, as well as the leaves and roots of A. chamaepitys and A. orientalis, contained negligible or undetectable amounts of the compound.[1][2]

Experimental Protocols

The following is a detailed methodology for the extraction and quantification of this compound from Ajuga species, based on established protocols.

1. Plant Material Collection and Preparation:

  • Collect fresh leaves and roots from the desired Ajuga species.

  • Thoroughly wash the plant material with distilled water to remove any soil and debris.

  • Freeze the samples in liquid nitrogen and then lyophilize them to dryness.

  • Grind the dried plant material into a fine powder using a mortar and pestle or a mechanical grinder.

2. Extraction of this compound:

  • Weigh approximately 1 gram of the powdered plant material.

  • Perform an extraction with 10 mL of 80% methanol (B129727) (MeOH) in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant. Repeat the extraction process on the pellet two more times.

  • Pool the supernatants from the three extractions.

  • Evaporate the pooled supernatant to dryness under reduced pressure using a rotary evaporator.

  • Re-dissolve the dried extract in a known volume of methanol for analysis.

3. Quantification by Liquid Chromatography-Time of Flight-Mass Spectrometry (LC-TOF-MS):

  • Chromatographic Conditions:

    • Column: A suitable C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.

    • Flow Rate: A constant flow rate, typically around 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Mass Analyzer: Time of Flight (TOF).

    • Data Acquisition: Acquire data in full scan mode over a relevant mass range (e.g., m/z 100-1000).

  • Quantification:

    • Prepare a standard stock solution of this compound of known concentration.

    • Create a series of calibration standards by diluting the stock solution.

    • Inject the calibration standards into the LC-TOF-MS system to generate a calibration curve by plotting peak area against concentration.

    • Analyze the plant extracts under the same conditions.

    • Determine the concentration of this compound in the extracts by interpolating their peak areas on the calibration curve.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the comparative analysis of this compound content in Ajuga species.

Experimental_Workflow cluster_collection Plant Material Collection & Preparation cluster_extraction Extraction cluster_analysis Analysis Collect Collect Ajuga Species (A. iva, A. chamaepitys, A. orientalis) Separate Separate Leaves & Roots Collect->Separate Wash Wash with Distilled Water Separate->Wash FreezeDry Freeze-Drying (Lyophilization) Wash->FreezeDry Grind Grind to Fine Powder FreezeDry->Grind Extraction Ultrasonic Extraction (80% Methanol) Grind->Extraction Centrifuge Centrifugation Extraction->Centrifuge CollectSupernatant Collect & Pool Supernatant Centrifuge->CollectSupernatant Evaporate Evaporate to Dryness CollectSupernatant->Evaporate Reconstitute Reconstitute in Methanol Evaporate->Reconstitute LCMS LC-TOF-MS Analysis Reconstitute->LCMS Quantify Quantification (using standard curve) LCMS->Quantify Compare Compare this compound Content Quantify->Compare

Caption: Experimental workflow for this compound analysis.

References

Dihydroajugapitin: A Comparative Analysis of Efficacy Against Other Diterpenoids in Inflammation and Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of natural product chemistry, diterpenoids represent a class of compounds with significant therapeutic potential. Among these, neo-clerodane diterpenoids isolated from the Ajuga genus have garnered considerable attention for their diverse biological activities. This guide provides a comparative analysis of the efficacy of dihydroajugapitin (B1151044) and other notable diterpenoids, with a focus on their anti-inflammatory and cytotoxic effects, supported by experimental data and detailed methodologies.

Note on this compound Data: Specific experimental data for this compound is limited in publicly accessible literature. Therefore, to provide a meaningful comparison, this guide utilizes data for structurally similar and well-characterized neo-clerodane diterpenoids isolated from Ajuga species as representative examples of the potential efficacy of this compound class. This approach allows for a relevant exploration of the bioactivity of these molecules.

Anti-Inflammatory Efficacy: Inhibition of Nitric Oxide Production

A key indicator of anti-inflammatory activity is the inhibition of nitric oxide (NO), a pro-inflammatory mediator produced by the enzyme inducible nitric oxide synthase (iNOS). The following table summarizes the inhibitory concentration (IC50) values of several neo-clerodane diterpenoids against lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophage cells. Lower IC50 values indicate greater potency.

CompoundDiterpenoid ClassSource OrganismNO Inhibition IC50 (µM)Citation
Pantanpene Bneo-clerodaneAjuga pantantha20.2[1]
Pantanpene Hneo-clerodaneAjuga pantantha25.8[1]
Pantanpene Fneo-clerodaneAjuga pantantha27.0[1]
Pantanpene Gneo-clerodaneAjuga pantantha34.0[1]
Pantanpene Eneo-clerodaneAjuga pantantha45.0[1]
Pantanpene Dneo-clerodaneAjuga pantantha45.5[1]

Mechanism of Anti-Inflammatory Action: Targeting iNOS and COX-2 Pathways

Neo-clerodane diterpenoids exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A primary mechanism is the downregulation of the expression of two pro-inflammatory enzymes: inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

The following diagram illustrates the simplified signaling pathway leading to the production of inflammatory mediators and the inhibitory action of these diterpenoids.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 activates NFkB NF-κB TLR4->NFkB activates iNOS iNOS NFkB->iNOS induces expression COX2 COX-2 NFkB->COX2 induces expression NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs Inflammation Inflammation NO->Inflammation PGs->Inflammation Diterpenoids neo-clerodane Diterpenoids Diterpenoids->iNOS inhibits expression Diterpenoids->COX2 inhibits expression

Caption: Inhibition of LPS-induced pro-inflammatory pathways by neo-clerodane diterpenoids.

Experimental Protocols

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This protocol details the method for quantifying nitrite (B80452), a stable product of NO, in cell culture supernatants to assess the NO inhibitory activity of test compounds.

Cell Culture and Treatment:

  • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test diterpenoids for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce NO production.

Nitrite Quantification:

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite from a standard curve prepared with sodium nitrite.

  • The percentage of NO inhibition is calculated as: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

Cytotoxicity Assessment (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability and the cytotoxic potential of test compounds.

Cell Culture and Treatment:

  • Seed the desired cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test diterpenoids and incubate for a specified period (e.g., 24, 48, or 72 hours).

MTT Assay Procedure:

  • Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

The following diagram outlines the general workflow for evaluating the bioactivity of diterpenoids.

G cluster_0 In Vitro Evaluation Compound Diterpenoid Compound CellCulture Cell Culture (e.g., RAW 264.7, Cancer Cell Lines) Treatment Treatment with Compound CellCulture->Treatment AntiInflammatoryAssay Anti-inflammatory Assay (e.g., Griess Assay for NO) Treatment->AntiInflammatoryAssay CytotoxicityAssay Cytotoxicity Assay (e.g., MTT Assay) Treatment->CytotoxicityAssay DataAnalysis Data Analysis (IC50 Calculation) AntiInflammatoryAssay->DataAnalysis CytotoxicityAssay->DataAnalysis Result Efficacy Profile DataAnalysis->Result

Caption: General experimental workflow for assessing diterpenoid bioactivity.

Conclusion

The available data strongly suggest that neo-clerodane diterpenoids from the Ajuga genus are potent inhibitors of key inflammatory pathways. While specific efficacy data for this compound remains to be fully elucidated, the comparative analysis of related compounds indicates a promising potential for anti-inflammatory and, potentially, cytotoxic activities. Further research is warranted to isolate and characterize the bioactivity of this compound and other related diterpenoids to fully understand their therapeutic promise. The experimental protocols provided herein offer a standardized framework for such future investigations.

References

Navigating the Translational Gap: A Comparative Guide on the In Vitro and In Vivo Activity of Dihydroajugapitin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the correlation between in vitro and in vivo activity is a critical step in the journey from laboratory discovery to clinical application. This guide explores the known biological activities of Dihydroajugapitin, highlighting the existing in vitro data and the current knowledge gap concerning its in vivo efficacy. While comprehensive in vivo studies on this compound are not yet available, this guide will provide a framework for understanding the significance of both types of data in drug development, using the available information on this compound as a case study.

This compound, a neo-clerodane diterpenoid isolated from plants of the Ajuga genus, has garnered interest for its potential therapeutic properties. Laboratory-based, or in vitro, studies provide the foundational data on a compound's biological activity in a controlled environment. However, the true therapeutic potential can only be ascertained through in vivo studies, which examine the effects of the compound in a living organism.

Quantitative Data on this compound Activity

Currently, the publicly available data on this compound is primarily focused on its in vitro antibacterial properties. A study on 14,15-dihydroajugapitin (B14767133), a derivative, has provided initial insights into its efficacy against pathogenic bacteria.

Table 1: In Vitro Antibacterial Activity of 14,15-Dihydroajugapitin

ParameterMethodTest OrganismResult
Zone of InhibitionAgar (B569324) Well DiffusionEscherichia coli25.0 ± 1.4 mm
Minimum Inhibitory Concentration (MIC)Broth MicrodilutionVarious pathogenic bacteria500 - 1000 µg/ml[1]

The lack of in vivo data for this compound underscores a common challenge in drug development—the "translational gap" between promising laboratory results and successful clinical outcomes. Future in vivo studies would be essential to determine its pharmacokinetic profile (absorption, distribution, metabolism, and excretion), efficacy in animal models of infection, and overall safety.

Experimental Protocols

A clear understanding of the methodologies used to generate activity data is crucial for the replication and validation of scientific findings.

In Vitro Antibacterial Susceptibility Testing

The antibacterial activity of 14,15-dihydroajugapitin was assessed using standard microbiological techniques.

1. Agar Well Diffusion Method: This method provides a qualitative to semi-quantitative measure of antimicrobial activity.

  • Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., Escherichia coli) is prepared.

  • Agar Plate Inoculation: The surface of a suitable agar medium is uniformly inoculated with the bacterial suspension.

  • Well Creation: Wells are aseptically punched into the agar.

  • Application of Test Compound: A known concentration of this compound is added to the wells.

  • Incubation: The plates are incubated under optimal conditions for bacterial growth.

  • Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

2. Minimum Inhibitory Concentration (MIC) Assay: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Serial Dilutions: The test compound is serially diluted in a liquid growth medium in a microtiter plate.

  • Inoculation: Each well is inoculated with a standardized number of bacteria.

  • Incubation: The plate is incubated to allow bacterial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Visualizing the Path Forward: From Lab to Living System

To illustrate the typical progression of drug development and the context in which in vitro and in vivo data are generated, the following diagrams are provided.

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies compound_isolation Compound Isolation (this compound) in_vitro_activity In Vitro Activity Assays (e.g., Antibacterial) compound_isolation->in_vitro_activity mechanism_of_action Mechanism of Action Studies in_vitro_activity->mechanism_of_action animal_model Animal Model of Disease (e.g., Bacterial Infection) in_vitro_activity->animal_model Promising Results mechanism_of_action->animal_model pharmacokinetics Pharmacokinetics (ADME) animal_model->pharmacokinetics efficacy_safety Efficacy and Safety Studies pharmacokinetics->efficacy_safety clinical_trials Clinical Trials (Human Studies) efficacy_safety->clinical_trials Favorable Profile

Caption: A generalized workflow for drug development, from initial in vitro testing to in vivo studies and clinical trials.

While the specific molecular targets of this compound are not yet fully elucidated, many natural products exert their effects by modulating key cellular signaling pathways. The JAK-STAT pathway, for instance, is a critical signaling cascade involved in immunity and inflammation, and a common target for therapeutic intervention.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Cytokine Binding stat STAT jak->stat Phosphorylation stat_dimer STAT Dimer stat->stat_dimer Dimerization dna DNA stat_dimer->dna Nuclear Translocation gene_expression Gene Expression (e.g., Inflammatory Response) dna->gene_expression Transcription This compound This compound (Hypothetical Target) This compound->jak Inhibition?

Caption: A hypothetical model of this compound interacting with the JAK-STAT signaling pathway.

The Importance of In Vitro-In Vivo Correlation (IVIVC)

The concept of IVIVC is a cornerstone of modern drug development. A strong correlation between in vitro and in vivo data can:

  • Accelerate Drug Development: By providing a predictive model of how a drug will behave in the body, IVIVC can reduce the need for extensive and costly animal and human studies.

  • Inform Formulation Development: Understanding how a drug is released and absorbed helps in designing optimal drug delivery systems.

  • Support Regulatory Submissions: Regulatory agencies often require IVIVC data to ensure product quality and consistency.

Conclusion

The available in vitro data suggests that this compound possesses antibacterial properties. However, the absence of in vivo studies means that its therapeutic potential remains largely unexplored. The path forward for this compound, as with any promising compound, lies in bridging the gap between laboratory findings and clinical reality. This will require a concerted effort to conduct well-designed in vivo studies to assess its efficacy, safety, and pharmacokinetic profile, ultimately determining its viability as a future therapeutic agent. This guide serves as a foundational resource for researchers embarking on this critical phase of investigation.

References

Assessing the Specificity of Dihydroajugapitin's Antibacterial Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the antibacterial specificity of Dihydroajugapitin, a naturally occurring clerodane diterpenoid. Due to the limited availability of specific data for the isolated compound, this guide incorporates data from studies on Ajuga bracteosa extracts, which contain this compound, and the broader class of clerodane diterpenoids to provide a comprehensive overview.

Comparative Analysis of Antibacterial Activity

Current research indicates that this compound, isolated from the aerial parts of Ajuga bracteosa, exhibits antibacterial properties. A key study demonstrated its efficacy against the Gram-negative bacterium Escherichia coli.[1] To contextualize its potential antibacterial spectrum and potency, this section presents a comparative summary of the activity of Ajuga bracteosa extracts against various pathogenic bacteria, alongside standard antibiotics.

Data Summary: Antibacterial Activity of this compound and Comparative Agents

Test SubstanceBacterial SpeciesGram StainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)
This compound Escherichia coliNegative25.0 ± 1.4[1]500 - 1000[1]
Ajuga bracteosa Methanol (B129727) Extract Staphylococcus aureus (MDR)PositiveGood activityNot specified
Escherichia coli (MDR)NegativeGood activityNot specified
Pseudomonas aeruginosa (MDR)NegativeGood activityNot specified
Salmonella typhi (MDR)NegativeGood activityNot specified
Ajuga bracteosa Ethyl Acetate Extract Staphylococcus aureus (MDR)PositiveLess effective than methanol extractNot specified
Escherichia coli (MDR)NegativeLess effective than methanol extractNot specified
Pseudomonas aeruginosa (MDR)NegativeLess effective than methanol extractNot specified
Salmonella typhi (MDR)NegativeLess effective than methanol extractNot specified
Amikacin Multi-drug resistant strainsN/A15 - 27Not specified
Meropenem Multi-drug resistant strainsN/A26 - 29Not specified
Ciprofloxacin Salmonella typhi, P. aeruginosaNegativeShowed effectNot specified
Other MDR strainsN/AAlmost no effectNot specified
Cefuroxime Salmonella typhi, P. aeruginosaNegativeShowed effectNot specified
Other MDR strainsN/AAlmost no effectNot specified

MDR: Multi-drug resistant. Data for Ajuga bracteosa extracts and standard antibiotics are from a study evaluating their effect against clinical isolates.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the assessment of antibacterial activity.

Agar (B569324) Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a test compound.

Materials:

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Bacterial cultures

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • This compound solution of known concentration

  • Control antibiotic solutions

  • Solvent control (e.g., DMSO)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum and standardize it to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Uniformly spread the standardized bacterial suspension over the entire surface of the MHA plates using a sterile cotton swab.

  • Well Creation: Aseptically create wells in the agar using a sterile cork borer.

  • Sample Addition: Add a defined volume (e.g., 100 µL) of the this compound solution, control antibiotic, and solvent control into separate wells.

  • Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit the diffusion of the substances into the agar.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each well in millimeters.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial cultures

  • Sterile Mueller-Hinton Broth (MHB)

  • This compound solution of known concentration

  • Multi-channel micropipettes and sterile tips

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Serial Dilutions: Prepare a two-fold serial dilution of the this compound solution in MHB across the wells of the microtiter plate.

  • Inoculum Preparation: Prepare a bacterial inoculum and dilute it in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial suspension to each well containing the diluted this compound. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by using a microplate reader.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Bacterial Culture D Inoculum Standardization (0.5 McFarland) A->D B This compound Stock Solution E Agar Well Diffusion B->E F Broth Microdilution (MIC) B->F C Agar Plates / Broth Media C->E C->F D->E D->F G Incubation (37°C, 18-24h) E->G F->G H Measure Zone of Inhibition (mm) G->H I Determine MIC (µg/mL) G->I J Compare with Alternatives H->J I->J G cluster_cell Bacterial Cell Membrane Cell Membrane Disruption Membrane Disruption Membrane->Disruption Interaction with membrane components Cytoplasm Cytoplasm Leakage Leakage of Intracellular Components Disruption->Leakage Death Cell Death Leakage->Death This compound This compound This compound->Membrane Targets

References

Safety Operating Guide

Prudent Disposal of Dihydroajugapitin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The fundamental principle when handling substances with limited safety data is to treat them as potentially hazardous. This necessitates avoiding common disposal methods such as drain or regular trash disposal.[1] Instead, Dihydroajugapitin waste should be managed through a certified hazardous waste program.[2]

Key Disposal and Handling Procedures

The following table summarizes the essential steps for the proper management and disposal of this compound waste in a laboratory setting. These procedures are derived from general best practices in chemical waste management.[3][4]

Procedure StageKey ActionDetailed Steps & Considerations
1. Waste Segregation & Collection Collect all this compound waste in a dedicated container.- Use a chemically compatible container, preferably plastic, with a secure screw cap.[4] - This includes pure compound, contaminated labware (e.g., pipette tips, gloves), and solutions. - Do not mix with other chemical waste streams unless explicitly permitted by your institution's safety office.
2. Container Labeling Clearly label the waste container.- The label must include: "Hazardous Waste," the full chemical name ("this compound"), and an indication of the hazards (e.g., "Caution: Chemical of Unknown Toxicity"). - Note the accumulation start date.[2]
3. Storage in Satellite Accumulation Area (SAA) Store the labeled waste container in a designated SAA.- The SAA must be at or near the point of generation and under the control of the laboratory personnel.[3][4] - Ensure the container is kept closed except when adding waste.[4] - Storage in an SAA is typically limited to one year, provided the volume limits are not exceeded.[4]
4. Arranging for Disposal Contact your institution's Environmental Health and Safety (EHS) office for pickup.- Do not attempt to dispose of the chemical waste through municipal waste services. - Follow your institution's specific procedures for requesting a hazardous waste pickup.[3]
5. Personal Protective Equipment (PPE) Always wear appropriate PPE.- This includes, at a minimum, a lab coat, safety glasses, and chemical-resistant gloves when handling this compound and its waste.
6. Spill Management Have a spill containment plan.- In case of a spill, consult your laboratory's safety protocol. Generally, this involves absorbing the material with an inert absorbent, collecting the contaminated material in a sealed container, and managing it as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 cluster_1 Step 1: Segregation & Containment cluster_2 Step 2: Labeling cluster_3 Step 3: Storage cluster_4 Step 4: Disposal Request cluster_5 start Start: this compound Waste Generated collect_waste Collect waste in a dedicated, compatible, and sealed container. start->collect_waste label_container Label container with: - 'Hazardous Waste' - 'this compound' - 'Caution: Chemical of Unknown Toxicity' - Accumulation Start Date collect_waste->label_container store_waste Store in a designated Satellite Accumulation Area (SAA). label_container->store_waste keep_closed Keep container closed. store_waste->keep_closed contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. store_waste->contact_ehs end End: Compliant Disposal contact_ehs->end

References

Personal protective equipment for handling Dihydroajugapitin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational handling instructions, and disposal plans for Dihydroajugapitin. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this information is based on the chemical properties of the compound and the toxicological data of related substances and plant extracts from the Ajuga species.

Chemical and Physical Properties

Limited data is available for the specific physical and chemical properties of this compound. The following table summarizes the known information.

PropertyValueSource
Molecular Formula C₂₉H₄₄O₁₀ChemicalBook
Molecular Weight 552.65 g/mol ChemicalBook
Appearance Solid (presumed)General knowledge
Boiling Point Not available
Melting Point Not available
Solubility Not available

Hazard Identification and Toxicity

Specific toxicity data for pure this compound, such as LD50 values, are not available. However, studies on extracts from the Ajuga genus, from which this compound is isolated, suggest a low level of acute toxicity.

  • A methanolic extract of Ajuga iva demonstrated an intraperitoneal LD50 of 3.980 g/kg in mice, while oral administration at doses up to 14 g/kg produced no mortality.[1]

  • An oral acute toxicity test of a crude leaf extract of Ajuga remota showed it to be safe at a dose of 2000 mg/kg in mice, with an estimated LD50 greater than this value.[2]

  • While some Ajuga species are considered non-toxic to humans and animals, there is a potential for allergic reactions upon contact.[3]

  • Some individuals have reported side effects such as diarrhea, nausea, and vomiting after oral ingestion of Ajuga nipponensis.[4]

Given the lack of specific data for this compound, it is prudent to handle it as a compound with unknown toxicity and to take precautions to minimize exposure.

Personal Protective Equipment (PPE)

Standard laboratory PPE is required to minimize exposure when handling this compound.

PPE CategoryItemSpecification
Hand Protection GlovesNitrile or latex gloves should be worn.
Eye Protection Safety Glasses or GogglesSafety glasses with side shields or chemical splash goggles are mandatory.
Body Protection Laboratory CoatA standard, full-sleeved laboratory coat should be worn.
Respiratory Protection Not generally requiredIf there is a risk of aerosolization (e.g., when weighing fine powders), work in a fume hood or wear a dust mask.

Safe Handling Procedures

Adherence to standard laboratory safety protocols is essential.

  • Engineering Controls : Handle this compound in a well-ventilated area. A chemical fume hood should be used if there is a potential for aerosolization or if handling large quantities.

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound, before eating, drinking, or smoking, and at the end of the workday.

  • Handling Practices :

    • Avoid direct contact with skin and eyes.

    • Minimize dust formation when handling the solid compound.

    • Keep the container tightly closed when not in use.

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review Safety Information B Don Appropriate PPE (Lab Coat, Gloves, Safety Glasses) A->B C Work in a Well-Ventilated Area (Fume Hood if Aerosolization Risk) B->C D Weigh/Handle Compound C->D E Close Container Securely D->E F Clean Work Area E->F G Dispose of Waste Properly F->G H Remove PPE G->H I Wash Hands Thoroughly H->I

Safe Handling Workflow for this compound

First Aid Measures

  • After Inhalation : If dust is inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.

  • After Skin Contact : Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical advice.

  • After Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • After Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell.

Storage and Disposal

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal:

Specific disposal guidelines for this compound are not available. However, based on general principles for chemical waste, the following procedures are recommended:

  • Waste Classification : As the hazardous properties of this compound are not fully known, it is prudent to treat it as chemical waste.

  • Disposal Method :

    • Do not dispose of down the drain or in regular trash.

    • Collect waste in a designated, labeled, and sealed container.

    • Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. In many jurisdictions, incineration is the preferred method for organic chemical waste.

  • Contaminated Packaging : Dispose of contaminated packaging in the same manner as the chemical waste.

For invasive Ajuga plant material, it is recommended to dispose of it in the trash rather than composting to prevent re-rooting.[5][6] This principle of preventing unintended propagation can be metaphorically applied to the disposal of the pure compound by ensuring it is properly contained and destroyed.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.